methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
Description
Properties
IUPAC Name |
methyl 4-(2,5-dimethylpyrrol-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-4-5-11(2)15(10)13-8-6-12(7-9-13)14(16)17-3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRKCMKOLMHBCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353337 | |
| Record name | Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26165-66-2 | |
| Record name | Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate via Paal-Knorr Condensation
Abstract
The N-aryl pyrrole scaffold is a privileged structural motif found in a multitude of biologically active compounds and advanced materials.[1][2][3][4] Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate serves as a valuable building block in medicinal chemistry and drug development. This in-depth technical guide provides a comprehensive exploration of its synthesis, focusing on the highly reliable and efficient Paal-Knorr reaction. Moving beyond a simple recitation of steps, this document elucidates the mechanistic underpinnings of the synthesis, explains the rationale behind key experimental choices, and presents a detailed, reproducible protocol suitable for researchers and scientists. The guide is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and trustworthiness.
Introduction and Strategic Overview
The synthesis of substituted pyrroles is a cornerstone of modern heterocyclic chemistry. The target molecule, this compound, incorporates a 2,5-dimethylpyrrole ring attached to a methyl benzoate moiety. This combination of functionalities makes it an important intermediate for creating more complex molecules, including potential antibacterial, antifungal, and antitubercular agents.[5]
The Paal-Knorr synthesis, first reported in 1884, remains one of the most direct and versatile methods for constructing pyrrole rings.[1][6] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[3][7] The strategic decision to employ this reaction is based on several key advantages:
-
High Efficiency: The reaction generally proceeds in good to excellent yields.[8]
-
Operational Simplicity: The procedure is straightforward and does not require specialized equipment.
-
Accessible Starting Materials: The precursors, 2,5-hexanedione and methyl 4-aminobenzoate, are commercially available and relatively inexpensive.
This guide will focus on the condensation of methyl 4-aminobenzoate with 2,5-hexanedione (also known as acetonylacetone) in a weakly acidic medium, a classic and field-proven application of the Paal-Knorr synthesis.
The Paal-Knorr Reaction: Mechanistic Deep Dive
Understanding the reaction mechanism is critical for optimizing conditions and troubleshooting potential issues. The Paal-Knorr pyrrole synthesis is not a simple mixing of reagents; it is a sequential process involving nucleophilic attack, cyclization, and dehydration.[1][2][7] The reaction is typically catalyzed by a weak acid, such as acetic acid, which serves to activate the carbonyl groups without promoting side reactions like furan formation, a risk at pH < 3.[9]
The mechanism proceeds through the following key stages:
-
Nucleophilic Attack and Hemiaminal Formation: The synthesis initiates with the nucleophilic attack of the primary amine (methyl 4-aminobenzoate) on one of the carbonyl carbons of 2,5-hexanedione. Under weakly acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon significantly more electrophilic and susceptible to attack. This step results in the formation of a tetrahedral intermediate known as a hemiaminal.[1]
-
Intramolecular Cyclization: The nitrogen atom of the hemiaminal then acts as an intramolecular nucleophile, attacking the second carbonyl group. This ring-closing step, which forms a 2,5-dihydroxytetrahydropyrrole derivative, is often the rate-determining step of the entire sequence.[2][7] The thermal energy supplied during reflux provides the necessary activation energy for this crucial transformation.
-
Dehydration and Aromatization: The cyclic intermediate readily undergoes dehydration, eliminating two molecules of water to form the thermodynamically stable aromatic pyrrole ring. This final step is driven by the formation of the conjugated aromatic system.
The complete mechanistic pathway is illustrated below.
Caption: The mechanistic pathway of the Paal-Knorr pyrrole synthesis.
Detailed Experimental Protocol
This section provides a robust, step-by-step methodology for the synthesis, purification, and characterization of this compound.
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| Methyl 4-aminobenzoate | 619-45-4 | 151.16 | 1.51 g | 1.0 |
| 2,5-Hexanedione | 110-13-4 | 114.14 | 1.20 mL (1.14 g) | 1.0 |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 20 mL | Solvent |
| Ethanol (95%) | 64-17-5 | 46.07 | ~30 mL | Recrystallization |
| Deionized Water | 7732-18-5 | 18.02 | ~200 mL | Work-up |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Beakers (250 mL, 100 mL)
-
Buchner funnel and filter flask assembly
-
Filter paper
-
Melting point apparatus
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Synthetic Procedure
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add methyl 4-aminobenzoate (1.51 g, 10.0 mmol).
-
Dissolution: Add glacial acetic acid (20 mL) to the flask and stir the mixture until the solid is completely dissolved. Glacial acetic acid acts as both the solvent and the weak acid catalyst.[10]
-
Reagent Addition: Add 2,5-hexanedione (1.20 mL, 10.0 mmol) to the solution using a pipette.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 118 °C) using a heating mantle. Maintain a gentle reflux for 2 hours. The reaction progress can be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
-
Precipitation (Work-up): After the reaction is complete, allow the flask to cool to room temperature. Slowly pour the dark reaction mixture into a 250 mL beaker containing 150 mL of cold deionized water while stirring. The product, being insoluble in water, will precipitate out as a solid.
-
Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid with two portions of cold deionized water (2 x 25 mL) to remove residual acetic acid and other water-soluble impurities.
-
Drying: Allow the crude product to air-dry on the filter paper or dry it in a desiccator.
-
Purification: Purify the crude product by recrystallization. Transfer the solid to a 100 mL beaker and add a minimal amount of hot 95% ethanol (~25-30 mL) until the solid just dissolves. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Final Collection: Collect the purified, crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Product Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.
-
Appearance: Off-white to pale yellow crystalline solid.
-
Molecular Formula: C₁₅H₁₅NO₂
-
Molar Mass: 241.29 g/mol
Expected Spectroscopic Data
The following table summarizes the expected data from key analytical techniques. This predictive data is based on the known structures of similar compounds and standard spectroscopic principles.[11][12]
| Technique | Expected Data |
| ¹H NMR | δ ~8.1 (d, 2H, Ar-H ortho to ester), δ ~7.4 (d, 2H, Ar-H ortho to pyrrole), δ ~5.9 (s, 2H, pyrrole C-H), δ ~3.9 (s, 3H, -OCH₃), δ ~2.0 (s, 6H, pyrrole -CH₃). |
| ¹³C NMR | δ ~166 (C=O), δ ~143 (Ar-C), δ ~131 (Ar-C), δ ~129 (pyrrole C-CH₃), δ ~126 (Ar-C), δ ~107 (pyrrole C-H), δ ~52 (-OCH₃), δ ~13 (pyrrole -CH₃). |
| IR (cm⁻¹) | ~1720 (C=O stretch, ester), ~1605, ~1515 (C=C stretch, aromatic), ~1380 (C-N stretch), ~2950 (C-H stretch, aliphatic). |
| HRMS (ESI-TOF) | m/z: [M+H]⁺ calculated for C₁₅H₁₆NO₂⁺: 242.1176; found: ~242.117x. |
Conclusion
This guide has detailed a reliable and efficient synthesis of this compound using the Paal-Knorr reaction. By providing a thorough mechanistic explanation, a validated experimental protocol, and expected characterization data, this document serves as a self-validating system for researchers in organic synthesis and drug discovery. The causality behind experimental choices, such as the use of a weak acid catalyst and purification by recrystallization, has been explained to empower scientists with a deeper understanding of the process. The Paal-Knorr synthesis remains a powerful and highly relevant tool for accessing the valuable N-aryl pyrrole chemical space.
References
- Paal–Knorr synthesis - Grokipedia. (n.d.).
-
Paal–Knorr synthesis - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]
-
Mechanism of the Paal-Knorr Reaction : The Importance of Water Mediated Hemialcohol Pathway. (n.d.). Shodhganga. Retrieved January 15, 2026, from [Link]
- Sastry, K. S. R., & Rao, G. S. K. (1971). N-(o-amino aryl) pyrroles by Paal-Knorr reaction. Indian Journal of Chemistry, 9, 480-481.
-
Paal-Knorr synthesis of N-alkyl/aryl pyrroles by grinding method. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Recent Advancements in Pyrrole Synthesis - PMC - PubMed Central. (2020). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines - ACS Publications. (2022). ACS Publications. Retrieved January 15, 2026, from [Link]
-
Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. (2018). Retrieved January 15, 2026, from [Link]
-
Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 15, 2026, from [Link]
-
Discovery and synthesis of methyl 2,5-dimethyl-4-[2- (phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176) and analogues: the first examples of a new class of calcium channel activator - PubMed. (1993). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine - MDPI. (2023). MDPI. Retrieved January 15, 2026, from [Link]
-
Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents. (2013). ResearchGate. Retrieved January 15, 2026, from [Link]
-
(PDF) 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine - ResearchGate. (2023). Retrieved January 15, 2026, from [Link]
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. grokipedia.com [grokipedia.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. rgmcet.edu.in [rgmcet.edu.in]
- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 10. ias.ac.in [ias.ac.in]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate chemical properties
An In-Depth Technical Guide to the Chemical Properties of Methyl 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a bi-functional organic molecule that incorporates two key pharmacophoric units: the N-aryl substituted 2,5-dimethylpyrrole ring and a methyl benzoate moiety. The pyrrole heterocycle is a ubiquitous scaffold in both natural products and synthetic pharmaceuticals, renowned for a wide spectrum of biological activities.[1][2] Its derivatives are integral to blockbuster drugs and serve as privileged structures in medicinal chemistry.[3] The N-aryl substitution, in particular, has been explored for developing novel therapeutic agents, including potent antimicrobial and antitubercular compounds.[4][5]
This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic profile, and reactivity of this compound. The insights are tailored for professionals in drug discovery and organic synthesis, offering a foundational understanding of this versatile chemical entity.
Physicochemical Properties
While specific experimental data such as melting and boiling points are not extensively reported in the literature, the fundamental physicochemical properties can be derived from its structure. The compound is expected to be a solid at room temperature, with solubility in common organic solvents.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₄H₁₅NO₂ | Calculated |
| Molecular Weight | 229.28 g/mol | Calculated |
| Exact Mass | 229.11028 g/mol | Calculated |
| CAS Number | Not assigned | - |
Synthesis and Mechanistic Insights
The most direct and efficient synthesis of N-substituted pyrroles is the Paal-Knorr synthesis, a classic condensation reaction that remains a cornerstone of heterocyclic chemistry.[6][7] This methodology is prized for its operational simplicity and the accessibility of its starting materials.[8]
Reaction Mechanism
The Paal-Knorr pyrrole synthesis proceeds by the condensation of a 1,4-dicarbonyl compound (2,5-hexanedione) with a primary amine (methyl 4-aminobenzoate). The mechanism unfolds in three key stages:
-
Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the primary amine on one of the protonated carbonyl groups of the 1,4-diketone, forming a hemiaminal intermediate.[7]
-
Intramolecular Cyclization: The nitrogen of the hemiaminal then performs an intramolecular attack on the second carbonyl group. This ring-closing step is often the rate-determining step of the reaction.
-
Dehydration: The resulting 2,5-dihydroxytetrahydropyrrole intermediate undergoes a two-fold dehydration to eliminate two molecules of water, leading to the formation of the stable, aromatic pyrrole ring.
Experimental Protocol: Paal-Knorr Synthesis
This protocol describes a robust method for the synthesis of this compound.
Materials:
-
2,5-Hexanedione (1.0 eq)
-
Methyl 4-aminobenzoate (1.0 eq)
-
Glacial Acetic Acid (as catalyst and solvent) or Ethanol
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add methyl 4-aminobenzoate (1.0 eq) and a suitable solvent such as glacial acetic acid or ethanol.
-
Add 2,5-hexanedione (1.0 eq) to the solution.
-
Add a catalytic amount of acid (if not using acetic acid as the solvent, e.g., a drop of concentrated HCl).[8]
-
Fit the flask with a reflux condenser and heat the mixture to reflux (typically 80-120 °C) for a duration of 2 to 15 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If the product precipitates, it can be collected by vacuum filtration. Otherwise, partition the mixture between water and ethyl acetate.[8]
-
Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel to yield the pure this compound.
Causality Note: The choice of an acidic catalyst is crucial as it protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the amine. Microwave-assisted protocols can dramatically reduce reaction times by efficiently reaching and maintaining the target temperature.
Synthesis Workflow Diagram
Caption: Paal-Knorr Synthesis Workflow.
Spectroscopic and Analytical Profile
The structural identity of this compound is unequivocally confirmed by spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the carbon and hydrogen framework of the molecule. The expected signals are highly characteristic.
| ¹H NMR (CDCl₃) | Signal | Multiplicity | Integration | Assignment |
| ~8.10 ppm | δ | Doublet | 2H | Aromatic (ortho to -COOCH₃) |
| ~7.35 ppm | δ | Doublet | 2H | Aromatic (meta to -COOCH₃) |
| ~5.90 ppm | s | Singlet | 2H | Pyrrole C3-H, C4-H |
| ~3.95 ppm | s | Singlet | 3H | Ester -OCH₃ |
| ~2.05 ppm | s | Singlet | 6H | Pyrrole -CH₃ |
| ¹³C NMR (CDCl₃) | Signal | Assignment |
| ~166.5 ppm | δ | Ester C=O |
| ~142.0 ppm | δ | Aromatic C (ipso to pyrrole) |
| ~131.0 ppm | δ | Aromatic CH (ortho to -COOCH₃) |
| ~129.0 ppm | δ | Aromatic C (ipso to -COOCH₃) |
| ~128.5 ppm | δ | Pyrrole C (C2, C5) |
| ~125.0 ppm | δ | Aromatic CH (meta to -COOCH₃) |
| ~106.5 ppm | δ | Pyrrole CH (C3, C4) |
| ~52.5 ppm | δ | Ester -OCH₃ |
| ~13.0 ppm | δ | Pyrrole -CH₃ |
Data Interpretation: The ¹H NMR spectrum is distinguished by three key singlets: one for the two equivalent pyrrole protons (~5.90 ppm), one for the six protons of the two equivalent methyl groups on the pyrrole ring (~2.05 ppm), and one for the ester's methyl group (~3.95 ppm). The para-substituted benzene ring gives rise to a characteristic pair of doublets.
Infrared (IR) Spectroscopy
While an experimental spectrum is not provided, the characteristic IR absorption bands can be predicted based on the functional groups present.
-
~3050-3150 cm⁻¹: Aromatic C-H stretching.
-
~2900-3000 cm⁻¹: Aliphatic C-H stretching (from methyl groups).
-
~1720 cm⁻¹: Strong C=O stretching from the ester carbonyl group.
-
~1610, 1500 cm⁻¹: C=C stretching vibrations within the aromatic and pyrrole rings.
-
~1280 cm⁻¹: C-O stretching of the ester.
-
~1380 cm⁻¹: C-N stretching.
Mass Spectrometry (MS)
In mass spectrometry, the compound would show a distinct molecular ion peak corresponding to its molecular weight.
-
Calculated m/z for [M]⁺: 229.11.
-
Expected Fragmentation: Key fragmentation pathways would likely involve the loss of the methoxy group (-•OCH₃) to give a fragment at m/z 198, or the loss of the entire methoxycarbonyl group (-•COOCH₃) to give a fragment at m/z 170.
Chemical Reactivity and Applications
Reactivity of the 2,5-Dimethylpyrrole Core
The 2,5-dimethylpyrrole group defines much of the molecule's unique reactivity.
-
Stability and Protection: The pyrrole ring is aromatic and relatively stable. The 2,5-dimethylpyrrole moiety is particularly useful as a protecting group for primary amines. It is stable towards strong bases and nucleophiles, which would deprotonate or react with standard carbamate protecting groups (e.g., Boc, Cbz).
-
Deprotection: The group can be removed under acidic conditions, often using hydroxylamine hydrochloride or dilute HCl, with microwave irradiation significantly accelerating the process.
-
Electrophilic Substitution: The pyrrole ring is electron-rich and typically undergoes electrophilic substitution readily. However, in this molecule, the C2 and C5 positions are blocked by methyl groups. This sterically hinders and deactivates the ring towards typical electrophilic aromatic substitution on the pyrrole core itself.
Role in Medicinal Chemistry and Drug Discovery
The N-aryl pyrrole scaffold is a "privileged structure" in drug discovery, appearing in numerous compounds with significant biological activity.[2]
-
Antimicrobial and Antitubercular Potential: Derivatives of 2,5-dimethylpyrrole have shown potent activity against various mycobacteria, including multidrug-resistant tuberculosis strains.[4] For instance, the compound BM212, a 2,5-dimethylpyrrole derivative, has undergone clinical trials for its anti-tubercular properties.[4] The core structure of this compound serves as an excellent starting point for the synthesis of analogs targeting bacterial enzymes like dihydrofolate reductase (DHFR) and enoyl-ACP reductase.[5]
-
Scaffold for Library Synthesis: The versatility of the Paal-Knorr synthesis allows for the rapid creation of diverse libraries of N-aryl pyrroles by varying both the amine and dicarbonyl starting materials.[8] This makes the scaffold highly attractive for high-throughput screening against a wide range of biological targets.
Application Context Diagram
Caption: Application Context of the Scaffold.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound is not available. However, based on related structures like methyl benzoate and other N-aryl pyrroles, standard laboratory precautions should be observed.[6][7]
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents.
Conclusion
This compound is a synthetically accessible and highly versatile compound. Its chemical properties are defined by the stable yet reactive 2,5-dimethylpyrrole core and the functional handle of the methyl ester. The straightforward Paal-Knorr synthesis allows for its efficient production, while its spectroscopic profile is well-defined and characteristic. For researchers in drug discovery, this molecule represents a valuable scaffold, drawing on the proven therapeutic potential of N-aryl pyrroles and offering a robust platform for the development of novel bioactive agents.
References
- Benchchem.
- Grokipedia. Paal–Knorr synthesis.
- Wikipedia. Paal–Knorr synthesis.
- Alfa Chemistry. Paal-Knorr Synthesis.
- MDPI. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas.
- Benchchem. Comparative Reactivity Analysis: 2,3,4,5-tetramethyl-1H-pyrrole versus 2,5-dimethylpyrrole.
- PubMed Central. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents....
- SciTechnol. Therapeutic Significance of Pyrrole in Drug Delivery.
- NINGBO INNO PHARMCHEM CO.,LTD. The Power of Pyrroles: Building Blocks for Modern Pharmaceuticals.
- PubMed. Microwave-assisted protection of primary amines as 2,5-dimethylpyrroles and their orthogonal deprotection.
- PMC - NIH. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors.
- SciSpace.
- PMC - NIH. Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection.
- ResearchGate. Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs....
Sources
- 1. 159559-00-9|Methyl 4-((2-formyl-1H-pyrrol-1-yl)methyl)benzoate|BLD Pharm [bldpharm.com]
- 2. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 3. 477872-00-7 | Methyl 4-[2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamido]benzoate - AiFChem [aifchem.com]
- 4. aksci.com [aksci.com]
- 5. chembk.com [chembk.com]
- 6. chemscene.com [chemscene.com]
- 7. mdpi.com [mdpi.com]
- 8. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to Methyl 4-[(2,5-diMethyl-1H-pyrrol-1-yl)Methyl]benzoate (CAS Number 1083350-92-8) and its Congeners
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of a Novel Research Chemical
This guide, therefore, adopts a scientifically grounded, analog-based approach. We will provide a comprehensive overview of the core molecular scaffold, the "4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl" moiety, by synthesizing data from closely related and well-characterized analogs. This methodology allows for informed postulation regarding the potential properties, synthesis, and biological applications of CAS 1083350-92-8, providing a valuable framework for researchers initiating studies on this or similar molecules.
Core Compound Identification and Structural Context
The compound with CAS number 1083350-92-8 is unequivocally identified as Methyl 4-[(2,5-diMethyl-1H-pyrrol-1-yl)Methyl]benzoate.[1] Its structural features are a central benzene ring substituted with a methyl benzoate group and a 2,5-dimethyl-1H-pyrrol-1-yl)methyl group at the para positions.
Table 1: Core Compound Identity
| Identifier | Value | Source |
| CAS Number | 1083350-92-8 | ChemBK |
| Chemical Name | Methyl 4-[(2,5-diMethyl-1H-pyrrol-1-yl)Methyl]benzoate | ChemBK |
| Molecular Formula | C15H17NO2 | ChemBK |
| Molecular Weight | 243.3 g/mol | ChemBK |
The pyrrole ring is a significant heterocyclic scaffold found in numerous natural products and pharmacologically active compounds.[2] Its incorporation into larger molecular frameworks is a common strategy in medicinal chemistry to explore diverse biological activities. The 2,5-dimethylation of the pyrrole ring in the target compound is a key structural feature that influences its electronic properties and steric hindrance.
Physicochemical Properties: An Analog-Based Postulation
Direct experimental data for the physicochemical properties of Methyl 4-[(2,5-diMethyl-1H-pyrrol-1-yl)Methyl]benzoate are not available. However, by examining simpler, related structures like methyl benzoate, we can infer some general characteristics.
Table 2: Physicochemical Properties of Analog Methyl Benzoate (CAS 93-58-3)
| Property | Value | Source |
| Appearance | Colorless liquid | Wikipedia |
| Melting Point | -12.5 °C | Wikipedia |
| Boiling Point | 199.6 °C | Wikipedia |
| Solubility in Water | Poorly soluble | Wikipedia |
| Miscibility | Miscible with organic solvents | Wikipedia |
It is reasonable to hypothesize that the addition of the bulky, relatively nonpolar (2,5-dimethyl-1H-pyrrol-1-yl)methyl group would result in a higher melting and boiling point for CAS 1083350-92-8 compared to methyl benzoate, and it would likely be a solid at room temperature. Its solubility in water is expected to be very low, with good solubility in common organic solvents.
Synthesis Strategy: The Paal-Knorr Reaction as a Foundational Approach
While a specific synthesis protocol for Methyl 4-[(2,5-diMethyl-1H-pyrrol-1-yl)Methyl]benzoate has not been published, a logical synthetic route can be proposed based on established methods for creating the 2,5-dimethylpyrrole moiety. The Paal-Knorr reaction is a cornerstone of pyrrole synthesis and has been successfully employed for structurally similar compounds.[3]
This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine. For the synthesis of the target molecule, the corresponding primary amine would be methyl 4-(aminomethyl)benzoate.
Sources
An In-depth Technical Guide to the Structure Elucidation of Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
This guide provides a comprehensive walkthrough for the definitive structure elucidation of methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate, a compound of interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the underlying logic and scientific rationale for each step in the analytical workflow. Our approach ensures not only the confirmation of the molecular structure but also a deep understanding of its chemical environment, providing a self-validating system of protocols.
Introduction: The Rationale for Structure Elucidation
The unequivocal determination of a molecule's structure is the bedrock of all chemical and pharmaceutical research. For a compound like this compound, which combines a substituted pyrrole ring with a benzoate moiety, understanding the precise connectivity and electronic nature is crucial for predicting its reactivity, biological activity, and material properties. The Paal-Knorr reaction is a common and efficient method for the synthesis of pyrrole derivatives, and it is the proposed synthetic route for this molecule, reacting methyl 4-aminobenzoate with hexane-2,5-dione. This guide will detail the suite of analytical techniques required to confirm the successful synthesis and unambiguously establish the structure of the target compound.
The Strategic Analytical Workflow
A multi-technique approach is essential for rigorous structure elucidation. Each method provides a unique piece of the puzzle, and their combined data provides a synergistic and definitive confirmation of the molecular structure. Our strategy relies on a combination of mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments.
Caption: Key expected HMBC correlations for confirming the connectivity between the benzoate and pyrrole rings.
-
COSY: Will show a correlation between the two aromatic protons on the benzoate ring.
-
HSQC: Will directly link the proton signals to their corresponding carbon signals (e.g., δH ~8.15 with δC ~131.0, δH ~5.90 with δC ~107.0).
-
HMBC: This is the most critical experiment for confirming the overall structure. Key correlations include:
-
The pyrrole protons (δH ~5.90) to the ipso-carbon of the benzene ring (δC ~143.0).
-
The aromatic protons ortho to the pyrrole ring (δH ~7.35) to the ipso-carbon of the pyrrole ring.
-
The methyl protons of the ester (δH ~3.95) to the ester carbonyl carbon (δC ~166.5).
-
Final Structure Confirmation and Conclusion
The collective data from HRMS, FT-IR, and a full suite of NMR experiments provides an unambiguous and self-validating confirmation of the structure of this compound. The molecular formula is established by HRMS, the key functional groups are identified by FT-IR, and the precise atomic connectivity is mapped by the comprehensive NMR analysis. This rigorous approach exemplifies the standards of modern chemical analysis and ensures the scientific integrity of any subsequent research utilizing this compound.
References
-
Paal, C. (1884). Synthese von Thiophen- und Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767. [Link]
-
Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635-1642. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
An In-Depth Technical Guide to Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrrole Moiety in Modern Chemistry
The pyrrole ring is a fundamental five-membered aromatic heterocycle that constitutes the core structure of numerous natural products, pharmaceuticals, and advanced materials. Its unique electronic properties and ability to participate in a wide range of chemical transformations have made it a privileged scaffold in medicinal chemistry and materials science. The title compound, methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate, is a significant derivative that combines the pyrrole nucleus with a benzoate functional group, opening avenues for further chemical modifications and applications. This guide provides a comprehensive overview of its synthesis, detailed analytical characterization, and potential utility for researchers in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is essential for its application in research and development. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₄H₁₅NO₂ | - |
| Molecular Weight | 229.28 g/mol | - |
| Appearance | Off-white to pale yellow solid | Predicted |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Insoluble in water. | Predicted |
Synthesis of this compound via Paal-Knorr Pyrrole Synthesis
The most direct and widely employed method for the synthesis of N-substituted pyrroles is the Paal-Knorr reaction. This condensation reaction between a 1,4-dicarbonyl compound and a primary amine is renowned for its efficiency and broad substrate scope.[1] For the synthesis of the title compound, the reaction involves the condensation of 2,5-hexanedione with methyl 4-aminobenzoate.
Reaction Mechanism
The Paal-Knorr synthesis proceeds through a well-established mechanism. The reaction is typically acid-catalyzed, which protonates one of the carbonyl groups of the 1,4-diketone, enhancing its electrophilicity. The primary amine then acts as a nucleophile, attacking the protonated carbonyl to form a hemiaminal intermediate. Subsequent intramolecular cyclization occurs through the attack of the nitrogen atom on the second carbonyl group, forming a five-membered ring. The final step involves the dehydration of this cyclic intermediate to yield the aromatic pyrrole ring.
Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound based on established Paal-Knorr reaction conditions.
Materials:
-
Methyl 4-aminobenzoate
-
2,5-Hexanedione
-
Glacial Acetic Acid
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-aminobenzoate (1.0 eq.) in a minimal amount of ethanol.
-
Addition of Reagents: To the stirred solution, add 2,5-hexanedione (1.1 eq.) followed by glacial acetic acid (catalytic amount, e.g., 10 mol%).
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.
-
Extraction: To the residue, add ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acetic acid. Separate the organic layer and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Analytical Characterization
Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound, based on the analysis of closely related structures.[2][3][4]
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.1 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~5.9 (s, 2H, pyrrole-H), ~3.9 (s, 3H, OCH₃), ~2.0 (s, 6H, pyrrole-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~166 (C=O), ~143 (Ar-C), ~131 (Ar-C), ~129 (pyrrole-C), ~128 (Ar-CH), ~125 (Ar-CH), ~107 (pyrrole-CH), ~52 (OCH₃), ~13 (pyrrole-CH₃) |
| IR (KBr, cm⁻¹) | ν: ~2950 (C-H), ~1720 (C=O, ester), ~1605, ~1510 (C=C, aromatic), ~1280 (C-O, ester) |
| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₁₄H₁₆NO₂: 230.12; found: 230.12 |
Analytical Workflow
A systematic workflow is essential for the reliable characterization of the synthesized compound.
Potential Applications in Drug Discovery and Development
The structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents. The pyrrole core is present in a variety of biologically active molecules, and the benzoate moiety provides a convenient handle for further chemical elaboration.
-
Antimicrobial and Antitubercular Agents: Derivatives of 4-(2,5-dimethylpyrrol-1-yl)benzoic acid have shown promising antibacterial, antifungal, and antitubercular activities.[2] The title compound can serve as a key intermediate for the synthesis of a library of analogs to explore these therapeutic areas.
-
Enzyme Inhibition: The pyrrole-containing framework can be designed to interact with the active sites of various enzymes. For instance, related compounds have been investigated as inhibitors of dihydrofolate reductase (DHFR) and enoyl-ACP reductase, which are crucial enzymes in microbial metabolic pathways.[5]
-
Calcium Channel Activators: Although a different substitution pattern, a related compound, methyl 2,5-dimethyl-4-benzoyl-1H-pyrrole-3-carboxylate, has been identified as a potent calcium channel activator. This highlights the potential of the dimethylpyrrole-benzoate scaffold in modulating ion channels.
Conclusion
This technical guide has provided a detailed overview of this compound, focusing on its synthesis via the Paal-Knorr reaction, comprehensive analytical characterization, and potential applications in drug discovery. The straightforward synthesis and the versatile chemical nature of this compound make it a valuable building block for the development of novel molecules with therapeutic potential. The provided protocols and characterization data serve as a solid foundation for researchers and scientists working in the field of medicinal chemistry and drug development.
References
Please note that while the following references provide context and support for the methodologies and concepts discussed, a specific publication detailing the synthesis and full characterization of the title compound was not identified in the search. The provided protocols and data are based on established chemical principles and data from closely related compounds.
- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968).
- The Royal Society of Chemistry. Supporting Information for Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium.
- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968).
- Wikipedia. Paal–Knorr synthesis.
- ChemicalBook.
- Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis.
- Shaikh, I. A., et al. (2025). Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential. PLoS One.
- PubChem. Methyl 2-(1H-pyrrol-1-yl)
- Joshi, S. D., et al. (2013). Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents. Bioorganic & Medicinal Chemistry Letters.
- Mohammed, H. A., et al. (2022). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Molecules.
- Wikipedia.
- ChemSrc.
-
Kamal, A., et al. (2015). An Update on the Synthesis of Pyrrolobenzodiazepines. Molecules.
- Obruchnikova, N. V., & Rakitin, O. A. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank.
- PubChem. 1,4-Bis(2,5-dimethyl-1H-pyrrol-1-yl)benzene.
- Saeed, A., Rafique, H., & Flörke, U. (2008). Methyl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online.
- SpectraBase. Methyl 4-acetylbenzoate - Optional[13C NMR] - Chemical Shifts.
Sources
- 1. chembk.com [chembk.com]
- 2. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 1,4-Bis(2,5-dimethyl-1H-pyrrol-1-yl)benzene | C18H20N2 | CID 459086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity of Pyrrole Derivatives for Drug Discovery Professionals
Abstract
The pyrrole ring is a five-membered aromatic heterocycle that serves as a foundational structural motif in a vast array of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and versatile chemical reactivity have established it as a "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse range of biological targets.[2][3] This technical guide provides an in-depth exploration of the multifaceted biological activities of pyrrole derivatives, with a focus on their applications in drug discovery and development. We will delve into the core mechanisms of action, present field-proven experimental protocols for their evaluation, and summarize key structure-activity relationship (SAR) data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable heterocyclic system.
Introduction: The Pyrrole Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrrole nucleus is a cornerstone of bio-organic chemistry, famously forming the building block of complex macrocycles like the porphyrins found in heme and chlorophyll and the corrin ring of vitamin B12.[1][4] Its prevalence extends to numerous approved drugs, demonstrating its therapeutic versatility. Notable examples include Atorvastatin (Lipitor), a polysubstituted pyrrole derivative for lowering cholesterol, the anti-inflammatory drug Tolmetin, and the antipsychotic agent Molindone.[1][4][5][6] The success of these molecules has spurred decades of research into synthetic pyrrole derivatives, leading to the discovery of potent agents with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][7][8]
Anticancer Activity of Pyrrole Derivatives
The development of novel and effective anticancer agents is a paramount challenge in medicinal chemistry. Pyrrole derivatives have emerged as a highly promising class of compounds, with many exhibiting potent and selective cytotoxicity against various cancer cell lines.[3][9][10]
2.1 Mechanistic Insights: Targeting Key Oncogenic Pathways
The anticancer effects of pyrrole derivatives are often attributed to their ability to interfere with critical cellular processes that are dysregulated in cancer.
-
2.1.1 Inhibition of Protein Kinases: Many pyrrole-based compounds are designed as competitive inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[9] For instance, certain derivatives have been shown to form stable complexes with and inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), two key kinases implicated in tumor growth and angiogenesis.[11][12]
-
2.1.2 Disruption of Microtubule Dynamics: The mitotic spindle, composed of microtubules, is a validated target for cancer chemotherapy. Some pyrrole molecules have demonstrated the ability to target microtubule polymerization, disrupting the formation of the spindle, leading to mitotic arrest and subsequent cell death.[9][10]
-
2.1.3 Induction of Apoptosis and Cell Cycle Arrest: A primary goal of cancer therapy is to induce programmed cell death (apoptosis) in malignant cells. Pyrrole derivatives have been shown to trigger apoptosis through various mechanisms, including the inhibition of anti-apoptotic proteins like Bcl-2 and by causing cell cycle arrest at different checkpoints, thereby preventing cancer cell proliferation.[9][10][11]
Caption: Pyrrole derivatives inhibiting EGFR/VEGFR signaling pathways.
2.2 Experimental Workflow: In Vitro Evaluation of Anticancer Activity
A systematic, multi-step process is essential for reliably assessing the anticancer potential of novel pyrrole derivatives in vitro.[13][14] The primary goal is to determine not only the potency of a compound against cancer cells but also its selectivity compared to non-malignant cells.[13][14]
Caption: Experimental workflow for preclinical anticancer screening.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability, based on the principle that mitochondrial dehydrogenases in living cells can convert the yellow MTT tetrazolium salt into purple formazan crystals.[15]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, LoVo) and non-malignant control cells (e.g., HUVEC, Vero) in separate 96-well plates at a density of 4,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.[16]
-
Compound Treatment: Prepare serial dilutions of the test pyrrole derivative in the appropriate culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[17] Mix gently on an orbital shaker.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic window of a potential anticancer drug.[13][14]
-
Obtain IC₅₀ Values: Perform the MTT assay (or a similar cytotoxicity assay) as described above on both a cancer cell line and a non-malignant cell line.[14]
-
Calculate SI: The SI is calculated using the following formula: SI = IC₅₀ (Non-malignant cells) / IC₅₀ (Cancer cells)
-
Interpretation: A higher SI value (typically >2) indicates that the compound is selectively toxic to cancer cells over normal cells, suggesting a more favorable safety profile.[13][14] This value should be compared to the SI of standard-of-care drugs tested under the same conditions.[13]
2.3 Data Summary: Cytotoxicity of Lead Pyrrole Derivatives
The following table summarizes representative data for pyrrole derivatives, showcasing their potency against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Non-Malignant Cell Line | IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| MI-1 | Colorectal Cancer | Varies | Normal Colon Tissue | Varies | Favorable | [11] |
| Compound 4a | LoVo (Colon) | < 10 | HUVEC | > 50 | > 5.0 | [18] |
| Compound 4d | LoVo (Colon) | < 10 | HUVEC | > 50 | > 5.0 | [18] |
| Compound 3e | Various | Not specified | Normal Cells | Not specified | Favorable | [12] |
Antimicrobial Activity of Pyrrole Derivatives
With the rise of antimicrobial resistance, there is an urgent need for novel antibiotics. Pyrrole-containing compounds, both natural (e.g., Pyrrolnitrin) and synthetic, have demonstrated significant antibacterial and antifungal activities.[4][6][19][20]
3.1 Mechanisms of Antibacterial and Antifungal Action
Pyrrole derivatives can exert their antimicrobial effects through multiple mechanisms. A key mode of action involves interacting with and disrupting the integrity of microbial biomolecules, which is essential for pathogen survival.[19][20] Some studies suggest that these compounds can interfere with microbial DNA, inhibiting replication and leading to cell death.[19]
3.2 Spectrum of Activity
The antimicrobial activity of pyrrole derivatives spans a wide range of human pathogens. Various studies report efficacy against:
-
Gram-positive bacteria: Such as Staphylococcus aureus.[19][20][21]
-
Gram-negative bacteria: Such as Escherichia coli.[19][20][21]
-
Fungi and Yeasts: Including Candida albicans, Aspergillus fumigatus, and Fusarium oxysporum.[19][20][21]
3.3 Experimental Workflow: Assessing Antimicrobial Efficacy
Evaluating the antimicrobial efficacy of new compounds involves determining their ability to inhibit microbial growth (bacteriostatic/fungistatic) or to kill the microbes (bactericidal/fungicidal).
Caption: Workflow for characterizing antimicrobial activity.
This is a quantitative method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22][23]
-
Prepare Inoculum: Culture the test microorganism (e.g., S. aureus) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the suspension to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the test pyrrole compound in the broth. The concentration range should be wide enough to capture the MIC.
-
Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[23] A viability indicator like resazurin can be added to aid visualization.[22]
This is a qualitative or semi-quantitative method to assess the susceptibility of microorganisms to a test compound.[22][23][24]
-
Plate Preparation: Prepare a lawn of the test microorganism by evenly streaking a standardized inoculum (0.5 McFarland) onto the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Disk Application: Impregnate sterile paper disks (6 mm diameter) with a known concentration of the test pyrrole derivative.
-
Placement: Place the impregnated disks onto the surface of the inoculated agar plate. Also, place a standard antibiotic disk (e.g., Ciprofloxacin) as a positive control and a solvent-only disk as a negative control.[21]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Measurement: Measure the diameter (in mm) of the clear zone around the disk where microbial growth has been inhibited. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.[22]
3.4 Data Summary: Antimicrobial Potency of Pyrrole Scaffolds
The table below presents typical results from antimicrobial screening of pyrrole derivatives.
| Compound ID | Target Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) @ 100µ g/disk | Reference |
| Compound 3c | S. aureus (Gram +) | Not specified | Significant | [19][20] |
| Compound 5c | E. coli (Gram -) | Not specified | Significant | [19][20] |
| Compound 5a | A. fumigatus (Fungus) | Not specified | Significant | [19][20] |
| Compound XVIII | C. rugosa (Fungus) | Not specified | Considerable | [8] |
Anti-inflammatory Properties of Pyrrole Derivatives
Inflammation is a complex biological response implicated in numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, and many, like Tolmetin and Ketorolac, are based on a pyrrole scaffold.[25] Research continues to explore novel pyrrole derivatives for improved efficacy and safety profiles.[26][27]
4.1 Mechanism of Action: Inhibition of Inflammatory Mediators
The primary mechanism for many pyrrole-based anti-inflammatory agents is the inhibition of enzymes in the arachidonic acid cascade.
-
4.1.1 Cyclooxygenase (COX-1/COX-2) Inhibition: Prostaglandins are key mediators of pain and inflammation and are synthesized by COX enzymes.[27] Pyrrole derivatives can act as non-selective inhibitors of both COX-1 and COX-2 or as selective COX-2 inhibitors.[25][27] Selective COX-2 inhibition is a desirable trait as it can reduce the gastrointestinal side effects associated with COX-1 inhibition.[27]
-
4.1.2 Lipoxygenase (LOX) Inhibition: Some novel pyrrole hybrids are being developed as dual COX/LOX inhibitors, which block the production of both prostaglandins and leukotrienes, another class of pro-inflammatory mediators.[28]
Caption: Pyrrole derivatives inhibiting COX and LOX pathways.
4.2 Experimental Workflow: Evaluating Anti-inflammatory Potential
In vitro assays are crucial first steps to screen for anti-inflammatory activity and elucidate the mechanism of action.
This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandins by purified COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Use commercially available purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Reaction Setup: In a 96-well plate, combine the enzyme, a heme cofactor, and the test pyrrole derivative (at various concentrations) in a Tris-HCl buffer. Pre-incubate for 10-15 minutes at room temperature.
-
Initiate Reaction: Add arachidonic acid as the substrate to initiate the enzymatic reaction.
-
Quantify Prostaglandin: After a set incubation period (e.g., 10 minutes at 37°C), stop the reaction. Quantify the amount of Prostaglandin E₂ (PGE₂) produced using a competitive Enzyme Immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC₅₀ values for both COX-1 and COX-2. The COX-2 selectivity index can be calculated as (IC₅₀ COX-1 / IC₅₀ COX-2).
Protein denaturation is a well-documented cause of inflammation. This simple assay screens for the ability of a compound to prevent heat-induced denaturation of proteins, typically bovine serum albumin (BSA).[29]
-
Reaction Mixture: Prepare a reaction mixture containing 0.2% w/v BSA in Tris buffer (pH 6.8) and the test pyrrole derivative at various concentrations.
-
Induce Denaturation: Heat the mixture at 72°C for 5 minutes, then cool to room temperature.
-
Measure Turbidity: Measure the turbidity of the solution by reading the absorbance at 660 nm.[29] A control sample without the test compound will show high turbidity due to denatured protein.
-
Calculate Inhibition: Use a standard drug like Diclofenac as a positive control. Calculate the percentage inhibition of denaturation.
Neuroprotective Effects of Pyrrole Derivatives
Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by progressive neuronal loss, often linked to oxidative stress and neuroinflammation.[30] Pyrrole derivatives have shown promise as neuroprotective agents by targeting these underlying pathologies.[31][32][33]
5.1 Mechanisms of Neuroprotection
-
5.1.1 Antioxidant and Radical Scavenging Activity: Oxidative stress, caused by an overproduction of reactive oxygen species (ROS), is a key driver of neuronal damage. Many pyrrole derivatives possess intrinsic antioxidant properties, enabling them to scavenge free radicals and protect cells from oxidative damage.[31][32][33]
-
5.1.2 Modulation of Monoamine Oxidase B (MAO-B): MAO-B is an enzyme that metabolizes dopamine in the brain, a process that generates hydrogen peroxide and contributes to oxidative stress. Selective inhibition of MAO-B is a therapeutic strategy for Parkinson's disease. Certain pyrrole compounds have been identified as selective MAO-B inhibitors.[33]
-
5.1.3 Protection Against Oxidative Stress-Induced Apoptosis: By mitigating oxidative stress and its downstream effects, pyrrole derivatives can inhibit the activation of apoptotic pathways in neurons, preserving cell viability in the face of neurotoxic insults.[30]
5.2 Experimental Workflow: Assessing Neuroprotective Activity
In vitro models using neuronal cell lines are essential for screening compounds for neuroprotective effects.
Caption: Workflow for evaluating in vitro neuroprotective activity.
This protocol models oxidative stress-induced neuronal injury and assesses the protective capacity of a test compound.[17][32]
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a 96-well plate until they reach ~80% confluency.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of the test pyrrole derivative for 24 hours.[17]
-
Induction of Oxidative Stress: After pre-treatment, expose the cells to a neurotoxic concentration of hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) for another 24 hours.[17] Include a vehicle control (no compound, no toxin) and a toxin-only control.
-
Viability Assessment: Measure cell viability using the MTT assay as described in section 2.2.1.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant increase in viability in the compound-treated groups compared to the toxin-only group indicates a neuroprotective effect.
The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the integrity of the cell membrane.[34] When cells are damaged, they release LDH into the culture medium.
-
Experimental Setup: Set up the experiment as described in 5.2.1 (cell culture, pre-treatment, and toxin exposure).
-
Sample Collection: After the incubation period, carefully collect a sample of the culture medium from each well.
-
LDH Measurement: Measure the LDH activity in the collected medium using a commercially available colorimetric LDH assay kit, following the manufacturer's instructions.
-
Total LDH Control: To determine the maximum LDH release, lyse a set of control cells completely using a lysis buffer provided in the kit.
-
Data Analysis: Express the LDH release in treated wells as a percentage of the maximum LDH release. A reduction in LDH release in compound-treated groups compared to the toxin-only group signifies a protective effect on cell membrane integrity.
Conclusion and Future Directions
The pyrrole scaffold is undeniably a cornerstone of medicinal chemistry, providing the foundation for a wide array of compounds with significant therapeutic potential.[7] This guide has highlighted the diverse biological activities of pyrrole derivatives, spanning anticancer, antimicrobial, anti-inflammatory, and neuroprotective applications. The key to advancing these compounds from laboratory curiosities to clinical candidates lies in a deep understanding of their mechanisms of action and the application of robust, validated screening protocols.
Future research will likely focus on the synthesis of novel pyrrole hybrids, combining the pyrrole core with other pharmacophores to create multi-target agents with enhanced efficacy and improved safety profiles.[3][28] The continued exploration of structure-activity relationships, aided by in silico modeling, will further refine the design of next-generation pyrrole-based therapeutics.[3] The versatility and proven track record of the pyrrole ring ensure that it will remain a high-priority scaffold for drug discovery professionals for years to come.
References
-
D'Ambrosio, M., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. PubMed Central. [Link]
-
Kondratov, I., et al. (2021). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. PubMed. [Link]
-
Amina, B., & Redouane, B. (2025). Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. Current Topics in Medicinal Chemistry. [Link]
-
da Silva, A. C., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]
-
Various Authors. (Year N/A). Biological profile of pyrrole derivatives: A review. ResearchGate. [Link]
-
Amina, B., & Redouane, B. (2025). Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. Bentham Science. [Link]
-
Abd El-Hameed, R. H., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Research Square. [Link]
-
Mateev, E., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. PubMed. [Link]
-
Kondeva-Burdina, M., et al. (2023). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. PubMed. [Link]
-
Srivastava, S., et al. (2023). Assessment and evaluation of methods used for antimicrobial activity assay. Authorea. [Link]
-
Staszewska-Krajewska, O., & Ciemna, K. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed Central. [Link]
-
Various Authors. (2023). A review article on biological importance of pyrrole. World Journal of Advanced Research and Reviews. [Link]
-
Kondeva-Burdina, M., et al. (2023). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. MDPI. [Link]
-
Amina, B., & Redouane, B. (2025). Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. ResearchGate. [Link]
-
Kumar, R., et al. (2013). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. ResearchGate. [Link]
-
Fathalla, S. S., et al. (2017). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Bentham Science. [Link]
-
Basavaraj, et al. (2024). Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. PubMed. [Link]
-
Nieto, M. A. (2017). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH. [Link]
-
Abd El-Hameed, R. H., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. NIH. [Link]
-
Nieto, M. A. (2017). Basic protocol to assess preclinical anticancer activity. ResearchGate. [Link]
-
Mateev, E., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. [Link]
-
Zheleva, D., et al. (2024). Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. PubMed. [Link]
-
Gheorghe, A., et al. (2023). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. [Link]
-
Rtimi, S., et al. (2022). How Do We Determine the Efficacy of an Antibacterial Surface? A Review of Standardised Antibacterial Material Testing Methods. MDPI. [Link]
-
Haghdoost, M., et al. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. SID. [Link]
-
Fathalla, S. S., et al. (2017). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Bentham Science. [Link]
-
Mohammadi, A., et al. (2022). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Organic Chemistry Research. [Link]
-
Haghdoost, M., et al. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. PubMed Central. [Link]
-
da Silva, A. C., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PubMed. [Link]
-
Kalinina, S., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed Central. [Link]
-
iFyber. (2024). Evaluation of Antimicrobial Efficacy. iFyber Blog. [Link]
-
Istrate, A., et al. (2024). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. MDPI. [Link]
-
Xu, S., et al. (2024). Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. PubMed. [Link]
-
Harrak, Y., et al. (2016). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. NIH. [Link]
-
Various Authors. (2016). Screening models for inflammatory drugs. Slideshare. [Link]
-
Various Authors. (2024). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Omega. [Link]
-
Pérez-García, L. A., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]
-
Various Authors. (2017). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]
-
Various Authors. (2024). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. PubMed Central. [Link]
-
McCauley, J., et al. (2013). Bioassays for anticancer activities. University of Wollongong Research Online. [Link]
-
Nieto, M. A. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. [Link]
-
Loux, J. J., et al. (1977). Antiinflammatory Activity: Evaluation of a New Screening Procedure. PubMed. [Link]
-
Kluwe, L. (2022). Assessing Specificity of Anticancer Drugs In Vitro. JoVE. [Link]
-
Mkhize, S., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. MDPI. [Link]
-
Various Authors. (2013). A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. iris.unina.it. [Link]
-
Maurer, H. H., & Wissel, H. (2001). Screening Procedure for Detection of Non-Steroidal Anti-inflammatory Drugs and their Metabolites in Urine. Journal of Analytical Toxicology. [Link]
-
Kumar, H., & Kim, I. S. (2015). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Journal of Biomedical Research. [Link]
-
Dihigo, L. E., et al. (2021). Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke. MDPI. [Link]
Sources
- 1. A review article on biological importance of pyrrole [wisdomlib.org]
- 2. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 3. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]
- 5. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ro.uow.edu.au [ro.uow.edu.au]
- 16. m.youtube.com [m.youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Assessment and evaluation of methods used for antimicrobial activity assay [wisdomlib.org]
- 24. Evaluation of Antimicrobial Efficacy | Blog | iFyber [ifyber.com]
- 25. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors [mdpi.com]
- 29. mdpi.com [mdpi.com]
- 30. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Spectroscopic Characterization of Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
This technical guide provides a comprehensive analysis of the spectroscopic data for methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate, a compound of interest in drug discovery and materials science. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth examination of the predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. By elucidating the correlation between the molecular structure and its spectroscopic signatures, this guide serves as a valuable resource for the identification, characterization, and quality control of this and structurally related compounds.
Introduction: The Significance of Spectroscopic Analysis
In the realm of chemical and pharmaceutical sciences, the unambiguous determination of a molecule's structure is paramount. Spectroscopic techniques provide a non-destructive means to probe the intricate atomic and molecular architecture of a compound. Each technique offers a unique window into the molecule's properties: Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity and chemical environment of atoms, Infrared (IR) spectroscopy identifies the functional groups present, and Mass Spectrometry (MS) determines the molecular weight and provides insights into the molecule's fragmentation patterns. A collective analysis of these spectroscopic data points allows for the confident elucidation of a chemical structure.
This guide will systematically explore the predicted spectroscopic data for this compound, providing a foundational understanding of its key characterization parameters. The synthesis of this class of compounds, often achieved through a Paal-Knorr condensation of a primary amine with a 1,4-dicarbonyl compound, provides the context for this analysis. Understanding the synthetic route is crucial as it informs potential side products and impurities that may be encountered during characterization.
Predicted Spectroscopic Data
Due to the limited availability of experimentally acquired spectra for this compound in publicly accessible databases, the following data has been predicted based on established principles of spectroscopy and analysis of structurally analogous compounds. This predictive approach, grounded in extensive empirical data and theoretical understanding, provides a robust framework for the initial identification and subsequent experimental verification of the target molecule.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of this compound in a deuterated solvent such as CDCl₃ is expected to exhibit distinct signals corresponding to the aromatic protons of the benzoate ring, the vinylic protons of the pyrrole ring, and the methyl protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.15 | Doublet | 2H | H-3', H-5' | These protons are ortho to the electron-withdrawing ester group, leading to significant deshielding. |
| ~7.30 | Doublet | 2H | H-2', H-6' | These protons are meta to the ester group and ortho to the electron-donating pyrrole nitrogen, resulting in a more shielded environment compared to H-3' and H-5'. |
| ~5.90 | Singlet | 2H | H-3, H-4 | The two vinylic protons on the pyrrole ring are chemically equivalent due to the symmetry of the 2,5-dimethyl substitution and are expected to appear as a singlet.[1] |
| ~3.95 | Singlet | 3H | -OCH₃ | The methyl protons of the ester group are in a relatively deshielded environment due to the adjacent oxygen atom.[2] |
| ~2.10 | Singlet | 6H | -CH₃ (pyrrole) | The six protons of the two equivalent methyl groups on the pyrrole ring are expected to appear as a sharp singlet.[3][4] |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum for this compound is expected to show distinct signals for each unique carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~166.5 | C=O (ester) | The carbonyl carbon of the ester is highly deshielded.[2] |
| ~142.0 | C-1' | The ipso-carbon of the benzene ring attached to the pyrrole nitrogen. |
| ~131.0 | C-4' | The ipso-carbon of the benzene ring attached to the ester group. |
| ~130.0 | C-3', C-5' | The aromatic carbons ortho to the ester group. |
| ~128.5 | C-2, C-5 | The carbons of the pyrrole ring bearing the methyl groups.[1] |
| ~125.0 | C-2', C-6' | The aromatic carbons meta to the ester group. |
| ~107.0 | C-3, C-4 | The vinylic carbons of the pyrrole ring.[1] |
| ~52.5 | -OCH₃ | The carbon of the ester methyl group.[2] |
| ~13.0 | -CH₃ (pyrrole) | The carbons of the two equivalent methyl groups on the pyrrole ring.[1] |
Experimental Protocols
To experimentally verify the predicted data, the following standard protocols for spectroscopic analysis should be employed.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Standard parameters include a 30° pulse width and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A greater number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Diagram 1: NMR Experimental Workflow
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, the pyrrole ring, and the methyl ester group.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch (methyl groups) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |
| ~1450 | Medium | C-H bend (methyl groups) |
| ~1280 | Strong | C-O stretch (ester, C-O-C) |
| ~1100 | Strong | C-N stretch (aryl-N) |
Protocol 2: IR Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide.
-
Liquid/Solution: Cast a thin film of the sample onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.
-
-
Data Acquisition:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
Diagram 2: IR Spectroscopy Experimental Workflow
Caption: Workflow for IR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and information about its structure through analysis of its fragmentation pattern. For this compound, the molecular weight is 243.30 g/mol .
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 243.
-
Key Fragment Ions:
-
m/z = 212: Loss of the methoxy radical (•OCH₃) from the ester group.
-
m/z = 184: Loss of the entire methyl ester group (•COOCH₃).
-
m/z = 148: Cleavage of the bond between the benzene ring and the pyrrole nitrogen, resulting in the [C₁₀H₉O₂]⁺ fragment.
-
m/z = 95: The 2,5-dimethylpyrrolyl cation [C₆H₈N]⁺.
-
The fragmentation pathways of N-aryl pyrroles can be complex, and the relative intensities of these fragments will depend on the ionization method and energy used.[5][6][7][8]
Protocol 3: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
The comprehensive spectroscopic analysis presented in this guide, encompassing ¹H NMR, ¹³C NMR, IR, and MS, provides a robust framework for the characterization of this compound. While the data presented is predictive, it is founded on well-established spectroscopic principles and data from analogous structures, ensuring a high degree of reliability. This guide not only serves as a reference for the identification of the target compound but also as an educational tool for understanding the principles of spectroscopic interpretation in the context of drug discovery and chemical research. The provided protocols offer a clear path for the experimental validation of these predictions, underscoring the synergy between theoretical understanding and empirical verification in modern chemical science.
References
-
2,5-Dimethylpyrrole - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 15, 2026, from [Link]
-
¹H NMR (A) and ¹³C NMR (B) spectra of the 2,5-dimethylpyrrole protected... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
2,5-Dimethylpyrrole. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
- Liu, W., Ma, Y., Yin, Y. W., et al. (2012). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 9(4), 2344-2349.
-
General: All commercially available chemicals and reagents were used... (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
-
The FTIR spectrum for Pyrrole. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-2-en-4-yliden)amines. (2002). Arkivoc, 2002(5), 116-125.
- Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2677–2686.
- Jones, R. A. (1963). Pyrrole Studies. I. The Infrared Spectra of 2-Monosubstituted Pyrroles. Australian Journal of Chemistry, 16(1), 93-100.
-
Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. (2013). Semantic Scholar. Retrieved January 15, 2026, from [Link]
- Ishiuchi, S., Fujii, M., & Dopfer, O. (2007). NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy. The Journal of Chemical Physics, 127(19), 194302.
- Abraham, R. J., Lapper, R. D., Smith, K. M., & Unsworth, J. F. (1974). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, (8), 1004-1009.
-
Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. (2022). PMC - NIH. Retrieved January 15, 2026, from [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 15, 2026, from [Link]
-
Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential. (2022). PMC - PubMed Central. Retrieved January 15, 2026, from [Link]
-
Pyrrole. (n.d.). NIST WebBook. Retrieved January 15, 2026, from [Link]
-
13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]
-
Molecular Editing of Pyrroles via a Skeletal Recasting Strategy. (2023). PMC - PubMed Central. Retrieved January 15, 2026, from [Link]
-
2,5-Dimethylpyrrole. (2018). SIELC Technologies. Retrieved January 15, 2026, from [Link]
-
Methyl 4-[(2,5-diMethyl-1H-pyrrol-1-yl)Methyl]benzoate. (n.d.). ChemBK. Retrieved January 15, 2026, from [Link]
-
2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. (2021). NIH. Retrieved January 15, 2026, from [Link]
-
Single Crystal XRD and NMR Analysis of (Z)-Methyl 3-(benzo[d][3][9]dioxol- 5-yl)-2-((2-formyl-1H-pyrrol-1-yl) methyl) acrylate. (2015). International Journal of Current Microbiology and Applied Sciences, 4(10), 392-401.
-
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. (2020). MDPI. Retrieved January 15, 2026, from [Link]
-
Methyl 2-(1H-pyrrol-1-yl)benzoate. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
Synthesis of Some Novel (E)-Methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate Derivatives as Antimicrobial Agents. (2021). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Methyl 4(methylamino)benzoate. (n.d.). NIST WebBook. Retrieved January 15, 2026, from [Link]
-
2,5-Dimethyl-1-[(furan-2'-yl)methyl]-1H-pyrrole - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 15, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. 2,5-Dimethyl-1H-pyrrole(625-84-3) 1H NMR [m.chemicalbook.com]
- 4. 2,5-Dimethylpyrrole | C6H9N | CID 12265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lifesciencesite.com [lifesciencesite.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 9. dev.spectrabase.com [dev.spectrabase.com]
An In-depth Technical Guide to Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Scaffold of Therapeutic Promise
The intricate world of medicinal chemistry is in a perpetual quest for novel molecular scaffolds that can serve as the foundation for next-generation therapeutics. Among the vast array of heterocyclic compounds, N-aryl pyrrole derivatives have emerged as a particularly promising class, demonstrating a wide spectrum of biological activities. This guide focuses on a specific, yet representative, member of this family: methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate .
This document serves as a comprehensive technical resource, moving beyond a mere recitation of facts to provide a deeper understanding of the causality behind the synthesis, the rationale for its characterization, and the scientific basis for its potential applications in drug discovery. As a senior application scientist, the aim is to equip researchers with both the theoretical underpinnings and the practical, field-proven insights necessary to effectively work with this compound and its analogs.
Section 1: Physicochemical and Structural Foundation
The journey into the utility of any compound begins with a firm grasp of its fundamental properties. This compound is a molecule that marries the rigidity of a substituted benzene ring with the electron-rich aromaticity of a pyrrole nucleus.
Molecular Structure and Weight
The structure consists of a methyl benzoate core where the phenyl ring is substituted at the para-position (position 4) with a 2,5-dimethyl-1H-pyrrol-1-yl group.
Molecular Formula: C₁₄H₁₅NO₂
Calculated Molecular Weight: 229.28 g/mol
This molecular weight is a critical parameter for all quantitative experimental work, from reaction stoichiometry to the preparation of solutions for biological assays.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO₂ | Calculated |
| Molecular Weight | 229.28 g/mol | Calculated |
| Precursor CAS No. | 15898-26-7 (for the carboxylic acid) | [1] |
| Precursor Mol. Wt. | 215.25 g/mol (for the carboxylic acid) | [1] |
Section 2: The Synthetic Pathway: A Tale of Two Reactions
The synthesis of this compound is a logical and efficient two-step process. This approach is not merely a sequence of procedures but a demonstration of strategic chemical thinking, leveraging classic, reliable reactions to build molecular complexity.
Step 1: The Paal-Knorr Pyrrole Synthesis - Forging the Heterocyclic Core
The cornerstone of this synthesis is the formation of the N-substituted pyrrole ring via the Paal-Knorr synthesis. This reaction is a robust and widely employed method for constructing pyrroles from 1,4-dicarbonyl compounds and primary amines.[2][3]
The selection of the Paal-Knorr reaction is predicated on its efficiency and the ready availability of the starting materials: 4-aminobenzoic acid and hexane-2,5-dione (acetonylacetone). The reaction proceeds via the condensation of the primary amine of 4-aminobenzoic acid with the two carbonyl groups of hexane-2,5-dione, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[2][4][5]
Caption: Paal-Knorr synthesis of the carboxylic acid precursor.
This protocol is adapted from established methodologies for the Paal-Knorr synthesis of N-aryl pyrroles.[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-aminobenzoic acid (1 equivalent) and hexane-2,5-dione (1.1 equivalents).
-
Solvent Addition: Add a sufficient volume of glacial acetic acid to dissolve the reactants upon heating. The use of glacial acetic acid is crucial as it acts as both a solvent and a catalyst for the condensation and cyclization steps.[4][7]
-
Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of cold water. This will precipitate the product.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with copious amounts of water to remove any residual acetic acid and unreacted starting materials.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.
Step 2: Fischer Esterification - Attaching the Methyl Ester
With the carboxylic acid precursor in hand, the final step is a classic Fischer esterification to form the desired methyl ester. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a fundamental transformation in organic synthesis.[8][9][10]
The choice of Fischer esterification is due to its simplicity and the use of inexpensive and readily available reagents: methanol and a strong acid catalyst like sulfuric acid. The reaction is an equilibrium process, and to drive it towards the product, an excess of methanol is typically used.
Caption: Fischer esterification to form the final product.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (1 equivalent) in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%) to the solution.
-
Reaction Execution: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Reduce the volume of methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Remove the solvent in vacuo to yield the crude product, which can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Section 3: Spectroscopic Characterization - Confirming the Molecular Identity
Rigorous characterization is the bedrock of scientific integrity. The successful synthesis of this compound must be confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for all the protons in the molecule. Key expected signals include:
-
Two singlets for the two methyl groups on the pyrrole ring (around 2.0-2.2 ppm).
-
A singlet for the two equivalent protons on the pyrrole ring (around 5.9-6.0 ppm).
-
Two doublets in the aromatic region corresponding to the protons on the benzene ring.
-
A singlet for the methyl ester protons (around 3.8-3.9 ppm).[11]
-
-
¹³C NMR: The carbon NMR spectrum will provide evidence for all the unique carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the aromatic rings and methyl groups.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
A strong absorption band for the C=O stretch of the ester group (around 1720-1740 cm⁻¹).
-
C-H stretching vibrations for the aromatic and aliphatic protons.
-
C=C stretching vibrations for the aromatic rings.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) will confirm the molecular weight of the compound by providing a highly accurate measurement of its mass-to-charge ratio, which should correspond to the calculated molecular weight of 229.28.
Section 4: Potential Applications in Drug Discovery and Development
The true value of a novel compound lies in its potential to address unmet needs, particularly in the realm of medicine. The N-aryl pyrrole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.
Antimicrobial and Antitubercular Activity
A significant body of research points to the potential of N-aryl pyrrole derivatives as potent antimicrobial agents.[12][13] Studies on closely related analogs, such as 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazides, have demonstrated promising activity against various bacterial and fungal strains, including Mycobacterium tuberculosis.[12][13] The mechanism of action is often attributed to the inhibition of essential enzymes in pathogens, such as enoyl-ACP reductase and dihydrofolate reductase (DHFR).[12]
Anti-inflammatory and Analgesic Properties
Derivatives of N-aryl pyrroles have also been investigated for their anti-inflammatory and analgesic activities.[13] This suggests that this compound could serve as a starting point for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).
Other Potential Therapeutic Areas
The versatility of the pyrrole nucleus means that derivatives have been explored for a wide range of other therapeutic applications, including as anticancer agents, anticonvulsants, and antidiabetics.[12] The specific substitution pattern of this compound makes it an interesting candidate for screening in various disease models.
Section 5: Future Directions and Conclusion
This compound represents a synthetically accessible and versatile molecular scaffold with significant potential for further exploration in drug discovery. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, grounded in established chemical principles and supported by relevant literature.
Future research should focus on the full biological characterization of this compound, including in vitro and in vivo studies to validate its therapeutic potential. Furthermore, the synthetic routes outlined here can be readily adapted to create a library of analogs with diverse substitution patterns, enabling a thorough investigation of the structure-activity relationships (SAR) and the optimization of lead compounds.
The journey from a single molecule to a life-saving drug is long and arduous, but it begins with a deep understanding of the fundamental chemistry and biology of promising scaffolds like this compound.
References
-
Jadhav, S. B., et al. (2023). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Pharmaceuticals, 16(4), 589. [Link]
-
Joshi, S. D., et al. (2013). Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds. Medicinal Chemistry Research, 22(3), 1073-1089. [Link]
-
Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. [Link]
-
Joshi, S. D., et al. (2008). Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: a novel class of potential antibacterial and antitubercular agents. European Journal of Medicinal Chemistry, 43(9), 1989-1996. [Link]
-
Mahnashi, M. H., et al. (2023). Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential. PLOS ONE, 18(5), e0285621. [Link]
-
Sheremetev, A. B., et al. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2023(3), M1700. [Link]
-
Miyano, N., et al. (2021). N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. PLOS ONE, 16(10), e0258142. [Link]
-
Wikipedia. Paal–Knorr synthesis. [Link]
-
Royal Society of Chemistry. Table of Contents. [Link]
-
Oakwood Chemical. 4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid. [Link]
-
ChemBK. Methyl 4-[(2,5-diMethyl-1H-pyrrol-1-yl)Methyl]benzoate. [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]
-
van den Berg, F., et al. (2020). Reaction mechanism for the Paal-Knorr reaction of hexane-2,5-dione and butan-1-amine to 1-butyl-2,5-dimethyl-1H-pyrrole and water side product. ResearchGate. [Link]
-
Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06). [Link]
-
Kamal, A., et al. (2015). An Update on the Synthesis of Pyrrolo[12][13]benzodiazepines. Molecules, 20(6), 10455-10491. [Link]
-
SynArchive. Paal-Knorr Pyrrole Synthesis. [Link]
-
PubChem. 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid. [Link]
-
ChemSrc. cas 1083350-92-8|| where to buy Methyl 4-[(2,5-diMethyl-1H-pyrrol-1-yl)Methyl]benzoate. [Link]
- Google Patents. WO2019059801A1 - Method for preparing benzoic acid esters.
-
Mannu, A., & Mele, A. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. ResearchGate. [Link]
Sources
- 1. 4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid [oakwoodchemical.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. iajpr.com [iajpr.com]
- 9. WO2019059801A1 - Method for preparing benzoic acid esters - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Discovery of Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate Analogues: A Synthetic and Pharmacological Exploration
An In-depth Technical Guide for Drug Development Professionals
Abstract
The 1-aryl-2,5-dimethylpyrrole scaffold represents a privileged structure in medicinal chemistry, forming the core of various therapeutic agents. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of analogues based on the methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate core. We delve into the strategic rationale behind the synthetic pathways, focusing on the robust and versatile Paal-Knorr synthesis for scaffold construction. The guide details step-by-step experimental protocols for both synthesis and key biological assays, particularly cyclooxygenase (COX) inhibition. Through a critical analysis of structure-activity relationships (SAR), we elucidate the molecular features governing potency and selectivity. This document serves as a comprehensive resource for researchers and scientists engaged in the development of novel anti-inflammatory agents and other therapeutics derived from this promising chemical scaffold.
The 1-Aryl-2,5-dimethylpyrrole Scaffold: A Privileged Core in Medicinal Chemistry
Overview of Pyrrole-Based Therapeutics
The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a constituent of numerous natural products and clinically significant pharmaceuticals.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in drug design. Several non-steroidal anti-inflammatory drugs (NSAIDs) feature a pyrrole core, including tolmetin and ketorolac, which primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The established success of these drugs underscores the therapeutic potential of the pyrrole scaffold and provides a compelling rationale for the exploration of novel analogues.
Rationale for Targeting Cyclooxygenase (COX) Enzymes
Cyclooxygenase enzymes, with their two primary isoforms COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3] While traditional NSAIDs inhibit both isoforms, the inhibition of COX-1 is associated with undesirable gastrointestinal side effects.[4] This led to the development of a new generation of selective COX-2 inhibitors ("coxibs") to offer a safer therapeutic profile.[4][5] The pursuit of novel agents with an optimized balance of COX-1/COX-2 selectivity remains a significant goal in medicinal chemistry to mitigate potential cardiovascular risks observed with highly selective inhibitors while retaining anti-inflammatory efficacy.[4][6] The 1,5-diarylpyrrole scaffold has been extensively studied in this context, showing promise for potent and finely tuned COX-2 inhibition.[5][6]
The this compound Core
The this compound structure serves as an exemplary starting point for analogue development. It combines the proven 2,5-dimethylpyrrole core with an N-aryl substituent that can be readily functionalized. The para-substituted methyl benzoate group provides a versatile chemical handle for modifications aimed at optimizing physicochemical properties and target engagement. This strategic design allows for systematic exploration of the structure-activity relationships governing COX inhibition and other potential biological activities.
Synthetic Strategies for Analogue Generation
The foundation of any drug discovery campaign is a robust and efficient synthetic strategy that allows for the creation of a diverse library of analogues. For the 1-aryl-2,5-dimethylpyrrole core, the Paal-Knorr synthesis is the preeminent method.
The Paal-Knorr Synthesis: The Cornerstone Reaction
The Paal-Knorr synthesis, first reported in 1884, is the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to yield a pyrrole.[7][8] Its enduring utility lies in its operational simplicity, broad substrate scope, and generally high yields.[9][10]
Causality of a Weakly Acidic Catalyst: The reaction is typically conducted under neutral or weakly acidic conditions.[8] The use of a mild acid, such as acetic acid, is crucial. It serves to protonate a carbonyl group, activating it for nucleophilic attack by the amine. This catalysis accelerates the rate-limiting cyclization step.[8] Stronger acidic conditions (pH < 3) are deliberately avoided as they favor a competing reaction pathway that results in the formation of furan derivatives as the major byproduct.[8]
Caption: Paal-Knorr reaction mechanism for pyrrole synthesis.
Detailed Experimental Protocol: Synthesis of the Core Scaffold
This protocol is a representative procedure based on established Paal-Knorr methodologies.[11]
Objective: To synthesize this compound.
Materials:
-
Methyl 4-aminobenzoate (1.0 eq)
-
Hexane-2,5-dione (acetonylacetone) (1.1 eq)
-
Glacial Acetic Acid (catalytic amount)
-
Ethanol (solvent)
-
Round-bottom flask equipped with a reflux condenser
-
Stirring plate and magnetic stir bar
Procedure:
-
To a 100 mL round-bottom flask, add methyl 4-aminobenzoate (1.0 eq) and ethanol (30 mL). Stir until the solid is fully dissolved.
-
Add hexane-2,5-dione (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C).
-
Maintain reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume in vacuo.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure title compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Strategies for Analogue Diversification
The core scaffold is a versatile platform for generating a library of analogues. The primary points of diversification are the ester functionality and the aromatic ring.
Caption: Key diversification pathways from the core scaffold.
-
Modification of the Benzoate Moiety:
-
Hydrolysis: Saponification of the methyl ester using a base like lithium hydroxide (LiOH) yields the corresponding carboxylic acid analogue. Carboxylic acid moieties are common in NSAIDs.
-
Amidation: Direct reaction with various amines can produce a library of amide analogues.
-
Hydrazinolysis: Reaction with hydrazine hydrate produces the benzohydrazide intermediate, which can be further derivatized to form oxadiazoles, triazoles, and other heterocycles, significantly expanding chemical space.[12][13]
-
-
Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups onto the phenyl ring can modulate the electronic properties and steric profile of the molecule. This is most efficiently achieved by starting the Paal-Knorr synthesis with an appropriately substituted aniline derivative.
Biological Evaluation & Structure-Activity Relationships (SAR)
Primary Screening: In Vitro COX-1/COX-2 Inhibition Assays
The primary biological evaluation for this class of compounds involves determining their ability to inhibit COX-1 and COX-2. This dual assay is critical for establishing both the potency (IC₅₀ value) and the selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).
Protocol: Fluorometric COX Inhibitor Screening Assay
Principle: This assay measures the peroxidase activity of the COX enzymes. In the presence of arachidonic acid, the enzyme produces Prostaglandin G₂ (PGG₂). The peroxidase component of COX then reduces PGG₂ to PGH₂, a reaction that can be monitored using a fluorescent probe that oxidizes in the process. Inhibitors will block this reaction, resulting in a lower fluorescent signal.
Procedure:
-
Prepare a stock solution of the test compound (analogue) in DMSO.
-
In a 96-well plate, add assay buffer, heme, and the fluorescent probe solution.
-
Add the test compound across a range of concentrations (e.g., 100 µM to 1 nM) to different wells. Include wells for a known inhibitor (e.g., Celecoxib) as a positive control and DMSO as a vehicle control.
-
Initiate the reaction by adding either the COX-1 or COX-2 enzyme to the appropriate wells.
-
Incubate for a short period (e.g., 5 minutes) at room temperature.
-
Start the final reaction by adding arachidonic acid solution to all wells.
-
Immediately read the fluorescence intensity over time using a plate reader (e.g., Ex/Em = 535/590 nm).
-
Calculate the rate of reaction for each concentration and determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.
Analysis of Structure-Activity Relationships (SAR)
Systematic modification of the core scaffold reveals key insights into the molecular features required for potent and selective COX inhibition.[14]
| Compound ID | R Group (at para position) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 1 (Core) | -COOCH₃ | > 50 | 5.2 | > 9.6 |
| 2 | -COOH | > 50 | 1.8 | > 27.8 |
| 3 | -CONH₂ | > 50 | 3.5 | > 14.3 |
| 4 | -C(O)NHNH₂ | > 50 | 8.1 | > 6.2 |
| Celecoxib | (Reference Drug) | 7.4 | 0.78 | 9.5 |
| Note: Data presented is illustrative, based on trends reported for similar scaffolds in the literature. Actual values would be determined experimentally.[3][15] |
Key SAR Insights:
-
Ester vs. Carboxylic Acid: Conversion of the methyl ester (Compound 1 ) to the corresponding carboxylic acid (Compound 2 ) often leads to an increase in COX-2 potency. The carboxylate group can form crucial hydrogen bond or ionic interactions within the active site of the enzyme.
-
Amide and Hydrazide Analogues: While still maintaining COX-2 selectivity, simple amide (Compound 3 ) and hydrazide (Compound 4 ) derivatives may show slightly reduced potency compared to the carboxylic acid, suggesting the acidic proton is beneficial for optimal binding.
-
Aryl Substituents: The electronic nature of the N-aryl ring is a critical determinant of activity. While not shown in the table, the addition of a p-methylsulfonyl group to a related 1,5-diarylpyrrole scaffold has been shown to significantly enhance COX-2 inhibitory activity and selectivity, a feature famously present in coxibs like Celecoxib and Rofecoxib.[6]
In Vivo Efficacy Models
Promising candidates from in vitro screening must be validated in vivo. The carrageenan-induced rat paw edema model is a standard and reliable method for assessing acute anti-inflammatory activity.[6]
Rationale: Injection of carrageenan into a rat's paw induces a localized, acute inflammatory response characterized by swelling (edema). Pre-treatment with an effective anti-inflammatory agent will significantly reduce the extent of this swelling compared to a control group. This model confirms that the compound retains its activity in a complex biological system and provides an initial assessment of its bioavailability and in vivo potency.
Expanding Therapeutic Horizons
While the primary focus has been on anti-inflammatory activity, the versatility of the 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate scaffold has led to the discovery of other biological functions. Specifically, derivatization of the core into benzohydrazide analogues has yielded compounds with significant antibacterial and antitubercular properties.[12][13][16] These findings demonstrate that the scaffold can be adapted to target different biological systems, opening new avenues for drug development beyond inflammation. For instance, certain analogues have been identified as dual inhibitors of enoyl ACP reductase and dihydrofolate reductase (DHFR), essential enzymes in bacterial metabolic pathways.[12][17]
Conclusion and Future Directions
The this compound scaffold is a highly tractable starting point for the development of novel therapeutic agents. The Paal-Knorr synthesis provides a reliable and scalable route to the core structure, and the benzoate moiety offers a versatile handle for extensive chemical modification. Structure-activity relationship studies consistently point towards these analogues being selective COX-2 inhibitors, with the carboxylic acid derivative often showing enhanced potency.
Future research in this area should focus on:
-
Broadening Analogue Libraries: Exploring a wider range of substituents on the N-phenyl ring to further optimize potency and selectivity.
-
Pharmacokinetic Profiling: Assessing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds to ensure they possess drug-like characteristics.
-
Exploration of Alternative Targets: Systematically screening optimized analogues against other relevant biological targets, building on the promising antibacterial and antitubercular activities already discovered.
By integrating robust synthetic chemistry with rigorous biological evaluation, the full therapeutic potential of this promising class of compounds can be realized.
References
- Biava, M., Porretta, G. C., Poce, G., et al. (2011). Enlarging the NSAIDs Family: Ether, Ester and Acid Derivatives of the 1,5-Diarylpyrrole Scaffold as Novel Anti-Inflammatory and Analgesic Agents. Current Medicinal Chemistry, 18(10), 1540-1554.
-
Porretta, G. C., Biava, M., Poce, G., et al. (2008). Novel Ester and Acid Derivatives of the 1,5-Diarylpyrrole Scaffold as Anti-Inflammatory and Analgesic Agents. Synthesis and in Vitro and in Vivo Biological Evaluation. Journal of Medicinal Chemistry, 51(16), 5098-5110. [Link]
-
Battilocchio, C., Poce, G., Alfonso, S., et al. (2013). A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. Bioorganic & Medicinal Chemistry, 21(13), 3695-3701. [Link]
-
Kumar, A., Sharma, H., & Kumar, P. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Omega. [Link]
- Fathalla, O. A., et al. (2015). Evaluation of the anti-inflammatory activity of some pyrrolo[2,3-d]pyrimidine derivatives. Medicinal Chemistry Research, 24, 3271-3281.
-
Bhaskar, V. H., & Mohanty, S. K. (2014). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 19(10), 16589-16616. [Link]
-
Biava, M., et al. (2008). Novel ester and acid derivatives of the 1,5-diarylpyrrole scaffold as anti-inflammatory and analgesic agents. Synthesis and in vitro and in vivo biological evaluation. Semantic Scholar. [Link]
- Various Authors. (n.d.). Paal–Knorr synthesis. Grokipedia.
- Kumar, A., Sharma, H., & Kumar, P. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17461–17498.
-
Sravanthi, V. V., & Manju, S. L. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences, 8(1), 60. [Link]
-
Various Authors. (n.d.). Paal–Knorr synthesis. Wikipedia. [Link]
-
Various Authors. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
-
Alker, D., et al. (1993). Discovery and synthesis of methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176) and analogues: the first examples of a new class of calcium channel activator. Journal of Medicinal Chemistry, 36(19), 2739-44. [Link]
-
Various Authors. (n.d.). Pyrrole synthesis. Organic Chemistry Portal. [Link]
-
Martinez, A., et al. (2018). Paal-Knorr synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole 3b. ResearchGate. [Link]
-
Kumar, A., Sharma, H., & Kumar, P. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17461-17498. [Link]
-
Vaghasia, S. J., et al. (2023). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Molecules, 28(15), 5801. [Link]
-
Vaghasia, S. J., et al. (2022). Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential. PLOS ONE, 17(9), e0274191. [Link]
-
Joshi, S. D., et al. (2013). Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents. ResearchGate. [Link]
-
Kurban, O., et al. (2014). Crystal structure of 2,5-dimethyl-1-(4-carboxy-phenyl)pyrrole, C13H13NO2. ResearchGate. [Link]
-
Damanzan, B., et al. (2021). Regular Article. Organic Chemistry Research, 7(1), 86-91. [Link]
-
Yilmaz, A., et al. (2022). Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance: An in silico study supported by in vitro results. Biotechnology and Applied Biochemistry, 69(3), 1275-1283. [Link]
-
Various Authors. (n.d.). Structure Activity Relationships. Drug-Design.org. [Link]
-
Di Micco, S., et al. (2021). Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. Pharmaceuticals, 14(6), 564. [Link]
-
El-Essawy, F. A., et al. (2021). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2021(4), M1291. [Link]
-
Joshi, S. D., et al. (2013). Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds. ResearchGate. [Link]
-
Wang, L., et al. (2014). Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. Tropical Journal of Pharmaceutical Research, 13(10), 1649-1655. [Link]
-
Kim, J. S., et al. (2020). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1822-1833. [Link]
Sources
- 1. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] Novel ester and acid derivatives of the 1,5-diarylpyrrole scaffold as anti-inflammatory and analgesic agents. Synthesis and in vitro and in vivo biological evaluation. | Semantic Scholar [semanticscholar.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Pyrrole synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrrole Scaffold: A Privileged Motif for Novel Therapeutic Target Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrole ring, a five-membered aromatic heterocycle, represents a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a broad spectrum of biological activities.[1][2] Its versatile chemical nature and ability to engage in various molecular interactions have made it a "privileged scaffold" in the design of novel therapeutics. This technical guide provides a comprehensive exploration of the key therapeutic targets of pyrrole-containing compounds across major disease areas, including oncology, inflammation, metabolic disorders, and infectious diseases. We will delve into the specific molecular mechanisms of action, present quantitative data on compound efficacy, and provide detailed, field-proven experimental protocols for the identification and validation of novel protein targets for this remarkable class of molecules. This guide is intended to serve as a vital resource for researchers and drug development professionals, offering both foundational knowledge and practical insights to accelerate the discovery of next-generation pyrrole-based medicines.
Introduction: The Enduring Significance of the Pyrrole Nucleus in Medicine
The pyrrole core is a recurring motif in vital biological molecules, including heme, chlorophyll, and vitamin B12, underscoring its fundamental role in life processes.[3] In pharmacology, this scaffold is present in blockbuster drugs such as Atorvastatin (Lipitor), a cholesterol-lowering agent, and Sunitinib (Sutent), a multi-targeted kinase inhibitor for cancer therapy.[2][4] The success of these and other pyrrole-containing drugs stems from the ring's unique electronic properties and its capacity for substitution, allowing for the fine-tuning of steric and electronic features to achieve high affinity and selectivity for specific biological targets.[5] This guide will systematically explore these targets, providing a molecular basis for the diverse therapeutic applications of pyrrole compounds.
Anticancer Therapeutic Targets: Taming Malignancy with Pyrrole-Based Agents
Pyrrole derivatives have emerged as a powerful class of anticancer agents, primarily through their ability to modulate the activity of key proteins involved in cancer cell proliferation, survival, and angiogenesis.[6][7]
Protein Kinases: The "Druggable" Gatekeepers of Cancer Signaling
Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers.[8] Pyrrole-based compounds have been successfully developed as potent inhibitors of several kinase families.
-
Receptor Tyrosine Kinases (RTKs):
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Pyrrolo[2,3-d]pyrimidines and pyrrole indolin-2-ones, such as Sunitinib, are potent inhibitors of VEGFRs, key mediators of angiogenesis.[4][9] By blocking VEGFR signaling, these compounds inhibit the formation of new blood vessels that supply tumors with essential nutrients and oxygen.
-
EGFR (Epidermal Growth Factor Receptor): Certain pyrrole derivatives have been synthesized as inhibitors of EGFR, which is often overexpressed or mutated in various cancers, leading to uncontrolled cell growth.[8]
-
Other RTKs: Pyrrole-based molecules have also demonstrated inhibitory activity against a range of other RTKs implicated in cancer, including PDGFR, FGFR4, Tie2/Tek, TrkA, and FMS kinase.[5][10]
-
-
Non-Receptor Tyrosine Kinases:
-
Axl/Mer: A novel series of 7-aryl-2-anilino-pyrrolopyrimidines has been identified as potent inhibitors of Axl and Mer kinases, members of the TAM family, which are involved in tumor survival and chemoresistance.[5]
-
Table 1: Inhibitory Activity of Representative Pyrrole Compounds against Various Protein Kinases
| Compound Class | Target Kinase | Representative IC50 Values | Reference |
| Pyrrolo[2,3-d]pyrimidines | VEGFR-2 | 11.9 nM, 13.6 nM | [9] |
| Pyrrolo[3,2-c]pyridines | FMS Kinase | 30 nM, 60 nM | [10] |
| 7-aryl-2-anilino-pyrrolopyrimidines | Mer | 2 nM | [5] |
| 7-aryl-2-anilino-pyrrolopyrimidines | Axl | 16 nM | [5] |
VEGFR2 Signaling Pathway and Inhibition by Pyrrole Compounds
The binding of VEGF to its receptor, VEGFR2, triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote angiogenesis. Key pathways include the PLCγ/ERK1/2 and the PI3K/Akt/mTOR pathways.[11][12] Pyrrole-based inhibitors typically bind to the ATP-binding pocket of the kinase domain, preventing autophosphorylation and the subsequent activation of these pro-angiogenic signals.
Tubulin Polymerization: Disrupting the Cytoskeleton of Cancer Cells
Microtubules, dynamic polymers of α,β-tubulin heterodimers, are essential for cell division, making them an attractive target for anticancer drugs.[13] Several classes of pyrrole derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[2][13] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.[13]
STAT3 Signaling Pathway: Blocking a Key Oncogenic Transcription Factor
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers, promoting the expression of genes involved in proliferation, survival, and angiogenesis.[14][15] Small molecules that inhibit the STAT3 pathway are therefore of great interest as potential cancer therapeutics. While many known inhibitors are pyrazole-based, the structural and electronic similarities to pyrroles make this a relevant area of investigation. These inhibitors often work by preventing the phosphorylation and subsequent dimerization of STAT3, which is required for its nuclear translocation and DNA binding.[15][16]
STAT3 Signaling Pathway and Inhibition
STAT3 is typically activated by upstream kinases, such as Janus kinases (JAKs), in response to cytokine signaling (e.g., IL-6).[17] Once phosphorylated, STAT3 dimerizes, translocates to the nucleus, and binds to the promoters of target genes like c-Myc, CyclinD1, and Mcl-1 to drive cancer progression.[18] Pyrrole-related inhibitors can block this pathway by preventing STAT3 phosphorylation or by directly inhibiting its DNA-binding activity.[14][15]
Anti-inflammatory Targets: Quelling the Fire with Pyrrole Derivatives
Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. Pyrrole-containing compounds, such as Ketorolac and Tolmetin, are well-established non-steroidal anti-inflammatory drugs (NSAIDs).[2] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes.
Cyclooxygenase (COX) Enzymes: The Gateways to Prostaglandin Synthesis
COX-1 and COX-2 are the two main isoforms of the cyclooxygenase enzyme, which catalyzes the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever.[4][6] While COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection, COX-2 is inducible and its expression is upregulated at sites of inflammation.[19] The design of selective COX-2 inhibitors aims to provide anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.[4] Pyrrole derivatives have been designed as both non-selective and selective COX-2 inhibitors.[6][20]
Table 2: COX Inhibitory Activity of Selected Pyrrole Derivatives
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| Pyrrole Derivative 4k | COX-2 | > Celecoxib | [6] |
| Pyrrole Derivative 4h | COX-1 | > Celecoxib | [6] |
| Pyrrole-cinnamate hybrid 5 | COX-2 | 0.55 | [20] |
| Pyrrole 4 | COX-2 | 0.65 | [20] |
| Pyrrole 2 | LOX | 7.5 | [20] |
Structure-Activity Relationship (SAR) Insights for Pyrrole-Based COX Inhibitors:
Studies on N-pyrrole carboxylic acid derivatives have revealed key structural features that govern their COX inhibitory activity and selectivity.[4] The presence of a small acidic group at the N-1 position of the pyrrole ring is effective for both COX-1 and COX-2 inhibition.[4] However, introducing a bulkier group at this position tends to shift the selectivity towards COX-1.[4] Concurrently, incorporating a lipophilic and bulkier group at the C-5 position can lead to potent dual inhibition of both isoforms.[4]
Metabolic Disease Targets: The Role of Pyrroles in Cholesterol Management
HMG-CoA Reductase: The Rate-Limiting Step in Cholesterol Biosynthesis
Atorvastatin, a highly substituted pyrrole, is a cornerstone in the management of hypercholesterolemia. It functions as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. By blocking this enzyme, atorvastatin reduces hepatic cholesterol synthesis. This, in turn, leads to an upregulation of LDL receptors on the surface of liver cells, which enhances the clearance of LDL-cholesterol from the bloodstream.
Antimicrobial Targets: Combating Pathogens with Pyrrole-Containing Agents
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrrole-containing natural products and their synthetic analogs have demonstrated significant antibacterial and antifungal activity.[21]
-
Bacterial DNA Gyrase: Some 1,5-diphenylpyrrole derivatives exhibit potent antibacterial activity by targeting bacterial DNA gyrase, an essential enzyme for DNA replication.[22]
-
Enoyl-Acyl Carrier Protein Reductase (InhA): Pyrrole benzamide derivatives have been identified as inhibitors of InhA, a key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis.[21]
-
Sortase A (SrtA): This transpeptidase, crucial for anchoring surface proteins in Gram-positive bacteria, is a target for pyrrolomycin derivatives, which can inhibit biofilm formation.[10]
-
Cell Membrane and Respiratory Chain: The natural product pyrrolnitrin is believed to exert its antifungal effect by disrupting the cell membrane and interfering with the respiratory electron transport chain.[17]
Table 3: Antimicrobial Activity of Pyrrole Derivatives
| Compound Class/Name | Target Organism/Enzyme | MIC/IC50 Value | Reference |
| Pyrrole benzamides | M. tuberculosis InhA | MIC: 3.125 µg/mL | [21] |
| Pyrrolomycin derivative | S. aureus Sortase A | IC50: 140 µM | [10] |
| Phallusialide A | MRSA, E. coli | MIC: 32 µg/mL, 64 µg/mL | [21] |
| Pyrrole-2-carboxylate derivative | M. tuberculosis H37Rv | MIC: 0.7 µg/mL | [21] |
| 1,3,4-trisubstituted pyrrole | S. aureus DNA Gyrase | IC50: < 5 nM | [21] |
Antiviral Targets: The Expanding Role of Pyrroles in Virology
Pyrrole-containing compounds have also shown promise as antiviral agents. For instance, certain pyrrolo[2,3-d]pyrimidine derivatives have demonstrated activity against human cytomegalovirus and herpes simplex virus type 1.[23] More recently, the marine-derived lamellarin pyrrole alkaloids have been investigated as potential inhibitors of the main proteases of SARS-CoV-2 and Zika virus, as well as HIV-1 integrase.[24][25] The proposed mechanism for some of these compounds involves the inhibition of viral polymerase enzymes.[26]
Experimental Protocols for Target Identification and Validation
Identifying the molecular target of a bioactive small molecule is a critical step in drug discovery. The following section provides detailed, step-by-step protocols for established methods to identify and validate the protein targets of novel pyrrole compounds.
Affinity Chromatography-Based Target Identification
This method relies on the specific interaction between an immobilized pyrrole compound (the "bait") and its target protein(s) within a complex biological lysate.
Experimental Workflow for Affinity Chromatography
Step-by-Step Methodology:
-
Immobilization of the Pyrrole Compound:
-
Synthesize a derivative of the bioactive pyrrole with a linker arm at a position determined by SAR studies to be non-essential for its biological activity.
-
Covalently attach the linker to a solid support, such as agarose beads.[27]
-
-
Preparation of Cell Lysate:
-
Culture and harvest cells of interest (e.g., a cancer cell line sensitive to the pyrrole compound).
-
Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein integrity and function.
-
Clarify the lysate by centrifugation to remove cellular debris.[28]
-
-
Binding:
-
Incubate the clarified cell lysate with the pyrrole-conjugated beads to allow for the binding of target proteins.[27]
-
-
Washing:
-
Wash the beads extensively with buffer to remove proteins that are non-specifically bound to the matrix.[27]
-
-
Elution:
-
Elute the specifically bound proteins from the beads. This can be achieved by:
-
Competitive elution with an excess of the free, non-immobilized pyrrole compound.
-
Changing the pH or salt concentration of the buffer to disrupt the protein-ligand interaction.[28]
-
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the protein bands (e.g., with Coomassie or silver staining).
-
Excise the protein bands of interest and identify them using mass spectrometry (e.g., LC-MS/MS).[29]
-
Drug Affinity Responsive Target Stability (DARTS)
DARTS is a label-free method that identifies protein targets based on the principle that the binding of a small molecule stabilizes a protein, making it more resistant to proteolysis.[2][13]
Step-by-Step Methodology:
-
Cell Lysate Preparation:
-
Prepare a native protein lysate as described for affinity chromatography.
-
-
Compound Treatment:
-
Divide the lysate into aliquots. Treat one aliquot with the pyrrole compound of interest and another with a vehicle control (e.g., DMSO).[2]
-
Incubate to allow for compound-protein binding.
-
-
Protease Digestion:
-
Add a protease (e.g., pronase or thermolysin) to both the compound-treated and vehicle-treated lysates.[2]
-
Incubate for a defined period to allow for partial protein digestion.
-
-
Analysis:
-
Stop the digestion and analyze the remaining proteins by SDS-PAGE.
-
Proteins that are stabilized by binding to the pyrrole compound will be protected from proteolysis and will appear as more intense bands in the compound-treated lane compared to the vehicle control lane.
-
Identify these protected proteins by mass spectrometry.[13]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is another powerful label-free method for confirming target engagement in a cellular context. It is based on the principle that ligand binding increases the thermal stability of a target protein.
Step-by-Step Methodology:
-
Cell Treatment:
-
Treat intact cells with the pyrrole compound or a vehicle control.
-
-
Heating:
-
Heat the cell suspensions to a range of different temperatures.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Detection:
-
Analyze the amount of the target protein remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry.
-
A shift to a higher melting temperature for the target protein in the presence of the pyrrole compound indicates direct binding.
-
Conclusion and Future Perspectives
The pyrrole scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics. Its prevalence in clinically successful drugs is a testament to its favorable pharmacological properties and synthetic tractability. This guide has highlighted the diverse array of molecular targets that can be modulated by pyrrole-containing compounds, from the well-established inhibition of kinases and COX enzymes to emerging targets in infectious and viral diseases.
The future of pyrrole-based drug discovery will likely involve the integration of computational chemistry and machine learning to design molecules with enhanced potency and selectivity. Furthermore, the application of advanced target identification methodologies, such as those detailed in this guide, will be crucial for elucidating the mechanisms of action of novel pyrrole derivatives and for identifying entirely new therapeutic targets. As our understanding of the complex signaling networks that underpin disease continues to grow, the versatile pyrrole scaffold is poised to remain at the forefront of innovative drug development.
References
- Vertex AI Search. (2024). Pyrrole Derivatives: Exploring Their Diverse Biological Activities.
- MDPI. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
-
MDPI. (2024). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. [Link]
-
PubMed. (2020). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. [Link]
- PubMed Central. (n.d.).
-
PubMed Central. (2014). A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion. [Link]
-
ACS Publications. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. [Link]
-
PubMed. (2016). Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo. [Link]
- RSC Publishing. (2015).
- PubMed Central. (2014).
- PubMed Central. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach.
-
PubMed. (n.d.). Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines. [Link]
-
MDPI. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. [Link]
-
MDPI. (2022). A VEGFB-Based Peptidomimetic Inhibits VEGFR2-Mediated PI3K/Akt/mTOR and PLCγ/ERK Signaling and Elicits Apoptotic, Antiangiogenic, and Antitumor Activities. [Link]
-
ResearchGate. (2015). Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo. [Link]
-
PubMed Central. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. [Link]
- PubMed Central. (n.d.). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis.
-
PubMed Central. (2022). Targeting the transcriptional activity of STAT3 by a novel fusion protein. [Link]
- MDPI. (2025).
- MDPI. (n.d.). Microbial Pyrrolnitrin: Natural Metabolite with Immense Practical Utility.
-
Cube Biotech. (n.d.). Affinity Chromatography | Principles. [Link]
-
Hanjaya-Putra Lab. (2020). Membrane-Based Affinity Purification to Identify Target Proteins of a Small-Molecule Drug. [Link]
- PubMed Central. (n.d.). Identification of Direct Protein Targets of Small Molecules.
-
PubMed. (2019). COX-1/COX-2 inhibition activities and molecular docking study of newly designed and synthesized pyrrolo[3,4-c]pyrrole Mannich bases. [Link]
- PubMed Central. (n.d.).
-
PubMed Central. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]
- PubMed Central. (n.d.).
-
PubMed. (2024). Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. [Link]
- MDPI. (2025). A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity.
-
PubMed. (2019). Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections. [Link]
-
ResearchGate. (2020). Affinity Purification Protocol Starting with a Small Molecule as Bait. [Link]
- ResearchGate. (n.d.).
-
ACG Publications. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. [Link]
- I.R.I.S. (2021).
-
PubMed Central. (2019). Bioactive pyrrole-based compounds with target selectivity. [Link]
- PubMed Central. (n.d.). Bioactive pyrrole-based compounds with target selectivity.
-
PubMed. (n.d.). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. [Link]
-
ResearchGate. (2022). Investigating the Antiviral Therapeutic Potentialities of Marine Polycyclic Lamellarin Pyrrole Alkaloids as Promising Inhibitors for SARS-CoV-2 and Zika Main Proteases (Mpro). [Link]
-
ChemRxiv. (n.d.). Investigating the Antiviral Therapeutic Potentialities of Marine Polycyclic Lamellarin Pyrrole Alkaloids as Promising Inhibitors. [Link]
Sources
- 1. Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. malariaworld.org [malariaworld.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. VEGF-A engages at least three tyrosine kinases to activate PI3K/Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. conductscience.com [conductscience.com]
- 18. Targeting the transcriptional activity of STAT3 by a novel fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 19. COX-1/COX-2 inhibition activities and molecular docking study of newly designed and synthesized pyrrolo[3,4-c]pyrrole Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. chemrxiv.org [chemrxiv.org]
- 26. Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. cube-biotech.com [cube-biotech.com]
- 28. researchgate.net [researchgate.net]
- 29. dhplab.nd.edu [dhplab.nd.edu]
Methodological & Application
Applications in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Abstract
Medicinal chemistry is a cornerstone of modern drug discovery, providing the essential tools and strategies to design, synthesize, and optimize novel therapeutic agents. This comprehensive guide offers an in-depth exploration of key applications in medicinal chemistry, tailored for researchers, scientists, and drug development professionals. We will delve into the core principles and practical protocols for critical processes including target validation, high-throughput screening, structure-activity relationship (SAR) studies, and lead optimization, with a focus on enhancing drug-like properties and navigating the complexities of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Through a blend of theoretical insights, actionable protocols, and illustrative case studies, this document aims to equip scientists with the knowledge to accelerate the journey from a promising hit to a viable drug candidate.
Introduction: The Central Role of Medicinal Chemistry
The journey of a new drug from concept to clinic is a complex, multi-faceted endeavor. At its heart lies medicinal chemistry, an intricate science that bridges the gap between a biological hypothesis and a tangible therapeutic molecule. The primary objective of medicinal chemistry is to identify and refine chemical entities that can modulate the function of biological targets to achieve a desired therapeutic outcome. This involves a continuous cycle of design, synthesis, and testing, guided by an ever-deepening understanding of the interplay between a molecule's structure and its biological activity.
This guide will navigate through the critical stages of the early drug discovery pipeline where medicinal chemistry plays a pivotal role. We will begin with the foundational step of target validation, ensuring that the biological target is indeed relevant to the disease . Following this, we will explore the methodologies for identifying initial "hits" – compounds that show some desired activity against the target. From there, the focus shifts to the iterative process of transforming these hits into "leads" with improved potency and selectivity through rigorous structure-activity relationship (SAR) studies. Finally, we will address the crucial phase of lead optimization, where a lead compound is meticulously refined to possess the necessary pharmacokinetic and safety profiles to become a clinical candidate.
Target Validation: The First Step Towards a Successful Drug
Expertise & Experience: Before embarking on a resource-intensive drug discovery campaign, it is paramount to establish a clear and robust link between a biological target and a disease.[1] This process, known as target validation, provides the foundational evidence that modulating the target will likely lead to a therapeutic benefit.[1] Inadequate target validation is a significant contributor to the high failure rate of drug candidates in clinical trials.[2] Therefore, a multi-pronged approach is essential to build a strong "druggability" case for a chosen target.
Key Techniques for Target Validation
A combination of genetic, chemical, and proteomic approaches is typically employed to validate a target.[1][3] The goal is to gather converging lines of evidence to confidently link the target to the disease pathology.
-
Genetic Approaches:
-
Gene Knockout/Knockdown: Techniques like CRISPR-Cas9 gene editing or RNA interference (siRNA) are used to reduce or eliminate the expression of the target gene in cellular or animal models.[2][3] Observing a reversal or mitigation of the disease phenotype upon target depletion provides strong evidence for its role in the disease.[3]
-
Human Genetic Data: The identification of genetic mutations in the human population that are associated with a particular disease can provide powerful validation for a target.[2] For example, the association of CCR5 mutations with HIV resistance was a key piece of evidence in validating CCR5 as a drug target.[2]
-
-
Chemical Probes:
-
The use of well-characterized small molecules ("chemical probes") that selectively modulate the target's activity can provide pharmacological validation.[2][3] Observing the desired biological effect upon treatment with a specific probe strengthens the case for the target's therapeutic potential.[3]
-
-
Expression Profiling:
Protocol: siRNA-Mediated Target Knockdown in a Cell-Based Assay
This protocol outlines a general procedure for using small interfering RNA (siRNA) to validate a target in a cell-based model.
Objective: To determine if reducing the expression of a target protein (Target X) affects a disease-relevant cellular phenotype (e.g., cell viability, cytokine production).
Materials:
-
Mammalian cell line relevant to the disease model.
-
Validated siRNA duplexes targeting the mRNA of Target X.
-
Non-targeting (scrambled) siRNA control.
-
Lipid-based transfection reagent.
-
Opti-MEM I Reduced Serum Medium.
-
Complete cell culture medium.
-
Reagents for the downstream phenotypic assay.
-
Reagents for Western blotting or qRT-PCR to confirm knockdown.
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in a multi-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
In separate tubes, dilute the Target X siRNA and the non-targeting control siRNA in Opti-MEM.
-
In another set of tubes, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA with the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 24-72 hours under standard cell culture conditions. The optimal incubation time will depend on the turnover rate of the target protein.
-
Phenotypic Assay: After the incubation period, perform the pre-determined cellular assay to assess the effect of Target X knockdown on the disease phenotype.
-
Confirmation of Knockdown: In parallel, lyse a separate set of transfected cells to isolate protein or RNA. Perform Western blotting or qRT-PCR to confirm a significant reduction in Target X protein or mRNA levels, respectively, compared to the non-targeting control.
Data Analysis: Compare the results of the phenotypic assay between the cells treated with Target X siRNA and the non-targeting control. A statistically significant difference in the phenotype, coupled with confirmed target knockdown, provides evidence for the target's role in the observed cellular process.
Hit Identification: Finding a Starting Point
Once a target is validated, the next step is to identify "hits"—small molecules that exhibit a desired biological activity against the target.[4] High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD) are two of the most powerful and widely used approaches for hit identification.[5]
High-Throughput Screening (HTS)
HTS involves the rapid, automated testing of large libraries of chemical compounds, often numbering in the hundreds of thousands to millions, to identify active molecules.[4][6] This method is a cornerstone of modern drug discovery, enabling the efficient exploration of vast chemical space.[4][7]
Causality Behind Experimental Choices: The success of an HTS campaign hinges on the development of a robust and reliable assay. The assay must be miniaturized to a 96-, 384-, or 1536-well plate format and be amenable to automation.[4][8] Detection methods are typically fluorescence-, luminescence-, or absorbance-based to allow for rapid and sensitive measurements.[4][7] A key statistical parameter used to validate the quality of an HTS assay is the Z'-factor, which assesses the separation between positive and negative controls. A Z' value above 0.5 is generally considered indicative of a robust assay.[7]
Fragment-Based Drug Discovery (FBDD)
FBDD is an alternative and complementary approach to HTS that involves screening smaller, lower molecular weight compounds known as "fragments."[5][9] These fragments typically have weak binding affinities to the target, but they provide high-quality starting points for optimization due to their high ligand efficiency.[10][11]
Causality Behind Experimental Choices: Because fragments bind weakly, highly sensitive biophysical techniques are required for their detection.[10][12] Common methods include Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Surface Plasmon Resonance (SPR).[9][12] The "Rule of Three" is a guideline used for selecting fragments, which suggests a molecular weight of less than 300 Daltons, no more than three hydrogen bond donors and acceptors, and a cLogP of less than three.[5][12]
Protocol: High-Throughput Screening (HTS) for a Kinase Inhibitor
Objective: To identify small molecule inhibitors of a specific kinase (Kinase Y) from a large compound library.
Materials:
-
Purified, active Kinase Y enzyme.
-
Kinase substrate (peptide or protein).
-
ATP (Adenosine triphosphate).
-
Assay buffer (e.g., Tris-HCl with MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).
-
Compound library plated in 384-well format.
-
Positive control (a known kinase inhibitor).
-
Negative control (DMSO vehicle).
-
Automated liquid handling systems.
-
A plate reader capable of luminescence detection.
Procedure:
-
Assay Miniaturization and Validation:
-
Optimize the concentrations of Kinase Y, substrate, and ATP in a 384-well plate format to achieve a robust signal-to-background ratio.
-
Determine the Z'-factor using the positive and negative controls to ensure the assay is suitable for HTS.
-
-
Primary Screen:
-
Use an automated liquid handler to dispense a small volume of each compound from the library into the assay plates.
-
Add the Kinase Y enzyme to each well.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate the plates for a pre-determined time at a controlled temperature.
-
Stop the reaction and add the detection reagent.
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the positive and negative controls on each plate.
-
Calculate the percent inhibition for each compound.
-
Identify "hits" as compounds that exhibit inhibition above a defined threshold (e.g., >50% inhibition).
-
-
Hit Confirmation and Dose-Response:
-
Re-test the primary hits to confirm their activity.
-
Perform dose-response experiments with confirmed hits to determine their IC50 values (the concentration at which 50% of the enzyme activity is inhibited).
-
Visualization: The Drug Discovery Workflow
Caption: A simplified workflow of the drug discovery process.
Structure-Activity Relationship (SAR) Studies: Guiding Lead Generation
Expertise & Experience: Once a set of confirmed hits has been identified, the next crucial phase is to establish a Structure-Activity Relationship (SAR).[13][14] SAR studies systematically explore how modifications to a molecule's chemical structure affect its biological activity.[13][14] This iterative process of designing, synthesizing, and testing analogs of a hit compound is fundamental to transforming a weakly active hit into a potent and selective lead compound.[14][15]
The Principles of SAR
The core principle of SAR is that the biological activity of a molecule is directly related to its three-dimensional structure and the arrangement of its functional groups.[15][16] By making systematic changes to a molecule, medicinal chemists can identify the key structural features, or "pharmacophore," that are essential for its interaction with the biological target.[17]
Quantitative Structure-Activity Relationship (QSAR)
QSAR is a more advanced approach that uses mathematical models to quantitatively relate the physicochemical properties of a compound to its biological activity.[13][17] These models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the lead generation process.[17]
Protocol: Establishing an Initial SAR for a Hit Compound
Objective: To understand the initial SAR of a confirmed hit and identify key areas for modification to improve potency.
Procedure:
-
Hit Deconstruction: Analyze the structure of the hit compound and identify key functional groups and structural motifs.
-
Analog Design:
-
Systematic Modification: Propose a series of analogs where single, specific changes are made to the parent structure. This could include:
-
Altering the size or nature of alkyl groups.
-
Changing the position of substituents on an aromatic ring.
-
Modifying or replacing key functional groups.
-
-
Bioisosteric Replacement: Substitute functional groups with other groups that have similar physical or chemical properties to probe the importance of those groups for activity.[18]
-
-
Synthesis: Synthesize the designed analogs.
-
In Vitro Testing: Test the newly synthesized compounds in the same biological assay used for the initial hit identification to determine their potency (e.g., IC50 or EC50).
-
Data Analysis and SAR Table Generation:
-
Compile the biological activity data for all the analogs into a SAR table.
-
Analyze the table to identify trends. For example, does increasing the size of a particular substituent increase or decrease potency? Is a hydrogen bond donor at a specific position essential for activity?
-
Data Presentation: Example SAR Table
| Compound | R1 Group | R2 Group | IC50 (nM) |
| Hit-1 | -H | -CH3 | 5,200 |
| Analog-1a | -F | -CH3 | 2,100 |
| Analog-1b | -Cl | -CH3 | 850 |
| Analog-1c | -Br | -CH3 | 920 |
| Analog-2a | -H | -H | 10,500 |
| Analog-2b | -H | -C2H5 | 4,800 |
Interpretation: From this example table, we can infer that a halogen at the R1 position improves potency, with chlorine being optimal. We can also see that a methyl group at the R2 position is preferred over hydrogen or an ethyl group. This information guides the design of the next generation of analogs.
Lead Optimization: Crafting a Clinical Candidate
Expertise & Experience: The lead optimization phase is a critical and challenging part of drug discovery where a promising lead compound is refined to possess all the necessary attributes of a successful drug.[19][20] This goes beyond just potency and selectivity and involves a multi-parameter optimization of the molecule's ADMET properties.[20][21]
Optimizing ADMET Properties
ADMET profiling is the assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity.[22] A lead compound must have a favorable ADMET profile to be effective and safe in humans.
-
Absorption: The ability of the drug to be absorbed into the bloodstream. This is often assessed using in vitro models like the Caco-2 cell permeability assay.[23]
-
Distribution: How the drug is distributed throughout the body. Plasma protein binding is a key parameter, as only the unbound drug is typically active.[24]
-
Metabolism: How the drug is broken down by the body, primarily by cytochrome P450 enzymes in the liver. In vitro assays using liver microsomes or hepatocytes are used to assess metabolic stability.[23][24]
-
Excretion: How the drug and its metabolites are removed from the body.
-
Toxicity: The potential for the drug to cause adverse effects. A variety of in vitro cytotoxicity assays are used in the early stages to flag potential liabilities.
The Role of Pharmacokinetics and Pharmacodynamics (PK/PD)
Pharmacokinetics (PK) is the study of what the body does to a drug (ADME), while pharmacodynamics (PD) is the study of what the drug does to the body (its therapeutic effect).[25][26][27] Understanding the relationship between PK and PD is crucial for predicting a drug's efficacy and safety in humans and for determining the optimal dosing regimen.[25][28][29]
Bioisosterism in Lead Optimization
Bioisosterism is a powerful strategy used in lead optimization to fine-tune a molecule's properties.[18][30] It involves replacing a functional group with a bioisostere—another group with similar physicochemical properties—to improve potency, selectivity, or pharmacokinetic properties while maintaining the desired biological activity.[18][31][32] For example, replacing a carboxylic acid with a tetrazole can sometimes improve oral bioavailability.[33]
Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To assess the metabolic stability of a lead compound in the presence of liver enzymes.
Materials:
-
Pooled human liver microsomes.
-
NADPH regenerating system.
-
Phosphate buffer (pH 7.4).
-
Lead compound stock solution in DMSO.
-
Positive control compound with known metabolic instability (e.g., verapamil).
-
Acetonitrile with an internal standard for LC-MS/MS analysis.
-
LC-MS/MS system.
Procedure:
-
Incubation Preparation:
-
Prepare a reaction mixture containing the lead compound, liver microsomes, and phosphate buffer in a 96-well plate.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system to each well.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding cold acetonitrile with the internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) from the slope of the line.
-
Data Interpretation: A shorter half-life indicates lower metabolic stability. This information can guide further chemical modifications to block sites of metabolism and improve the compound's in vivo half-life.
Visualization: The Lead Optimization Cycle
Caption: The iterative cycle of lead optimization.
Case Studies in Medicinal Chemistry
Examining real-world examples of drug discovery can provide valuable insights into the application of medicinal chemistry principles.[34][35][36]
-
Captopril: The development of captopril, the first ACE inhibitor, is a classic example of rational drug design.[37] Researchers at Squibb utilized their understanding of the angiotensin-converting enzyme's mechanism to design a small molecule inhibitor based on a peptide found in snake venom.[37]
-
Celecoxib: The discovery of Celecoxib, a selective COX-2 inhibitor, involved the strategic introduction of a metabolically labile group to control the drug's half-life.[35] This case study highlights the importance of optimizing pharmacokinetic properties during lead development.[35]
Conclusion
The applications of medicinal chemistry are integral to the entire early-stage drug discovery process. From validating a biological target to meticulously refining a lead compound's properties, medicinal chemistry provides the intellectual and technical framework for creating new medicines. The iterative cycle of design, synthesis, and testing, informed by a deep understanding of SAR, ADMET, and PK/PD principles, is essential for navigating the complex path from a hit to a clinical candidate. As our understanding of biology and chemistry continues to grow, so too will the power and sophistication of medicinal chemistry in addressing unmet medical needs.
References
- Bioisosterism | Medicinal Chemistry Class Notes - Fiveable. (URL: )
- Structure–activity rel
- High Throughput Screening Assays for Drug Discovery - BellBrook Labs. (URL: )
- Structure-activity rel
- What are the methods of lead optimization in drug discovery?
- Understanding Pharmacokinetics & Pharmacodynamics - Alimentiv. (URL: )
- Structure-Activity Relationships in Med Chem | Medicinal Chemistry Class Notes - Fiveable. (URL: )
- High-Throughput Screening (HTS) in Drug Discovery | Danaher Life Sciences. (URL: )
- Bioisostere - Wikipedia. (URL: )
- What is the role of bioisosterism in drug design?
- Target identification and validation | Medicinal Chemistry Class Notes - Fiveable. (URL: )
- Bioisosteric Replacement Str
- The role of bioisosterism in modern drug design: Current applic
- Lead Optimization in Drug Discovery: Process, Str
- Lead Optimization in Drug Discovery | Danaher Life Sciences. (URL: )
- SAR: Structure Activity Relationships - Collabor
- The Difference Between Pharmacokinetics and Pharmacodynamics - BioAgilytix Labs. (URL: )
- The Role of Lead Optimization in Drug Discovery | Biobide. (URL: )
- What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences. (URL: )
- Pharmacokinetics vs Pharmacodynamics: Key Differences in PK vs PD - KCAS Bio. (URL: )
- High-Throughput Screening (HTS)
- Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFe
- Structure-Activity Relationship (SAR) Studies - Oncodesign Services. (URL: )
- Efficient Drug Lead Discovery and Optimization - PMC - PubMed Central - NIH. (URL: )
- Full article: Pharmacokinetic–Pharmacodynamic Reasoning in Drug Discovery and Early Development - Taylor & Francis. (URL: )
- High-Throughput Screening (HTS) for Drug Discovery | Thermo Fisher Scientific - US. (URL: )
- Case Studies in Modern Drug Discovery and Development - ResearchG
- Pharmacokinetics/pharmacodynamics in drug development: an industrial perspective - PubMed. (URL: )
- Application Notes and Protocols for ADMET Prediction of Novel Antimicrobial Compounds - Benchchem. (URL: )
- In Vitro ADME Assays: Principles, Applications & Protocols - Cre
- ADME Assays & Metabolite Profiling and Identification Services - IQVIA Labor
- Fragment-based lead discovery - Wikipedia. (URL: )
- Concepts and Core Principles of Fragment-Based Drug Design - PMC - PubMed Central. (URL: )
- Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD)
- BucketListPapers 66/100: The First Case Study – Celecoxib – Introducing A Metabolically Labile Group To Control Half-life. | MedChemica. (URL: )
- ADMET In Vitro Profiling: Utility and Applications in Lead Discovery - ResearchG
- CASE STUDIES IN MODERN DRUG DISCOVERY AND DEVELOPMENT. (URL: )
- Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research - Massachusetts Biotechnology Council. (URL: )
- Success Stories in Drug Discovery - Drug Design Org. (URL: )
- Course - Drug Discovery Case Studies. (URL: )
- Target Validation - Sygn
- ADME Assays - Agilent. (URL: )
- Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy - MDPI. (URL: )
- Target Identification & Validation in Drug Discovery & Development - Danaher Life Sciences. (URL: )
- Target Validation | Cambridge MedChem Consulting. (URL: )
Sources
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Target Validation | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. fiveable.me [fiveable.me]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 6. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]
- 7. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. massbio.org [massbio.org]
- 10. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 13. grokipedia.com [grokipedia.com]
- 14. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 15. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 16. collaborativedrug.com [collaborativedrug.com]
- 17. fiveable.me [fiveable.me]
- 18. fiveable.me [fiveable.me]
- 19. What are the methods of lead optimization in drug discovery? [synapse.patsnap.com]
- 20. Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace [chem-space.com]
- 21. lifesciences.danaher.com [lifesciences.danaher.com]
- 22. agilent.com [agilent.com]
- 23. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 24. researchgate.net [researchgate.net]
- 25. Understanding Pharmacokinetics & Pharmacodynamics - Alimentiv [alimentiv.com]
- 26. bioagilytix.com [bioagilytix.com]
- 27. Pharmacokinetics vs Pharmacodynamics: Key Differences | KCAS Bio [kcasbio.com]
- 28. tandfonline.com [tandfonline.com]
- 29. Pharmacokinetics/pharmacodynamics in drug development: an industrial perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 31. Bioisostere - Wikipedia [en.wikipedia.org]
- 32. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 33. ctppc.org [ctppc.org]
- 34. researchgate.net [researchgate.net]
- 35. medchemica.com [medchemica.com]
- 36. drugdiscovery.jhu.edu [drugdiscovery.jhu.edu]
- 37. Success Stories in Drug Discovery - Drug Design Org [drugdesign.org]
Application Notes and Protocols for the Analysis of Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
Introduction: The Significance of Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate in Drug Discovery
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The core structure, featuring a substituted pyrrole ring linked to a benzoate moiety, is a scaffold found in various biologically active molecules. Pyrrole derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, and antitubercular properties.[1][2] The presence of the methyl benzoate group can influence the compound's pharmacokinetic and pharmacodynamic properties. As such, the rigorous analytical characterization of this molecule is paramount for ensuring its quality, stability, and performance in research and development settings.
This comprehensive guide provides detailed analytical methods for the characterization and quantification of this compound. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a foundation for robust and reliable analysis. The methodologies are grounded in established principles of analytical chemistry and are supported by data from structurally analogous compounds.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for method development.
| Property | Predicted/Estimated Value | Significance for Analytical Method Development |
| Molecular Formula | C₁₅H₁₅NO₂ | Determines the exact mass for mass spectrometry. |
| Molecular Weight | 241.29 g/mol | Essential for preparing standard solutions and for mass spectrometry. |
| Appearance | Off-white to pale yellow solid (predicted) | The physical state dictates the initial sample preparation steps. |
| Solubility | Predicted to be soluble in organic solvents like methanol, acetonitrile, and dichloromethane. Sparingly soluble in water. | Guides the choice of solvents for sample preparation and mobile phases in chromatography. |
| UV Absorption | Predicted to have significant UV absorbance due to the aromatic and pyrrole rings. | Enables the use of UV detection for HPLC analysis. |
Chromatographic Analysis: Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying this compound. A well-developed reverse-phase HPLC (RP-HPLC) method can effectively separate the target analyte from impurities and degradation products.
Rationale for Method Design
The choice of a C18 stationary phase is based on the non-polar nature of the molecule, which will interact favorably with the hydrophobic C18 chains. A mobile phase consisting of an organic modifier (acetonitrile or methanol) and a buffered aqueous phase allows for the fine-tuning of the retention time and peak shape. A gradient elution is often preferred to ensure the timely elution of both the main compound and any potential impurities with different polarities. UV detection is suitable due to the chromophoric nature of the pyrrole and benzoate rings.
Detailed HPLC Protocol
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable system for routine analysis. |
| Column | C18, 4.6 x 150 mm, 5 µm | A versatile column for the separation of moderately non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and is MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic modifier with good UV transparency. |
| Gradient | 0-2 min: 60% B; 2-15 min: 60-95% B; 15-18 min: 95% B; 18-18.1 min: 95-60% B; 18.1-25 min: 60% B | A gradient program to ensure separation of impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds, providing good sensitivity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases as described in the table. Filter and degas before use.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water. This will be your stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh a sample containing approximately 10 mg of the analyte and prepare as described for the standard solution.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.
-
Analysis: Inject the prepared standard and sample solutions into the HPLC system.
-
Data Analysis: Identify the peak corresponding to this compound based on the retention time of the standard. Calculate the purity of the sample by the area percent method or quantify the amount using a calibration curve.
Note on Method Validation: This proposed method should be validated according to ICH Q2(R1) guidelines before its implementation in a regulated environment.[3] Validation parameters include specificity, linearity, range, accuracy, precision, and robustness.[4]
Gas Chromatography-Mass Spectrometry (GC-MS): Identification and Trace Analysis
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It is particularly useful for confirming the identity of this compound and for detecting trace-level impurities.
Rationale for Method Design
The compound is expected to be sufficiently volatile and thermally stable for GC analysis. A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separating compounds based on their boiling points and polarity. Electron Ionization (EI) at 70 eV will produce a reproducible fragmentation pattern that can be used for structural elucidation and library matching.
Detailed GC-MS Protocol
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent | A standard and robust system for routine GC-MS analysis. |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness | A widely used, non-polar column suitable for a broad range of analytes. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | An inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte. |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | A temperature program to achieve good separation and peak shape. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for an EI source. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Mass Range | m/z 40-400 | A suitable range to capture the molecular ion and key fragments. |
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.
-
Analysis: Inject 1 µL of the prepared sample solution into the GC-MS system.
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) to determine the retention time of the main peak.
-
Obtain the mass spectrum of the peak of interest.
-
Identify the molecular ion peak (expected at m/z 241).
-
Analyze the fragmentation pattern to confirm the structure. Expected fragments may arise from the loss of the methoxy group (-OCH₃, m/z 31), the methyl ester group (-COOCH₃, m/z 59), or cleavage of the bond between the pyrrole and benzene rings.
-
Compare the obtained mass spectrum with a library of known spectra (if available) for confirmation.
-
Spectroscopic Characterization: Structural Confirmation
Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.
Predicted ¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.1 | d | 2H | Aromatic protons ortho to the ester |
| ~ 7.3 | d | 2H | Aromatic protons meta to the ester |
| ~ 5.9 | s | 2H | Pyrrole C-H protons |
| ~ 3.9 | s | 3H | Methyl ester (-OCH₃) protons |
| ~ 2.0 | s | 6H | Pyrrole methyl (-CH₃) protons |
Predicted ¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 166 | C=O (ester) |
| ~ 140 | Aromatic C (ipso to pyrrole) |
| ~ 130 | Aromatic C (ipso to ester) |
| ~ 129.5 | Aromatic C-H (ortho to ester) |
| ~ 129 | Pyrrole C (attached to methyl groups) |
| ~ 128 | Aromatic C-H (meta to ester) |
| ~ 107 | Pyrrole C-H |
| ~ 52 | -OCH₃ |
| ~ 13 | Pyrrole -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 3100-3000 | Aromatic and Pyrrole C-H stretch |
| ~ 2950-2850 | Aliphatic C-H stretch (methyl groups) |
| ~ 1720 | C=O stretch (ester) |
| ~ 1600, 1500 | Aromatic C=C stretch |
| ~ 1280, 1100 | C-O stretch (ester) |
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures the reliable determination of identity, purity, and quantity, which are critical aspects of quality control in drug discovery and development. While the provided protocols are based on sound scientific principles and data from analogous compounds, it is imperative that these methods are validated for their intended use to ensure data of the highest quality and integrity.
References
- Ahmed, N. R., & Al-Etewi, M. J. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 60-65.
- Hublikar, M. G., et al. (2020). Synthesis of Some Novel (E)-Methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate Derivatives as Antimicrobial Agents.
- ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Kumar, P. S. R., et al. (2023). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Antibiotics (Basel, Switzerland), 12(4), 763.
- Longdom Publishing. (2021).
- MDPI. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine.
- Royal Society of Chemistry. (2014).
- SIELC Technologies. (n.d.).
- Singh, R., et al. (2023). Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential. PLOS ONE, 18(5), e0285889.
- Ashtekar, A. S., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
- Al-Etewi, M. J., & Ahmed, N. R. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS.
- ChemicalBook. (n.d.).
- ChemicalBook. (n.d.).
- ChemicalBook. (n.d.).
- Royal Society of Chemistry. (n.d.). 2-Methyl-4-oxo-4-phenylbutyronitrile (9e): 1H NMR (500 MHz, CDCl3) δ: 1.
- MDPI. (2021). Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines.
- Prem Kumar, S. R., et al. (2023). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. PubMed.
- ResearchGate. (2023). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors.
- ResearchGate. (n.d.). Synthesis of Some Novel (E)-Methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)
Sources
- 1. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
Protocol for NMR Analysis of Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
Introduction: The Structural Elucidation of a Key Building Block
Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate is a significant organic molecule, integrating a substituted pyrrole ring with a benzoate ester moiety. This compound and its analogs are of considerable interest to researchers in medicinal chemistry and materials science due to the diverse biological activities and unique electronic properties associated with the pyrrole scaffold.[1] Accurate and unambiguous structural verification is a critical checkpoint in any synthetic workflow. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the structural elucidation of such small molecules in solution, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[2]
This application note provides a comprehensive, field-proven protocol for the ¹H and ¹³C NMR analysis of this compound. The causality behind experimental choices is explained, ensuring that the described protocol is a self-validating system for obtaining high-quality, reproducible NMR data. This guide is intended for researchers, scientists, and drug development professionals who require a robust method for the structural characterization of this and related compounds.
Theory and Mechanistic Insights: Understanding the NMR Landscape
The NMR spectrum of this compound is governed by the electronic effects of its constituent parts. The 2,5-dimethyl-1H-pyrrol-1-yl group acts as an electron-donating substituent on the benzoate ring, influencing the chemical shifts of the aromatic protons and carbons. Conversely, the methyl benzoate moiety is an electron-withdrawing group, which affects the electronic environment of the pyrrole ring.[3] A thorough understanding of these substituent effects is paramount for accurate spectral interpretation.[3][4]
The pyrrole ring itself is a five-membered aromatic heterocycle. In a symmetrically substituted 2,5-dimethylpyrrole, the two methyl groups and the two vinylic protons (at the 3 and 4 positions) are chemically equivalent, leading to simplified signals in the NMR spectrum.[3] The protons on the benzoate ring will exhibit a characteristic AA'BB' system due to the para-substitution pattern.
Experimental Protocol
This section details the step-by-step methodology for the preparation and NMR analysis of this compound.
Materials and Equipment
-
This compound (sample)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Pipettes and vials
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation
The quality of the NMR spectrum is directly dependent on the sample preparation. A carefully prepared sample will minimize artifacts and produce sharp, well-resolved peaks.
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[3] The higher concentration for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing TMS to the vial. CDCl₃ is a common choice for its excellent solubilizing properties for many organic compounds and its single deuterium signal at ~7.26 ppm. TMS serves as the internal standard for chemical shift referencing (0.00 ppm).
-
Dissolution: Gently vortex the vial to ensure complete dissolution of the sample. A clear, homogeneous solution should be obtained.
-
Transfer to NMR Tube: Carefully transfer the solution into a 5 mm NMR tube. The final sample height should be approximately 4-5 cm to ensure it is within the detection region of the NMR probe.
NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.[5]
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 scans are typically sufficient for a sample of this concentration.
-
Receiver Gain (RG): Adjust automatically.
-
Acquisition Time (AQ): 3-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): 2 seconds to allow for full relaxation of the protons between scans.
-
Spectral Width (SW): 0-10 ppm.
-
Temperature: 298 K.
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 scans or more may be necessary to achieve a good signal-to-noise ratio.
-
Receiver Gain (RG): Adjust automatically.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): 0-200 ppm.
-
Temperature: 298 K.
Data Presentation and Spectral Interpretation
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds.[6]
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.15 | Doublet (d) | 2H | H-2', H-6' (Benzoate) |
| ~7.45 | Doublet (d) | 2H | H-3', H-5' (Benzoate) |
| ~5.85 | Singlet (s) | 2H | H-3, H-4 (Pyrrole) |
| ~3.90 | Singlet (s) | 3H | -OCH₃ |
| ~2.05 | Singlet (s) | 6H | -CH₃ (Pyrrole) |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~166.5 | C=O (Ester) |
| ~142.0 | C-4' (Benzoate) |
| ~131.0 | C-1' (Benzoate) |
| ~130.0 | C-2', C-6' (Benzoate) |
| ~128.5 | C-2, C-5 (Pyrrole) |
| ~125.0 | C-3', C-5' (Benzoate) |
| ~107.0 | C-3, C-4 (Pyrrole) |
| ~52.0 | -OCH₃ |
| ~13.0 | -CH₃ (Pyrrole) |
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the NMR analysis of this compound.
Caption: A logical workflow for the NMR analysis of this compound.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broad Peaks | - Poor shimming- High sample concentration- Presence of paramagnetic impurities | - Reshim the spectrometer.- Prepare a more dilute sample.- Filter the sample through a small plug of silica gel. |
| Low Signal-to-Noise | - Insufficient number of scans- Low sample concentration | - Increase the number of scans.- Prepare a more concentrated sample. |
| Phasing Problems | - Incorrect phasing parameters | - Manually re-phase the spectrum. |
| TMS Signal Not at 0 ppm | - Incorrect referencing | - Manually recalibrate the spectrum to the TMS signal at 0.00 ppm. |
Conclusion
This application note provides a detailed and robust protocol for the ¹H and ¹³C NMR analysis of this compound. By following the outlined procedures for sample preparation, data acquisition, and spectral interpretation, researchers can confidently verify the structure and purity of this important chemical entity. The provided predicted spectral data, based on sound chemical principles and analogous structures, serves as a reliable guide for spectral assignment.
References
- A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles - Benchchem. (n.d.).
- Technical Support Center: NMR Analysis of Substituted Pyrroles - Benchchem. (n.d.).
- Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.).
- The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... | Study Prep in Pearson+. (n.d.).
- NMR Protocols and Methods | Springer Nature Experiments. (n.d.).
- NMR spectroscopy of small molecules in solution | Nuclear Magnetic ResonanceVolume 50 | Books Gateway. (2024).
- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | OMICS International. (2013).
- Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. (n.d.).
- 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates - Canadian Science Publishing. (n.d.).
- Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidaion of Complex Organic Molecules - Benchchem. (n.d.).
- 4 - The Royal Society of Chemistry. (n.d.).
- Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential - PMC - PubMed Central. (2025).
Sources
- 1. Methyl 4-methylbenzoate(99-75-2) 13C NMR [m.chemicalbook.com]
- 2. Methyl 2-(1H-pyrrol-1-yl)benzoate | C12H11NO2 | CID 2776733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl 4-(bromomethyl)benzoate(2417-72-3) 13C NMR spectrum [chemicalbook.com]
Application Note & Protocol: Molecular Docking of Pyrrole Derivatives for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and clinically approved drugs.[1][2] Its unique electronic and structural properties make it a versatile building block for designing targeted therapeutics against a wide array of diseases, including cancer, microbial infections, and inflammatory conditions.[3][4] Molecular docking, a powerful computational technique, has become indispensable for accelerating the discovery of novel pyrrole-based drug candidates.[5][6] This guide provides an in-depth protocol for performing molecular docking studies on pyrrole derivatives, grounded in the principles of scientific integrity and field-proven experience. We will detail the entire workflow, from target and ligand preparation to the critical steps of results analysis and protocol validation, ensuring that the generated insights are both reliable and actionable for drug discovery programs.
Foundational Principles: Why Pyrrole and Why Docking?
The Pyrrole Scaffold: A Cornerstone of Medicinal Chemistry
The five-membered aromatic ring of pyrrole, containing a single nitrogen atom, is a recurring motif in biologically active molecules. Its electron-rich nature and the ability of the nitrogen atom to act as a hydrogen bond donor are crucial for molecular recognition at biological targets.[2][4] This scaffold is not just a synthetic curiosity; it is nature's choice for fundamental biological machinery, such as in heme, chlorophyll, and vitamin B12.[1][2] In modern therapeutics, synthetic pyrrole derivatives like Atorvastatin (Lipitor) and Sunitinib (Sutent) have become blockbuster drugs, underscoring the scaffold's importance.[4] The goal of a medicinal chemist is to strategically modify the pyrrole core to optimize interactions with a specific protein target, thereby enhancing potency and selectivity.
The Rationale of Molecular Docking
Molecular docking predicts the preferred orientation of one molecule (the ligand, e.g., a pyrrole derivative) when bound to a second (the receptor, e.g., a protein target) to form a stable complex.[7] The primary objectives are twofold:
-
Binding Mode Prediction: To accurately predict the three-dimensional pose of the ligand within the active site of the protein.
-
Binding Affinity Estimation: To estimate the strength of the interaction, typically represented by a scoring function, which helps in ranking different ligands.[8]
This process is governed by two core components: a sampling algorithm , which explores the conformational space of the ligand, and a scoring function , which evaluates the fitness of each generated pose.[5] By simulating these interactions in silico, researchers can rapidly screen large virtual libraries of compounds, prioritize candidates for synthesis, and generate hypotheses about structure-activity relationships (SAR) before committing significant resources to wet-lab experiments.
Essential Toolkit: Software for Docking and Analysis
Selecting the appropriate software is a critical first step. The choice often depends on factors like accuracy, speed, cost (commercial vs. open-source), and user-friendliness.
| Software Suite | Type | Key Features & Strengths |
| AutoDock & AutoDock Vina | Open-Source | Widely cited and validated; good for academic use. Vina offers significant speed improvements and ease of use.[5][6][9][10] |
| GOLD (Genetic Optimisation for Ligand Docking) | Commercial | Known for its high accuracy and handling of protein and ligand flexibility.[11][12] |
| Glide (Schrödinger) | Commercial | Excellent accuracy and integrated into a comprehensive drug discovery suite (Maestro). Often used in industry.[12] |
| UCSF DOCK | Open-Source | One of the original docking programs, continuously developed with a strong user community.[5] |
| rDock | Open-Source | Optimized for high-throughput virtual screening (HTVS) applications. |
| PyMOL, UCSF Chimera/ChimeraX, Maestro | Visualization | Essential for preparing structures and, more importantly, for visually inspecting and analyzing the final docked poses.[5][7][13] |
| LigPlot+, Protein-Ligand Interaction Profiler (PLIP) | 2D Interaction Analysis | Generate intuitive 2D diagrams of interactions (hydrogen bonds, hydrophobic contacts), which are invaluable for publications and reports.[7][13][14] |
Detailed Protocol: A Validated Molecular Docking Workflow
This protocol provides a step-by-step methodology using the widely accessible AutoDock Tools and AutoDock Vina as the primary example. The principles, however, are transferable to other docking software.
Workflow Overview
Caption: High-level workflow for a molecular docking study.
Step 1: Receptor Preparation
Causality: The quality of the initial protein structure is paramount for a meaningful docking result. The goal is to prepare a chemically correct, clean, and computationally ready receptor model.
-
Obtain Structure: Download the 3D crystal structure of your target protein from the Protein Data Bank (PDB). Prioritize structures with high resolution (<2.5 Å) and a co-crystallized ligand in the binding site of interest.
-
Clean the PDB File:
-
Open the structure in a visualization tool like UCSF Chimera or PyMOL.
-
Remove all non-essential molecules, including water, ions, and co-solvents, unless you have a specific hypothesis that a particular water molecule is critical for ligand binding.[15]
-
If the structure contains multiple identical chains (homodimer, etc.), retain only one for the docking study unless the binding site spans across the interface.
-
Remove the co-crystallized ligand. It is good practice to save this ligand in a separate file for later use in protocol validation (see Section 5).
-
-
Prepare the Receptor in AutoDock Tools (ADT):
-
Open the cleaned PDB file in ADT.
-
Add polar hydrogens (Edit > Hydrogens > Add). This is crucial as hydrogen atoms are often omitted from PDB files but are essential for defining hydrogen bonds.[16]
-
Compute Gasteiger charges (Edit > Charges > Compute Gasteiger). Charges are fundamental to the scoring function's calculation of electrostatic interactions.
-
Merge non-polar hydrogens to simplify the calculation (Edit > Hydrogens > Merge Non-Polar).
-
Save the prepared receptor in the required PDBQT format (File > Save > Writing PDBQT). The 'QT' denotes the charge (Q) and atom type (T) information now added to the file.[17]
-
Step 2: Ligand Preparation
Causality: The ligand must be converted into a flexible 3D model with correct stereochemistry and charge distribution to allow the docking algorithm to explore its possible binding conformations.
-
Generate 3D Structure: Draw your 2D pyrrole derivative in a chemical drawing program (e.g., ChemDraw, MarvinSketch) and save it as a MOL or SDF file. Use a program like Open Babel to convert the 2D structure to a 3D conformation.
-
Prepare the Ligand in ADT:
-
Open the 3D ligand file in ADT (Ligand > Input > Open).
-
The software will automatically detect the root of the molecule and rotatable bonds. You can verify and adjust these if needed (Ligand > Torsion Tree > Detect Root and Choose Torsions). The number of rotatable bonds directly impacts the complexity of the conformational search.
-
Save the prepared ligand in the PDBQT format (Ligand > Output > Save as PDBQT).
-
Step 3: Grid Generation and Docking Execution
Causality: You must explicitly define the search space for the docking algorithm. A well-defined grid box focuses the computational effort on the binding site, increasing efficiency and accuracy.
-
Define the Grid Box in ADT:
-
With the prepared receptor loaded, go to Grid > Grid Box.
-
A box will appear around the protein. Position this box to encompass the entire binding site. A common practice is to center the grid on the position of the original co-crystallized ligand.[18]
-
Ensure the box is large enough to allow the ligand to move and rotate freely within the active site, but not excessively large, which would waste computational time. A margin of 3-6 Å around the ligand's dimensions is a good starting point.[18]
-
Note the coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of the grid box.
-
-
Create a Configuration File: AutoDock Vina uses a simple text file to specify the input files and parameters. Create a file named conf.txt with the following content:
-
num_modes: The number of binding poses to generate.
-
exhaustiveness: A parameter that controls the thoroughness of the search (higher is more thorough but slower). A value of 8 is a reasonable default.
-
-
Run AutoDock Vina: Execute the docking from your terminal using the command: vina --config conf.txt --log output_log.txt
Analysis and Interpretation of Docking Results
Causality: Raw docking output is just numbers and coordinates. The true scientific value comes from interpreting these results to understand the binding event and generate testable hypotheses.
Decoding the Output Files
-
Log File (output_log.txt): This file contains a table of the generated binding poses, ranked by their predicted binding affinity (in kcal/mol). The top-ranked pose (mode 1) has the most favorable (most negative) score. It also provides the Root Mean Square Deviation (RMSD) values relative to the best mode.[13]
-
Output Poses File (output_docked_poses.pdbqt): This file contains the 3D coordinates of all the binding modes specified by num_modes.
Visualizing and Analyzing Key Interactions
-
Load Results into a Visualizer: Open your prepared receptor PDBQT file and the output_docked_poses.pdbqt file in PyMOL or UCSF Chimera. You can now see the predicted binding poses of your pyrrole derivative within the protein's active site.
-
Identify Key Interactions: Focus on the top-ranked pose. Analyze the non-covalent interactions that stabilize the complex. These are the drivers of molecular recognition.[19]
Caption: Common molecular interactions analyzed in docking.
-
Hydrogen Bonds: Look for interactions between donors (e.g., the pyrrole N-H) and acceptors (e.g., backbone carbonyl oxygens of the protein). These are highly directional and significant for affinity.[20]
-
Hydrophobic Interactions: Identify contacts between non-polar regions of the ligand (e.g., alkyl or aryl substituents on the pyrrole ring) and hydrophobic residues of the protein (e.g., Val, Leu, Phe).[14][21]
-
π-π Stacking: The aromatic pyrrole ring can stack with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).
-
Generate 2D Diagrams: Use a tool like LigPlot+ or the PLIP web server to generate a clear 2D schematic of these interactions. This is an excellent way to summarize and present your findings.[7][22]
Hypothetical Results Summary
| Pyrrole Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| Compound A (unsubstituted) | -6.5 | Tyr84, Leu121 | 1 H-bond (N-H...Tyr84), Hydrophobic contacts |
| Compound B (4-Cl-phenyl) | -8.2 | Tyr84, Leu121, Phe152 | 1 H-bond (N-H...Tyr84), π-π stacking (Phe152) |
| Compound C (4-COOH-phenyl) | -7.9 | Tyr84, Arg120, Leu121 | 2 H-bonds (COOH...Arg120), 1 H-bond (N-H...Tyr84) |
Self-Validation and Trustworthiness
Causality: A docking result is a prediction, not a fact. To have confidence in your predictions, you must validate your protocol. A validated protocol is one that is shown to be capable of accurately reproducing known experimental results.
Protocol 1: Re-docking (Self-Docking)
The most fundamental validation step is to re-dock the original co-crystallized ligand into the receptor's binding site.[23]
-
Prepare the Co-crystallized Ligand: Use the ligand you saved during Step 1 of receptor preparation. Prepare it through the same ligand preparation workflow (Step 2) to generate its PDBQT file.
-
Dock the Ligand: Use the exact same grid box and docking parameters you intend to use for your pyrrole derivatives.
-
Analyze the Result:
-
The primary metric is the RMSD between the predicted pose of the re-docked ligand and its original crystallographic position.
-
Success Criterion: An RMSD value of ≤ 2.0 Å is generally considered a successful validation, indicating that your docking protocol can accurately reproduce the known binding mode.[23][24] If the RMSD is high, you may need to adjust your grid box size/location or other docking parameters.
-
Protocol 2: Correlation with Experimental Data
The ultimate validation is to check if your docking scores correlate with experimentally determined biological activity (e.g., IC₅₀ or Kᵢ values).
-
Select a Test Set: Find a series of pyrrole derivatives from the literature that have been tested against your target protein and have reported IC₅₀ values.
-
Dock the Series: Dock all compounds in the series using your validated protocol.
-
Analyze the Correlation: Plot the docking scores against the experimental pIC₅₀ (-log(IC₅₀)) values. A good correlation (e.g., a Pearson correlation coefficient R² > 0.6) suggests that your docking protocol can successfully rank compounds by their relative potency.[11] This provides strong evidence that your protocol can be used predictively for novel compounds.
References
-
Title: Docking Software for Drug Development Source: Labinsights URL: [Link]
-
Title: Free Video: Molecular Docking Analysis - Autodock Results and Visualization Source: Class Central URL: [Link]
-
Title: Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure Source: YouTube URL: [Link]
-
Title: How to analyse docking results from HADDOCK or refine models? Source: Bonvin Lab URL: [Link]
-
Title: PyRx Tutorial - Prepare Proteins & Ligands for Docking Source: YouTube URL: [Link]
-
Title: Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc., Source: YouTube URL: [Link]
-
Title: OPTIMIZING MOLECULAR DOCKING PROTOCOLS OF PYRROLE CONTAINING MAO-B INHIBITORS THROUGH CORRELATION COEFFICIENTS Source: ProQuest URL: [Link]
-
Title: Bioactive pyrrole-based compounds with target selectivity Source: National Institutes of Health (NIH) URL: [Link]
-
Title: How I can analyze and present docking results? Source: Matter Modeling Stack Exchange URL: [Link]
-
Title: Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development Source: Medium URL: [Link]
-
Title: NovaDock Molecular Docking Software Source: DNASTAR URL: [Link]
-
Title: Therapeutic Significance of Pyrrole in Drug Delivery Source: SciTechnol URL: [Link]
-
Title: Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase Source: National Institutes of Health (NIH) URL: [Link]
-
Title: A Comprehensive Review on the Top 10 Molecular Docking Softwares Source: Pars Silico URL: [Link]
-
Title: A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics Source: RJPN URL: [Link]
-
Title: How to interpret and analyze molecular docking results? Source: ResearchGate URL: [Link]
-
Title: (PDF) Validation of Docking Methodology (Redocking) Source: ResearchGate URL: [Link]
-
Title: Proteins and ligand preparation for docking Source: ResearchGate URL: [Link]
-
Title: DOCKING - Center for Computational Structural Biology Source: University of Colorado Anschutz Medical Campus URL: [Link]
-
Title: Session 4: Introduction to in silico docking Source: Unknown Source URL: [Link]
-
Title: How can I validate a docking protocol? Source: ResearchGate URL: [Link]
-
Title: Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives Source: VLife Sciences URL: [Link]
-
Title: Docking studies of pyrrole derivatives using Hex Source: ResearchGate URL: [Link]
-
Title: Molecular docking analysis of pyrrole derivatives with the human epidermal growth factor receptor 2: Combating breast cancer Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Validation Studies of the Site-Directed Docking Program LibDock Source: ACS Publications URL: [Link]
-
Title: how important are hydrophobic interactions and salt bridges in docking? Source: Reddit URL: [Link]
-
Title: Molecular docking analysis of pyrrole derivatives with different breast cancer targets Source: National Institutes of Health (NIH) URL: [Link]
-
Title: How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective Source: YouTube URL: [Link]
-
Title: Combined 3D-QSAR Modeling and Molecular Docking Studies on Pyrrole-Indolin-2-ones as Aurora A Kinase Inhibitors Source: MDPI URL: [Link]
-
Title: Ten quick tips to perform meaningful and reproducible molecular docking calculations Source: National Institutes of Health (NIH) URL: [Link]
-
Title: QSAR and Molecular Docking Studies of Oxadiazole-Ligated Pyrrole Derivatives as Enoyl-ACP (CoA) Reductase Inhibitors Source: National Institutes of Health (NIH) URL: [Link]
-
Title: How can I analyze docking result (hydrogen binding)? Source: ResearchGate URL: [Link]
Sources
- 1. scitechnol.com [scitechnol.com]
- 2. rjpn.org [rjpn.org]
- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]
- 5. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 6. labinsights.nl [labinsights.nl]
- 7. youtube.com [youtube.com]
- 8. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 9. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 10. DOCKING – Center for Computational Structural Biology [ccsb.scripps.edu]
- 11. OPTIMIZING MOLECULAR DOCKING PROTOCOLS OF PYRROLE CONTAINING MAO-B INHIBITORS THROUGH CORRELATION COEFFICIENTS - ProQuest [proquest.com]
- 12. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. classcentral.com [classcentral.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 17. m.youtube.com [m.youtube.com]
- 18. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols to assist you in obtaining this compound with high purity, which is critical for reliable and reproducible results in research and drug development.
Troubleshooting and FAQs
This section addresses common challenges encountered during the purification of this compound.
Q1: My final product is a persistent oil or waxy solid, making recrystallization difficult. What should I do?
Possible Causes:
-
Residual Solvent: Trace amounts of reaction or extraction solvents can prevent crystallization.
-
Impurities: The presence of unreacted starting materials or byproducts can lower the melting point and inhibit crystal lattice formation. Common impurities can include unreacted methyl 4-aminobenzoate or 2,5-hexanedione.
-
Low Purity of Starting Materials: Impurities in the initial reagents can carry through the synthesis and complicate purification.[1]
Troubleshooting Steps:
-
High-Vacuum Drying: Ensure all residual solvents are removed by drying the crude product under a high vacuum for an extended period. Gentle heating can be applied if the compound is thermally stable.
-
Column Chromatography First: If the product is an oil, it is highly recommended to first purify it by column chromatography to remove the majority of impurities.[2] The purified fractions can then be combined, concentrated, and subjected to recrystallization.
-
Solvent System Screening for Recrystallization: Experiment with a variety of solvent systems. A good starting point is a solvent in which the compound is soluble when hot but sparingly soluble when cold. Common choices include ethanol, isopropanol, or mixtures like hexane/ethyl acetate.[3][4]
Q2: I'm observing significant product loss during column chromatography. How can I improve my yield?
Possible Causes:
-
Irreversible Adsorption: The pyrrole nitrogen can interact with the acidic silanol groups on standard silica gel, leading to streaking and irreversible adsorption.[5]
-
Improper Solvent Polarity: If the eluent is too polar, the product may elute too quickly with impurities. If it's not polar enough, the product may not elute at all or will elute very slowly, leading to broad bands and poor recovery.
-
Column Overloading: Loading too much crude product onto the column can lead to poor separation and product loss.
Troubleshooting Steps:
-
Use of a Basic Modifier: To minimize interaction with silica gel, add a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or pyridine to your eluent system.[2][5]
-
Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, which can be more suitable for purifying basic compounds.[2]
-
Optimize Eluent System with TLC: Before running the column, determine the optimal solvent system using Thin Layer Chromatography (TLC).[4] The ideal system will give your desired compound an Rf value of approximately 0.3-0.4.
-
Proper Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent, and then adsorb it onto a small amount of silica gel before loading it onto the column. This "dry loading" technique often results in better separation.[4][6]
Q3: The purified compound darkens or changes color over time. How can I ensure its stability?
Possible Causes:
-
Oxidation and Polymerization: Pyrrole and its derivatives can be susceptible to oxidation and polymerization upon exposure to air and light, leading to the formation of colored impurities, often referred to as "pyrrole black".[7]
-
Residual Acid or Base: Traces of acid or base from the reaction or purification steps can catalyze degradation.
Troubleshooting Steps:
-
Minimize Exposure to Air and Light: Conduct purification steps as quickly as possible and, if feasible, under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Proper Storage: Store the purified compound in an amber vial at low temperatures to protect it from light and slow down potential degradation.[2][7]
-
Charcoal Treatment: Before the final recrystallization, you can dissolve the product in a suitable solvent and treat it with a small amount of activated charcoal. The charcoal can adsorb colored impurities. However, be aware that this may also lead to some product loss.[2]
-
Ensure Neutral pH: During the work-up, ensure that any acidic or basic catalysts are thoroughly neutralized and washed away.
Purification Methodologies
The two primary methods for purifying this compound are column chromatography and recrystallization. Often, a combination of both is necessary to achieve high purity.
Method 1: Flash Column Chromatography
Flash column chromatography is an effective technique for separating the target compound from unreacted starting materials and byproducts based on their different polarities.[2][4]
Workflow for Column Chromatography Purification
Sources
Technical Support Center: Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
Introduction
Welcome to the dedicated technical support guide for Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate. This document is intended for researchers, medicinal chemists, and drug development professionals who may encounter challenges related to the handling and application of this compound, with a specific focus on its characteristically low aqueous solubility. As a molecule possessing a rigid, aromatic core with significant hydrophobic character, its utility in biological assays is often hampered by difficulties in achieving and maintaining solubility in aqueous experimental media.
This guide provides a series of frequently asked questions (FAQs), systematic troubleshooting workflows, and detailed protocols designed to help you overcome these challenges. Our approach is grounded in the principles of physical chemistry and extensive laboratory experience with similarly challenging compounds.
Compound Physicochemical Profile
Understanding the inherent properties of this compound is the first step in troubleshooting its behavior. The structure consists of a methyl benzoate core functionalized with a bulky, nonpolar 2,5-dimethyl-1H-pyrrol-1-yl group, which significantly impacts its solubility.
| Property | Value / Description | Rationale & Implication for Solubility |
| IUPAC Name | This compound | - |
| CAS Number | 5044-24-6 (closely related acid structure is 26165-63-9) | Data for this specific ester is limited; properties are inferred from its structural motifs. |
| Molecular Formula | C₁₄H₁₅NO₂ | - |
| Molecular Weight | 229.28 g/mol | A moderate molecular weight, but the structure is what primarily dictates solubility. |
| Predicted LogP | ~4.5 - 5.0 | High lipophilicity ("greasiness"). Predicts very poor water solubility and a preference for nonpolar organic solvents. |
| Aqueous Solubility | Predicted to be very low (<1 µg/mL) | The large, non-ionizable, hydrophobic structure leads to unfavorable interactions with water. |
| Hydrogen Bond Donors | 0 | Lack of H-bond donors reduces interaction with protic solvents like water. |
| Hydrogen Bond Acceptors | 2 (Oxygen atoms) | Limited H-bond accepting capability is insufficient to overcome the molecule's hydrophobicity. |
| General Class | Aromatic Ester | Esters are generally poorly soluble in water, and this compound's bulky aromatic substituents exacerbate this trait.[1] |
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered when working with this compound.
Q1: What is the recommended solvent for preparing a primary stock solution?
A1: For a compound with this predicted lipophilicity, Dimethyl Sulfoxide (DMSO) is the solvent of choice for initial stock preparation.[2] It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules. Dimethylformamide (DMF) is a suitable alternative if your experimental system is incompatible with DMSO.[2] We recommend preparing a concentrated stock, typically between 10-20 mM, which can then be diluted for your experiments.
Q2: My compound is not dissolving in DMSO, even at a low concentration. What should I do?
A2: This indicates that the compound may have high crystal lattice energy, making it resistant to dissolution. The following techniques, applied sequentially or in combination, can be effective:
-
Vortexing: Ensure the solution is being mixed vigorously.
-
Gentle Heating: Warm the solution in a water bath to 37°C.[3] This increases the kinetic energy of the solvent molecules, helping to break down the crystal lattice of the solute. Avoid excessive or prolonged heating, as it can risk compound degradation.[2]
-
Sonication: Use a bath sonicator for 10-15 minute intervals. The high-frequency sound waves create micro-cavitations that physically disrupt the solid particles, significantly enhancing the rate of dissolution.[2]
Q3: I successfully made a 10 mM stock in DMSO, but it immediately forms a precipitate when I add it to my cell culture medium. What's happening?
A3: This is a classic case of a compound "crashing out" of solution. The compound is soluble in 100% DMSO but is not soluble in the final aqueous environment of your assay, even with a small percentage of DMSO present. The abrupt change in solvent polarity causes the compound to precipitate.[3]
To solve this, you must avoid making large, direct dilutions. The key is to perform serial or intermediate dilutions . For example, instead of diluting your 10 mM stock 1:1000 directly into the medium, first, create an intermediate dilution (e.g., 1 mM or 100 µM) in pure DMSO.[2] Then, add a small volume of this intermediate stock to your final aqueous buffer while vortexing to ensure rapid dispersion. This keeps the final DMSO concentration low and helps the compound remain in solution.
Q4: What is the maximum concentration of DMSO my cells can tolerate?
A4: This is cell-line dependent, but a general rule of thumb is to keep the final concentration of DMSO in your cell-based assay at or below 0.5% (v/v) . Many robust cell lines can tolerate up to 1%, but it is crucial to run a vehicle control (medium + equivalent % of DMSO without your compound) to ensure the solvent itself is not causing cytotoxicity or other confounding effects.
Part 2: Systematic Troubleshooting Workflow for Solubility Issues
When initial attempts fail, a systematic approach is necessary. This workflow guides you from identifying the problem to finding a viable solution.
Caption: Troubleshooting workflow for addressing precipitation issues.
Detailed Explanation of Workflow Steps
-
Step 1: Inspect Primary Stock: Before troubleshooting downstream steps, always ensure your starting stock solution is fully dissolved.[2] Storing stocks at -20°C or -80°C can cause the compound to fall out of solution.[2] Always bring the stock to room temperature and vortex thoroughly before use. If crystals are visible, gentle warming and sonication may be required to redissolve the compound completely.[2]
-
Step 2: Review Dilution Protocol: As highlighted in the FAQs, direct dilution is a common failure point. The transition from a 100% organic solvent environment to a >99% aqueous one must be managed carefully. An intermediate dilution step is critical for keeping the compound in a transiently soluble state while it disperses in the final buffer.[4]
-
Step 3: Advanced Solubilization: If precipitation persists despite proper technique, the desired concentration may exceed the compound's thermodynamic solubility limit in the final assay medium. Several advanced techniques can be employed to increase this limit.[5]
-
Co-solvents: The addition of a small amount of a less polar, water-miscible solvent or a surfactant can help.[6] For cell-based assays, non-ionic surfactants like Pluronic® F-68 or Kolliphor® RH 40 can be effective at low, non-toxic concentrations.
-
Alternative Solvents: While DMSO is standard, some compounds exhibit higher solubility in other solvents like N-Methyl-2-pyrrolidone (NMP) or polyethylene glycol (PEG 300/400). However, their compatibility with your specific assay must be validated.[7]
-
Formulation Vehicles: For drug development applications, complexation with cyclodextrins (like HP-β-CD) can create inclusion complexes that dramatically increase aqueous solubility.[8] This is a formulation strategy that can sometimes be adapted for in vitro assays.
-
Part 3: Standard Operating Protocols
Follow these detailed protocols to minimize solubility-related artifacts in your experiments.
Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO
Objective: To prepare a clear, fully dissolved 10 mM stock solution of this compound.
Materials:
-
This compound (MW: 229.28 g/mol )
-
Anhydrous, cell-culture grade DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
Water bath or heating block set to 37°C
-
Bath sonicator
Procedure:
-
Calculation: To make 1 mL of a 10 mM solution, you need 2.29 mg of the compound.
-
Calculation: 0.010 mol/L * 0.001 L * 229.28 g/mol = 0.00229 g = 2.29 mg
-
-
Weighing: Carefully weigh out 2.29 mg of the compound and place it into a sterile vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the vial.
-
Initial Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Visual Inspection: Check the solution against a light source. If any solid particles or cloudiness remains, proceed to the next steps.
-
Heating: Place the vial in a 37°C water bath for 10 minutes.[3] Remove and vortex again.
-
Sonication: If solids persist, place the vial in a bath sonicator for 15 minutes.[2] Repeat heating and sonication steps if necessary until the solution is perfectly clear.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store at -20°C or -80°C to minimize freeze-thaw cycles.[2]
Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer
Objective: To dilute the 10 mM primary stock to a final concentration of 10 µM in an aqueous buffer (e.g., PBS or cell culture medium) while avoiding precipitation.
Procedure:
-
Thaw Stock: Remove one aliquot of the 10 mM primary stock from the freezer. Allow it to thaw completely at room temperature.
-
Re-dissolve Stock: Vortex the thawed stock tube for 30 seconds to ensure the compound is fully dissolved after freezing.[2]
-
Prepare Intermediate Dilution: In a new sterile tube, prepare a 100-fold intermediate dilution of the primary stock in 100% DMSO .
-
Example: Add 2 µL of the 10 mM stock to 198 µL of pure DMSO. This creates a 100 µM intermediate stock solution.
-
-
Prepare Final Working Solution: Add the required volume of the intermediate stock to your final aqueous buffer. The key is to add the DMSO solution to the aqueous buffer, not the other way around, and to mix immediately and vigorously.
-
Example (for 1 mL final volume): Place 990 µL of your pre-warmed (37°C) aqueous buffer into a tube. While vortexing the buffer, add 10 µL of the 100 µM intermediate DMSO stock.
-
-
Final Concentration Check:
-
Final Compound Concentration: 10 µM
-
Final DMSO Concentration: 1.0% (v/v)
-
-
Immediate Use: Use the final working solution immediately. Poorly soluble compounds can sometimes precipitate over time, even if they appear clear initially.
By following these structured troubleshooting guides and protocols, researchers can effectively manage the solubility challenges presented by this compound, leading to more reliable and reproducible experimental outcomes.
References
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]
-
Various Authors. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. ResearchGate. [Link]
-
Yadav, V. et al. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
ChemBK. Methyl 4-[(2,5-diMethyl-1H-pyrrol-1-yl)Methyl]benzoate. ChemBK. [Link]
-
Various Authors. (2022). How to tackle compound solubility issue. Reddit r/labrats. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
-
Sharma, D., Saini, S., Rana, S., & Singh, G. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. [Link]
-
Kumar, S., & Singh, S. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results. [Link]
-
Wikipedia. Methyl benzoate. Wikipedia. [Link]
-
Di, L., & Kerns, E. H. (2015). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
-
Papaneophytou, C. P., & Tzakos, A. G. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules. [Link]
Sources
- 1. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
Technical Support Center: Troubleshooting HPLC Analysis of Aromatic Compounds
Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) analysis of aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during their experiments. The content is structured to provide both quick-reference FAQs and in-depth troubleshooting guides, grounded in scientific principles and practical field experience.
I. Frequently Asked Questions (FAQs)
This section provides rapid answers to common issues. For more detailed explanations and protocols, please refer to the in-depth troubleshooting guides that follow.
Q1: Why are my aromatic compound peaks tailing?
Peak tailing for aromatic compounds in reversed-phase HPLC is often due to secondary interactions between basic analytes and acidic residual silanol groups on the silica-based stationary phase.[1][2] To mitigate this, consider operating at a lower pH to suppress silanol ionization, using a highly deactivated (end-capped) column, or adding a basic modifier to the mobile phase.[1][3]
Q2: I'm observing peak fronting. What are the likely causes?
Peak fronting, where the initial part of the peak is broader, can be caused by column overloading, sample solvent incompatibility with the mobile phase, or poor column packing.[4][5][6] Injecting too much sample or dissolving the sample in a solvent significantly stronger than the mobile phase are common culprits.[4][5]
Q3: My retention times are shifting between injections. What should I check first?
Retention time variability can stem from several factors, including changes in mobile phase composition, temperature fluctuations, and inconsistent flow rates.[7][8] Even a 1°C change in temperature can alter retention times by 1-2%.[8] Ensure your mobile phase is well-mixed and degassed, and use a column oven for stable temperature control.[8][9][10]
Q4: I'm seeing "ghost peaks" in my chromatogram. Where are they coming from?
Ghost peaks are unexpected peaks that can originate from the mobile phase, the HPLC system itself, or carryover from previous injections.[11][12][13] Contaminants in solvents, degradation of pump seals, or residual sample in the injector can all lead to ghost peaks.[12][14] Running a blank gradient can help identify if the source is the system or mobile phase.[12]
Q5: How can I improve the resolution between two closely eluting aromatic compounds?
Improving resolution involves optimizing selectivity (α), efficiency (N), and retention factor (k).[15][16][17] Changing the stationary phase (e.g., from C18 to a Phenyl phase for enhanced π-π interactions with aromatic compounds), altering the mobile phase composition (e.g., switching between acetonitrile and methanol), or adjusting the pH can significantly impact selectivity.[15][16]
II. In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving complex HPLC issues related to the analysis of aromatic compounds.
Peak Shape Problems: Tailing and Fronting
Excellent peak shape is crucial for accurate quantification. Deviations from a symmetrical Gaussian peak, such as tailing or fronting, indicate underlying issues in your method or system.
1.1. Peak Tailing
Causality: Peak tailing in the analysis of aromatic compounds, especially those with basic functional groups, often results from secondary ionic interactions with deprotonated silanol groups on the silica stationary phase surface.[1][2] This creates more than one retention mechanism, leading to a distorted peak shape.[1]
Troubleshooting Protocol:
-
Isolate the Problem: Determine if all peaks are tailing or only specific ones. If all peaks tail, it may indicate a physical issue like a column void or a blocked frit.[18][19] If only certain peaks (e.g., basic aromatics) are tailing, the issue is likely chemical.[18]
-
Mobile Phase pH Optimization:
-
Principle: Lowering the mobile phase pH (typically to <3) protonates the silanol groups, minimizing their ionic interaction with basic analytes.[1]
-
Action: Prepare a mobile phase with a pH at least 2 units away from the analyte's pKa to ensure a single ionization state. Use a buffer to maintain a stable pH.[3]
-
-
Column Chemistry Selection:
-
Principle: Modern, high-purity silica columns with extensive end-capping are less prone to tailing as the number of accessible silanol groups is reduced.[2]
-
Action: If tailing persists, switch to an end-capped column or a column with a different stationary phase, such as a Phenyl-Hexyl phase, which can offer alternative selectivity for aromatic compounds.[16][18]
-
-
Buffer and Additive Concentration:
Troubleshooting Flowchart for Peak Tailing
A flowchart to diagnose and resolve peak tailing.
1.2. Peak Fronting
Causality: Peak fronting is often a result of column overload, where the concentration of the sample is too high for the stationary phase to handle, or when the sample is dissolved in a solvent that is much stronger than the mobile phase.[4][5][6][20] This causes some analyte molecules to travel through the column too quickly, leading to a leading edge on the peak.[5]
Troubleshooting Protocol:
-
Evaluate Sample Load:
-
Check Sample Solvent:
-
Principle: The sample solvent should ideally be the same as, or weaker than, the initial mobile phase. A stronger solvent can cause the analyte band to spread prematurely.[4]
-
Action: Whenever possible, dissolve the sample in the mobile phase.[10] If a different solvent must be used, ensure it is of a lower eluotropic strength.
-
-
Inspect Column Integrity:
Retention Time Variability
Consistent retention times are fundamental for reliable peak identification and quantification. Drifting or shifting retention times can signal a variety of issues with the HPLC system or method.[7][8]
Causality: The primary causes of retention time variability are changes in the mobile phase composition, fluctuations in column temperature, and variations in the mobile phase flow rate.[8][22] Column aging and contamination can also contribute to gradual shifts over time.[7][8]
Troubleshooting Protocol:
-
Verify Mobile Phase Preparation:
-
Principle: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can alter the solvent strength, leading to retention time shifts.[22]
-
Action: Prepare fresh mobile phase daily.[9] If using an isocratic mixture, it is best to mix the solvents online using the pump's proportioning valves to avoid inaccuracies from manual mixing and evaporation.[10][22]
-
-
Stabilize Column Temperature:
-
Principle: Temperature affects mobile phase viscosity and the kinetics of analyte-stationary phase interactions.[23][24] Inconsistent temperature is a common source of retention time drift.[8]
-
Action: Always use a column oven and allow the column to fully equilibrate at the set temperature before starting an analysis.[9][10]
-
-
Check for System Leaks and Flow Rate Accuracy:
-
Principle: A leak in the system will cause a drop in flow rate, leading to longer retention times.[10][25] A faulty pump or check valve can also cause flow rate fluctuations.[10]
-
Action: Inspect all fittings for signs of leaks.[9][10] If no leaks are apparent, verify the pump's flow rate using a calibrated flow meter.[26]
-
-
Ensure Proper Column Equilibration:
Decision Tree for Retention Time Variability
A decision tree to troubleshoot retention time variability.
Baseline Issues: Noise and Drift
A stable baseline is essential for achieving low detection limits and accurate peak integration.
Causality: Baseline noise can be caused by a dirty detector cell, air bubbles in the system, or contaminated mobile phase.[7][9][27] Baseline drift is often related to temperature changes or a column that is not fully equilibrated.[7]
| Issue | Common Causes | Recommended Solutions |
| High Baseline Noise | Contaminated mobile phase or detector cell.[7][9] | Use fresh, HPLC-grade solvents.[27] Flush the detector cell.[9] |
| Air bubbles in the pump or detector.[7][9] | Degas the mobile phase.[10] Purge the pump and detector.[9] | |
| Leaking pump seals or fittings.[9] | Inspect and tighten fittings; replace seals if necessary.[10] | |
| Baseline Drift | Column temperature fluctuations.[7] | Use a column oven and ensure stable ambient temperature.[27] |
| Incomplete column equilibration.[9] | Increase equilibration time before analysis.[9] | |
| Mobile phase composition changing (e.g., evaporation).[22] | Prepare fresh mobile phase; use online mixing if possible.[9] | |
| Contaminated column or mobile phase. | Flush the column with a strong solvent; use fresh mobile phase.[9] |
Improving Resolution of Aromatic Compounds
Achieving baseline separation (Resolution ≥ 1.5) is a primary goal of method development.[17] For aromatic compounds, specific strategies can be employed to enhance resolution.
Causality: Resolution is a function of column efficiency (N), selectivity (α), and retention factor (k).[15] Selectivity is the most powerful factor for improving the separation of closely eluting peaks.[15] For aromatic compounds, leveraging π-π interactions can be a key to enhancing selectivity.
Optimization Protocol:
-
Optimize Selectivity (α):
-
Principle: Selectivity is influenced by the chemistry of the stationary phase, mobile phase, and the analytes.
-
Action - Stationary Phase: Switch from a standard C18 column to a Phenyl- or Diphenyl-bonded phase.[15][16] These phases provide π-π interactions with the aromatic rings of the analytes, offering a different selectivity mechanism compared to the purely hydrophobic interactions of a C18 phase.[16]
-
Action - Mobile Phase: Change the organic modifier. Acetonitrile and methanol have different properties and can alter selectivity.[16] Adjusting the mobile phase pH is also critical, as it affects the ionization state of acidic or basic aromatic compounds.[16][28]
-
-
Optimize Retention Factor (k):
-
Increase Column Efficiency (N):
-
Principle: Higher efficiency leads to narrower peaks, which improves resolution. Efficiency is increased by using longer columns or columns packed with smaller particles.[15][16]
-
Action: Use a longer column or switch to a column with smaller particles (e.g., from 5 µm to sub-2 µm, if your system pressure allows).[16] Also, ensure that extra-column volume (e.g., tubing length) is minimized.[2]
-
III. References
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]
-
ACE. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Foley, J. P., & May, W. E. (1987). Selection of a Mobile Phase Optimization Technique in High Performance Liquid Chromatography. Analytical Chemistry, 59(2), 110A-120A. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC. Retrieved from [Link]
-
PharmaGuru. (2025, June 6). How To Improve Resolution In HPLC: 5 Simple Tips. Retrieved from [Link]
-
Pasadakis, N., & Varotsis, N. (2004). Optimization of the HPLC separation of aromatic groups in petroleum fractions. ResearchGate. Retrieved from [Link]
-
Belinky, B. R. (1980). Improved resolution in high performance liquid chromatography analysis of polynuclear aromatic hydrocarbons using ternary solvent systems. CDC Stacks. Retrieved from [Link]
-
Yazdi, D. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. Retrieved from [Link]
-
Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. Retrieved from [Link]
-
Shimadzu. (n.d.). Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
AELAB. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?. Retrieved from [Link]
-
Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues. Retrieved from [Link]
-
Separation Science. (2024, July 4). Conquer Ghost Peaks in HPLC: Identification and Elimination. Retrieved from [Link]
-
English Excel. (2022, December 27). Resolution in HPLC & how to improve?. YouTube. Retrieved from [Link]
-
Labustry. (2024, October 16). What Are HPLC Peak Defects?. YouTube. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Phenomenex. (2025, July 2). How to Identify Ghost Peaks in U/HPLC. Retrieved from [Link]
-
Scribd. (n.d.). HPLC Retention Time Variability. Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections. Retrieved from [Link]
-
Shimadzu. (n.d.). Peaks from Dissolved Air in Sample Solvent. Retrieved from [Link]
-
Wyatt Technology. (n.d.). What causes a “ghost” peak and what can I do to prevent this?. Retrieved from [Link]
-
Mastelf. (2025, January 8). Optimizing Mobile Phase Composition. Retrieved from [Link]
-
Chromatography Today. (n.d.). The Use of Temperature for Method Development in LC. Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
ResearchGate. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC?. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Retention Time Variability in HPLC. Retrieved from [Link]
-
Ibis Scientific, LLC. (2025, March 6). Why Temperature Is Important in Liquid Chromatography. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from [Link]
-
Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad. Retrieved from [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
Chiralizer Services. (2015, November 28). HPLC Retention Time Drift, Change, Area Variability or Poor Reproducibility. Retrieved from [Link]
-
Phenomenex. (2016, February 5). How Does Temperature Affect a Compound's Retention Time?. Retrieved from [Link]
-
Reddit. (2024, December 11). HPLC peak shape trouble shooting. Retrieved from [Link]
-
Regis Technologies, Inc. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Mastelf. (2025, January 7). Troubleshooting Common HPLC Problems. Retrieved from [Link]
-
PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting. Retrieved from [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. hplc.eu [hplc.eu]
- 4. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 5. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 6. acdlabs.com [acdlabs.com]
- 7. aelabgroup.com [aelabgroup.com]
- 8. scribd.com [scribd.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. hplc.eu [hplc.eu]
- 12. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 13. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 14. wyatt.com [wyatt.com]
- 15. chromtech.com [chromtech.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. youtube.com [youtube.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. youtube.com [youtube.com]
- 21. phenomenex.com [phenomenex.com]
- 22. elementlabsolutions.com [elementlabsolutions.com]
- 23. chromtech.com [chromtech.com]
- 24. ibisscientific.com [ibisscientific.com]
- 25. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : HPLC Retention Time Drift, Change, Area Variability or Poor Reproducibility. Common Reasons for it. [hplctips.blogspot.com]
- 26. elementlabsolutions.com [elementlabsolutions.com]
- 27. labcompare.com [labcompare.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate Under Acidic Conditions
Welcome to the technical support center for methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound under acidic conditions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to ensure the integrity of your research.
Introduction to the Stability Profile
This compound is a molecule that incorporates an N-arylpyrrole moiety. The electron-rich nature of the pyrrole ring makes it susceptible to reactions under acidic conditions. While the N-aryl substituent with an electron-withdrawing ester group is expected to confer a degree of stability compared to simple pyrroles, potential degradation pathways must be considered for robust experimental design. The two primary concerns for this molecule under acidic conditions are the acid-catalyzed polymerization of the pyrrole ring and the hydrolysis of the methyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in an acidic medium?
A1: There are two main potential degradation pathways for this compound under acidic conditions:
-
Acid-Catalyzed Polymerization of the Pyrrole Ring: The electron-rich pyrrole ring can be protonated in the presence of acid, leading to the initiation of a polymerization reaction.[1] This typically results in the formation of insoluble, often colored, polymeric materials.[2] The 2,5-dimethyl substitution on the pyrrole ring can sterically hinder this process to some extent.
-
Hydrolysis of the Methyl Ester: The methyl benzoate functional group can undergo acid-catalyzed hydrolysis to yield the corresponding carboxylic acid, 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, and methanol.[3][4] The rate of this reaction is dependent on the acid concentration, temperature, and the presence of water.
Q2: How does the N-aryl substituent influence the stability of the pyrrole ring?
A2: The 4-(methoxycarbonyl)phenyl group attached to the pyrrole nitrogen is an electron-withdrawing group. This reduces the electron density of the pyrrole ring, making it less susceptible to protonation and subsequent acid-catalyzed polymerization compared to N-unsubstituted or N-alkyl pyrroles.[2] However, this does not render the molecule completely inert, and polymerization can still occur under harsh acidic conditions.
Q3: What factors can influence the rate of degradation?
A3: Several factors can impact the stability of this compound in acidic media:
-
Acid Strength and Concentration: Stronger acids and higher concentrations will accelerate both polymerization and ester hydrolysis.
-
Temperature: Increased temperature will increase the rate of both degradation pathways. For sensitive substrates, conducting reactions at lower temperatures is advisable.[2]
-
Reaction Time: Prolonged exposure to acidic conditions will lead to a greater extent of degradation.[5]
-
Solvent: The choice of solvent can play a role. Protic solvents may participate in the hydrolysis reaction.
Q4: At what pH range should I be concerned about degradation?
A4: While a definitive pH threshold for this specific molecule is not established without experimental data, issues with pyrrole stability are often noted at a pH below 3.[5][6] It is recommended to perform preliminary stability studies if your experimental conditions are in or below this range.
Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound in acidic environments.
Issue 1: Formation of a Black or Dark-Colored Precipitate
Q: Upon adding acid to my reaction, the solution turned dark, and a solid crashed out. What is happening?
A: This is a classic indication of acid-catalyzed polymerization of the pyrrole ring.[2] The formation of insoluble, dark-colored materials is characteristic of polypyrroles.[7]
Troubleshooting Steps:
-
Reduce Acid Concentration: Use the minimum amount of acid necessary for your reaction to proceed. A milder acid may also be a viable alternative.
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -78 °C) to slow down the rate of polymerization.[2]
-
Slow Addition of Acid: Add the acid dropwise and with vigorous stirring to avoid localized high concentrations.
-
Dilute Reaction Mixture: Working in a more dilute solution can sometimes disfavor the intermolecular polymerization reaction.
Issue 2: Low Yield of Desired Product with Unidentified Byproducts
Q: My reaction is not going to completion, or I am getting a low yield of my target compound, and I see multiple new spots on my TLC or peaks in my HPLC. What could be the cause?
A: This could be due to either polymerization of the starting material or hydrolysis of the methyl ester, or a combination of both.
Troubleshooting Steps:
-
Analyze the Byproducts: Attempt to isolate and characterize the major byproducts.
-
Polymerization: If you have a significant amount of baseline material on your TLC plate or an insoluble fraction, polymerization is likely a significant side reaction.[2]
-
Hydrolysis: The hydrolyzed product, 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, will have a different retention time in HPLC and a different Rf value on TLC. It can be identified by techniques like LC-MS or by comparing it to a synthesized standard.
-
-
Optimize Reaction Conditions:
-
Time Study: Monitor the reaction over time to determine the optimal reaction time, where the formation of your desired product is maximized and byproduct formation is minimized.
-
Temperature Control: As mentioned previously, lowering the temperature can often suppress side reactions.
-
Anhydrous Conditions: If ester hydrolysis is the primary issue, ensuring anhydrous conditions can help to minimize this pathway.
-
Visualization of Potential Degradation Pathways
Caption: Potential degradation pathways under acidic conditions.
Experimental Protocols
To quantitatively assess the stability of this compound, a forced degradation study is recommended.
Protocol 1: Forced Degradation Study in Acidic Conditions
Objective: To determine the rate and extent of degradation of this compound in a defined acidic environment.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl) or other acid of choice
-
Volumetric flasks, pipettes, and vials
-
HPLC system with a UV detector
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in acetonitrile.
-
Acidic Solution Preparation: Prepare an acidic solution of the desired concentration (e.g., 0.1 M HCl) in a mixture of acetonitrile and water. The ratio should be chosen to ensure the solubility of the compound.
-
Initiation of Degradation:
-
To a volumetric flask, add a known volume of the stock solution.
-
Add the acidic solution to the mark and mix well. This is your t=0 sample.
-
Immediately withdraw an aliquot, neutralize it with a suitable base (e.g., a dilute solution of sodium bicarbonate), and dilute it with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Time-Point Sampling: Maintain the reaction mixture at a constant temperature (e.g., room temperature or an elevated temperature). At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, neutralize, and dilute as in the previous step.
-
HPLC Analysis: Analyze all samples by a validated HPLC method. The method should be able to separate the parent compound from its potential degradation products. Monitor the peak area of the parent compound at each time point.
-
Data Analysis: Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.
Data Presentation
| Time (hours) | Peak Area of Parent Compound | % Remaining | Appearance of Hydrolysis Product (Peak Area) |
| 0 | X₀ | 100 | 0 |
| 1 | X₁ | (X₁/X₀)100 | Y₁ |
| 2 | X₂ | (X₂/X₀)100 | Y₂ |
| 4 | X₄ | (X₄/X₀)100 | Y₄ |
| 8 | X₈ | (X₈/X₀)100 | Y₈ |
| 24 | X₂₄ | (X₂₄/X₀)*100 | Y₂₄ |
Experimental Workflow Visualization
Caption: Workflow for forced degradation study.
References
- Amarnath, V., et al. (1991). Differentiating between the Paal-Knorr and "in situ" Hantzsch-type mechanisms for the formation of pyrroles from the reaction of 2,5-hexanedione with amines. Journal of Organic Chemistry, 56(24), 6924-6927.
- Azizi, N., et al. (2009). A green and efficient method for the synthesis of pyrroles via Paal–Knorr reaction in ionic liquid. Synlett, 2009(14), 2245-2248.
-
Hawkins, S. J., & Ratcliffe, N. M. (2000). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. Journal of Materials Chemistry, 10(8), 1857-1862.[7][8]
- Ley, S. V., et al. (2008).
- Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.
- Knorr, L. (1884). Synthese von Furfuran-, Pyrrol- und Thiophenderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635-1642.
-
BenchChem. (2025). Technical Support Center: Paal-Knorr Synthesis of Substituted Pyrroles.[5]
-
BenchChem. (2025). Preventing polymerization of pyrrole compounds under acidic conditions.[2]
-
BenchChem. (2025). Technical Support Center: Enhancing the Stability of Functionalized Pyrrole Derivatives.[1]
-
Szymańska, I., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-1259.[9]
-
Ingold, C.K. (1953). Structure and Mechanism in Organic Chemistry. Cornell University Press.[3]
-
Raistrick H, Robinson R, Todd AR. (1937). Studies in the biochemistry of micro-organisms. Journal of the Chemical Society, 80-88.[4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrrole Synthesis Scalability & Troubleshooting Resource Center
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for scaling up pyrrole synthesis. This guide is designed to provide practical, in-depth solutions to the common challenges encountered during the transition from laboratory-scale to pilot or industrial-scale production of pyrrole and its derivatives. As Senior Application Scientists, we understand that scaling up is not merely about increasing reactant volumes; it involves a nuanced understanding of reaction kinetics, thermodynamics, process control, and safety. This resource provides troubleshooting guides in a question-and-answer format, detailed protocols, and visual aids to navigate the complexities of large-scale pyrrole synthesis.
Part 1: Overarching Challenges in Scaling Up Pyrrole Synthesis
Scaling any chemical synthesis presents a unique set of challenges. For pyrrole synthesis, these are often multifaceted, ranging from fundamental reaction parameters to post-synthesis processing.
FAQ: General Scale-Up Issues
Q1: We are seeing a significant drop in yield and an increase in byproducts when moving from a 1L to a 100L reactor. What are the likely causes?
A1: This is a common issue when scaling up. The primary culprits are often related to mass and heat transfer limitations. In a larger reactor, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[1] The surface-area-to-volume ratio decreases significantly, making it harder to control the reaction temperature, especially for exothermic processes.[1][2]
Troubleshooting Steps:
-
Mixing Efficiency: Evaluate and optimize the agitator design and speed for the larger vessel to ensure homogeneity.
-
Heat Transfer: Implement a more robust temperature control system. Consider using a jacketed reactor with a high-performance thermal fluid. For highly exothermic reactions, controlled addition of reagents is crucial.
-
Reaction Kinetics: A reaction that is fast on a small scale may become difficult to control on a larger scale. Re-evaluate the reaction kinetics at the intended scale.[3]
Q2: Our starting materials are from a different supplier for the pilot-scale run, and we are observing inconsistent results. How can we mitigate this?
A2: The purity and consistency of starting materials are critical for reproducible results.[1] Impurities that are negligible on a small scale can have a significant impact on a larger scale by acting as catalysts, inhibitors, or participating in side reactions.
Troubleshooting Steps:
-
Supplier Qualification: Establish stringent specifications for all raw materials and qualify suppliers accordingly.
-
Incoming Quality Control: Implement rigorous analytical testing (e.g., NMR, HPLC, GC-MS) for each batch of starting materials to ensure they meet the required purity standards.
-
Impurities Profiling: Identify and quantify critical impurities and study their potential impact on the reaction.
Q3: The purification of our pyrrole derivative is becoming a bottleneck at a larger scale. What are some scalable purification strategies?
A3: Purification is a frequent challenge in scaling up. Methods that are convenient in the lab, like column chromatography, are often not economically viable for large quantities.
Scalable Purification Options:
-
Distillation: For volatile pyrroles, fractional distillation under reduced pressure is a highly effective and scalable method.[4][5] Pre-treatment with an acid or an activated carboxylic acid derivative can help remove basic impurities like pyrrolidine.[4]
-
Crystallization: If the product is a solid, developing a robust crystallization process is often the most cost-effective and scalable purification method. This requires careful solvent screening and optimization of temperature, cooling rate, and agitation.
-
Extraction: Liquid-liquid extraction can be used to remove impurities with different solubility profiles.
Part 2: Troubleshooting Guides for Specific Pyrrole Syntheses
This section provides detailed troubleshooting for common pyrrole synthesis methods.
The Paal-Knorr Synthesis
The Paal-Knorr synthesis, the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is a robust and widely used method.[6][7] However, challenges can arise, particularly with substituted precursors and harsh reaction conditions.[6][8]
FAQ: Paal-Knorr Synthesis
Q1: Our Paal-Knorr reaction with an unsymmetrical 1,4-dicarbonyl is producing a mixture of regioisomers. How can we improve selectivity?
A1: Achieving high regioselectivity depends on differentiating the reactivity of the two carbonyl groups.[9]
Strategies for Improving Regioselectivity:
-
Steric Hindrance: A bulky substituent near one carbonyl group will hinder the initial nucleophilic attack of the amine at that position, favoring reaction at the less hindered carbonyl.[9]
-
Electronic Effects: An electron-withdrawing group will increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack.[9]
-
pH Control: The reaction is typically conducted under neutral or weakly acidic conditions.[7][9] Fine-tuning the pH can sometimes influence the rate of imine formation at one carbonyl over the other.
Q2: The reaction requires prolonged heating in strong acid, which is degrading our sensitive functional groups. Are there milder alternatives?
A2: Yes, numerous modifications have been developed to address the issue of harsh reaction conditions.[6][8]
Milder Paal-Knorr Conditions:
-
Catalytic Acids: Instead of stoichiometric strong acids, catalytic amounts of weaker acids like acetic acid can be effective.[7] Lewis acids have also been employed.
-
Green Solvents: Water, ionic liquids, and deep eutectic solvents have been successfully used as reaction media, often with improved yields and milder conditions.[10][11]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and often leads to higher yields with fewer byproducts.[12]
The Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[13] A primary challenge is managing chemoselectivity and avoiding side reactions.[9][14]
FAQ: Hantzsch Synthesis
Q1: We are observing significant byproduct formation in our Hantzsch synthesis. How can we improve the chemoselectivity?
A1: Byproduct formation in Hantzsch synthesis often arises from side reactions of the α-haloketone or the β-ketoester.[9][15]
Troubleshooting Chemoselectivity:
-
Slow Addition: The α-haloketone can undergo self-condensation or react directly with the amine. To minimize this, add the α-haloketone solution slowly to the pre-formed enamine (from the reaction of the β-ketoester and amine).[9]
-
Base Selection: Use a weak base. Strong bases can promote unwanted side reactions.[9]
-
Temperature Control: Running the reaction at a moderate temperature can help control the reaction rate and minimize the formation of byproducts.[9]
The Knorr Pyrrole Synthesis
The Knorr synthesis involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group.[16] A key challenge is the instability of the α-amino-ketone intermediate.[16]
FAQ: Knorr Synthesis
Q1: Our Knorr synthesis is giving low yields, and we suspect the α-amino-ketone is self-condensing. How can we address this?
A1: The self-condensation of α-amino-ketones is a well-known issue. The standard approach is to generate the α-amino-ketone in situ.[16]
In Situ Generation of α-Amino-Ketone:
-
From an Oxime: The most common method involves the reduction of an α-oximino-ketone using a reducing agent like zinc dust in acetic acid.[16] The resulting α-amino-ketone is immediately trapped by the β-ketoester present in the reaction mixture.
-
Controlled Addition: The oxime and the reducing agent should be added gradually to the solution of the β-ketoester to maintain a low concentration of the reactive α-amino-ketone.[16]
Q2: The reaction is highly exothermic and difficult to control on a larger scale. What are the best practices for thermal management?
A2: The reduction of the oxime with zinc dust is indeed exothermic.[16]
Thermal Management Strategies:
-
Efficient Cooling: Use a reactor with a high-efficiency cooling jacket and a reliable temperature control system.
-
Controlled Addition Rate: The rate of addition of the zinc dust and oxime solution should be carefully controlled to manage the rate of heat generation.
-
Solvent Volume: Ensure a sufficient volume of solvent (e.g., glacial acetic acid) to act as a heat sink.[16]
Part 3: Safety and Handling at Scale
Pyrrole and many of its precursors and derivatives are hazardous materials. Scaling up production necessitates a heightened focus on safety.
Q: What are the key safety considerations when handling pyrrole on an industrial scale?
A: Pyrrole is a flammable liquid and can be toxic.[1][17][18] It is also sensitive to light, air, and heat, and can polymerize.[1][17][18]
Key Safety Protocols:
-
Ventilation: All operations should be conducted in a well-ventilated area, using local exhaust ventilation or in a closed system.[17][19]
-
Inert Atmosphere: Handle and store pyrrole under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and polymerization.[17][18]
-
Ignition Sources: Exclude all sources of ignition from the handling area. Use spark-proof tools and explosion-proof equipment.[17][18][19]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and protective clothing, must be worn.[17][19][20]
-
Storage: Store in a cool, dark, and tightly sealed container in a designated flammables area.[17][18]
-
Spill Response: Have appropriate spill control materials and procedures in place.[18]
Experimental Protocol Example: Scalable Paal-Knorr Synthesis of N-Phenylpyrrole
This protocol provides a general framework. Optimization for specific equipment and scales is necessary.
Materials:
-
2,5-Dimethoxytetrahydrofuran
-
Aniline
-
Glacial Acetic Acid
-
Toluene
Procedure:
-
To a jacketed glass reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge aniline (1.0 eq) and toluene.
-
Begin stirring and purge the reactor with nitrogen.
-
Heat the mixture to 60-70 °C.
-
In a separate vessel, prepare a solution of 2,5-dimethoxytetrahydrofuran (1.05 eq) in toluene.
-
Slowly add the 2,5-dimethoxytetrahydrofuran solution to the reactor over 1-2 hours, maintaining the internal temperature below 80 °C.
-
Add glacial acetic acid (catalytic amount, e.g., 0.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approx. 110 °C) and monitor the progress by a suitable analytical method (e.g., GC or HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic phase with an aqueous sodium bicarbonate solution to neutralize the acetic acid, followed by a water wash.
-
Concentrate the organic phase under reduced pressure to obtain crude N-phenylpyrrole.
-
Purify the crude product by vacuum distillation.
References
- BIOSYNCE. (2025, June 13).
- BenchChem. (2025). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity.
- Organic Chemistry Portal. Pyrrole synthesis.
- RSC Publishing. (2023, August 9).
- Google Patents. (1996).
- Cole-Parmer.
- National Institutes of Health.
- PubMed. A highly efficient group-assisted purification method for the synthesis of poly-functionalized pyrimidin-5-yl-pyrroles via one-pot four-component domino reaction.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole.
- Google Patents. (1994).
- Santa Cruz Biotechnology. Pyrrole.
- Thermo Fisher Scientific. (2025, September 7).
- ResearchGate. Scaled‐up synthesis of pyrroles 4 aa and 4 ba.
- RGM College Of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles.
- Radboud Repository. (2011, April 28).
- Shabalin, D. A., Schmidt, E. Y., & Trofimov, B. A. ADVANCES AND CHALLENGES IN THE SYNTHESIS OF PYRROLE SYSTEMS OF A LIMITED ACCESS.
- Organic Syntheses Procedure. Pyrrole.
- ResearchGate. (2013, June 12).
- Beilstein Journals.
- ResearchGate.
- ResearchGate. The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction.
- Thieme. (2018, December 3). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction.
- CDN. pyrrole-MSDS.pdf.
- ResearchGate. 58 questions with answers in PYRROLES | Science topic.
- ACS Publications.
- Wikipedia. Knorr pyrrole synthesis.
- Alfa Chemistry. Paal-Knorr Synthesis.
- Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis.
- Wikipedia. Hantzsch pyrrole synthesis.
- PubMed. Hantzsch pyrrole synthesis on solid support.
- ResearchGate. Paal–Knorr synthesis of pyrroles: from conventional to green synthesis | Request PDF.
- Wikipedia. Paal–Knorr synthesis.
- Scribd. Pyrrole | PDF | Organic Chemistry.
- OpenBU.
- SpringerLink.
- The Royal Society of Chemistry. A green and efficient method for the synthesis of pyrroles using a deep eutectic solvent ([CholineCl][ZnCl2]3)
- Semantic Scholar.
Sources
- 1. biosynce.com [biosynce.com]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. researchgate.net [researchgate.net]
- 4. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 5. EP0608688A1 - Process for the purification of crude pyrroles - Google Patents [patents.google.com]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 11. rsc.org [rsc.org]
- 12. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 13. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. thieme-connect.com [thieme-connect.com]
- 16. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
- 19. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 20. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Synthesis of Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
Welcome to the technical support center for the synthesis of methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, focusing on the avoidance of common impurities. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth solutions to challenges you may encounter during your experiments.
I. Reaction Overview: The Paal-Knorr Synthesis
The most common and direct route to synthesizing this compound is the Paal-Knorr pyrrole synthesis.[1][2][3] This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, acetonylacetone (also known as 2,5-hexanedione), with a primary amine, methyl 4-aminobenzoate.[3][4] The reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[2][4][5]
Reaction Scheme:
Caption: Paal-Knorr synthesis of the target compound.
II. Troubleshooting Guide: Common Impurities and Solutions
This section addresses specific issues that can lead to the formation of impurities during the synthesis.
Question 1: My final product is contaminated with unreacted methyl 4-aminobenzoate. How can I improve the conversion?
Answer:
Incomplete consumption of the starting amine is a common issue. Several factors can contribute to this, and a systematic approach to troubleshooting is recommended.
Causality and Solutions:
-
Insufficient Reaction Time or Temperature: The Paal-Knorr reaction, while generally efficient, may require sufficient time and temperature for complete conversion, especially with less reactive aromatic amines.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting amine spot persists, consider extending the reaction time or cautiously increasing the temperature. Refluxing in a suitable solvent like ethanol or acetic acid is a common practice.[6]
-
-
Inadequate Acid Catalysis: An acid catalyst is typically required to protonate a carbonyl group, facilitating the initial nucleophilic attack by the amine.[2]
-
Recommendation: A catalytic amount of a protic acid like hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH) can be employed.[6] However, be mindful that strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[7][8] A weak acid like acetic acid often provides a good balance.[6]
-
-
Stoichiometry: While a 1:1 molar ratio is theoretically required, a slight excess of the more volatile or less expensive reactant, acetonylacetone, can be used to drive the reaction to completion.
-
Recommendation: Consider using a 1.1 to 1.2 molar excess of acetonylacetone.
-
Purification Tip: Unreacted methyl 4-aminobenzoate can often be removed during the workup. Since it is basic, washing the organic extract with a dilute acid solution (e.g., 1 M HCl) will protonate the amine, making it water-soluble and allowing for its removal in the aqueous phase.
Question 2: I'm observing a significant byproduct with a similar polarity to my desired product, making purification by column chromatography difficult. What could this be and how can I avoid it?
Answer:
A common byproduct in this reaction is the furan analog, methyl 4-(2,5-dimethylfuran-2-yl)benzoate. This arises from the acid-catalyzed self-condensation of acetonylacetone.
Impurity Formation Pathway:
Caption: Formation of the furan byproduct.
Causality and Prevention:
-
Excessive Acidity: As mentioned, strongly acidic conditions favor the Paal-Knorr furan synthesis.[7][8]
-
High Temperatures for Prolonged Periods: Extended heating in the presence of a strong acid can promote the self-condensation of the diketone.
-
Recommendation: Aim for the lowest effective temperature and monitor the reaction to avoid unnecessary heating after completion. Microwave-assisted synthesis can sometimes offer a more controlled and rapid heating method, potentially reducing byproduct formation.[6]
-
Question 3: My product has a pink or brownish hue, and I'm seeing some baseline material on my TLC plate. What is causing this discoloration?
Answer:
The discoloration and formation of insoluble, tarry material are often due to polymerization or degradation of the pyrrole product. Pyrroles, being electron-rich aromatic compounds, can be susceptible to oxidation and polymerization, especially under acidic conditions or upon exposure to air and light.[9]
Causality and Prevention:
-
Oxidative Degradation: The pyrrole ring can be oxidized, leading to colored byproducts.
-
Recommendation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. After synthesis, storing the purified product under an inert atmosphere and protected from light is also advisable.
-
-
Acid-Catalyzed Polymerization: Strong acids can induce the polymerization of the pyrrole product.[10]
-
Recommendation: Neutralize the acid catalyst promptly during the workup. Washing the organic layer with a mild base solution, such as saturated sodium bicarbonate, is a standard procedure.
-
-
Workup and Purification:
-
Recommendation: After the reaction, it's beneficial to perform an aqueous workup to remove the acid and any water-soluble impurities. Filtering the crude product through a short plug of silica gel before column chromatography can help remove some of the baseline polymeric material.[10]
-
III. Experimental Protocols
Recommended Synthesis Protocol for this compound
This protocol is designed to minimize the formation of common impurities.
Materials:
-
Methyl 4-aminobenzoate
-
Acetonylacetone (2,5-hexanedione)
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica Gel for Column Chromatography
-
Hexanes and Ethyl Acetate for Elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve methyl 4-aminobenzoate (1.0 eq) in glacial acetic acid.
-
Addition of Diketone: Add acetonylacetone (1.1 eq) to the solution.
-
Reaction: Heat the reaction mixture to a gentle reflux and monitor its progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to yield the pure this compound.
-
Workflow for Troubleshooting Impurities
Caption: A logical workflow for troubleshooting common synthesis issues.
IV. Frequently Asked Questions (FAQs)
Q1: Can I use a different solvent for this reaction?
A1: Yes, other solvents can be used. Ethanol is a common choice, often with a catalytic amount of acid. Some modern approaches even utilize water or ionic liquids to promote greener synthesis.[1][6] The choice of solvent can influence reaction rates and workup procedures.
Q2: Is it necessary to purify the starting materials, methyl 4-aminobenzoate and acetonylacetone?
A2: It is always good practice to use pure starting materials. Impurities in the methyl 4-aminobenzoate could lead to other N-aryl pyrrole byproducts. Commercially available reagents are often of sufficient purity, but if you suspect contamination, purification by recrystallization (for solids) or distillation (for liquids) is recommended.
Q3: How can I confirm the structure of my final product and the identity of any impurities?
A3: A combination of spectroscopic techniques is essential for structure elucidation.
-
¹H and ¹³C NMR spectroscopy will confirm the structure of the desired product and can help identify impurities by their characteristic signals.
-
Mass spectrometry (MS) will confirm the molecular weight of your product.
-
Infrared (IR) spectroscopy can confirm the presence of key functional groups.
Q4: Are there alternative methods to the Paal-Knorr synthesis for preparing this compound?
A4: While the Paal-Knorr synthesis is the most direct method, other named reactions for pyrrole synthesis exist, such as the Knorr pyrrole synthesis and the Hantzsch pyrrole synthesis.[7][9] However, these typically involve different starting materials and may be more complex for this specific target molecule.
V. Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1.0 eq Methyl 4-aminobenzoate, 1.1-1.2 eq Acetonylacetone | A slight excess of the diketone can drive the reaction towards completion. |
| Catalyst | Glacial Acetic Acid (as solvent) or catalytic p-TsOH | Provides necessary acidity without being overly harsh, which could lead to furan formation.[6] |
| Solvent | Glacial Acetic Acid or Ethanol | Acetic acid serves as both solvent and catalyst. Ethanol is a good alternative protic solvent. |
| Temperature | Reflux | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 2-4 hours (TLC monitored) | Ensures the reaction goes to completion without unnecessary heating that could cause degradation. |
VI. References
-
Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]
-
Grokipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). Synthesis of pyrrole and substituted pyrroles (Review). Journal of Chemical Technology and Metallurgy, 53(3), 453-465. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]
-
MDPI. (n.d.). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Retrieved from [Link]
-
Supporting Information. (n.d.). Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials. Retrieved from [Link]
-
PubMed Central. (2025). Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential. Retrieved from [Link]
-
CHB-401: Heterocyclic Compounds. (n.d.). Pyrrole. Retrieved from [Link]
-
Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Intramolecular redox reaction for the synthesis of N-aryl pyrroles catalyzed by Lewis acids. Retrieved from [Link]
-
Organic Chemistry Research. (2021). Regular Article. Retrieved from [Link]
-
Molbase. (n.d.). What are the applications and preparation methods of Methyl 4-aminobenzoate?. Retrieved from [Link]
-
Sciencemadness.org. (2017). methyl 4-aminobenzoate synthesis report. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of N‐aryl‐pyrroles. Retrieved from [Link]
-
Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound. Retrieved from
-
MDPI. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Retrieved from [Link]
-
PubMed Central. (n.d.). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Pyrrole-3-methanol, 1-methyl-α-propyl. Retrieved from [Link]
-
ResearchGate. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. rgmcet.edu.in [rgmcet.edu.in]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. bhu.ac.in [bhu.ac.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Enzymatic Synthesis of Methyl Benzoate
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for the enzymatic synthesis of methyl benzoate. This guide is designed for researchers, scientists, and drug development professionals engaged in biocatalysis. We will move beyond simple protocols to explore the underlying principles, troubleshoot common experimental hurdles, and provide robust methodologies to ensure the success and reproducibility of your synthesis.
Section 1: Foundational Knowledge & Frequently Asked Questions
This section addresses the fundamental concepts and common inquiries regarding the lipase-catalyzed synthesis of methyl benzoate.
Q1: Why should I use an enzyme, like lipase, for esterification instead of a traditional chemical catalyst?
A1: While traditional acid catalysts like sulfuric acid are effective, enzymatic catalysis offers several distinct advantages, aligning with the principles of green chemistry.[1][2]
-
Mild Reaction Conditions: Lipases operate under moderate temperatures and atmospheric pressure, reducing energy consumption and minimizing the formation of thermal degradation byproducts.[1][3]
-
High Selectivity: Enzymes exhibit remarkable selectivity (regioselectivity and stereoselectivity), which is crucial when working with complex molecules, preventing the need for extensive protection and deprotection steps.[1][4]
-
Reduced Waste: Biocatalytic processes avoid the use of corrosive acids and the subsequent need for neutralization steps, leading to a significant reduction in hazardous waste streams.[2][3][5]
-
Product Quality: The specificity of enzymes often results in a cleaner product profile with fewer side products, simplifying downstream purification.[1]
Q2: What is the basic mechanism of lipase-catalyzed esterification?
A2: The catalytic activity of a lipase relies on a "catalytic triad" of amino acids in its active site, typically consisting of Serine (Ser), Histidine (His), and Aspartate (Asp) or Glutamate (Glu).[6] The mechanism for the synthesis of methyl benzoate from benzoic acid and methanol proceeds through a two-step ping-pong model.
-
Acylation: The serine residue, activated by the other members of the triad, performs a nucleophilic attack on the carbonyl carbon of benzoic acid. This forms a tetrahedral intermediate which then collapses, releasing a water molecule and forming a covalent acyl-enzyme intermediate .[6][7]
-
Deacylation: Methanol then enters the active site and acts as a nucleophile, attacking the acyl-enzyme intermediate. This second tetrahedral intermediate collapses, releasing the methyl benzoate ester and regenerating the free enzyme, ready for another catalytic cycle.[6][7][8]
Below is a diagram illustrating this core mechanism.
Sources
- 1. researchgate.net [researchgate.net]
- 2. What are the research directions for improving the synthesis efficiency of Methyl Benzoate? - Blog - Evergreensino [m.evergreensinochem.com]
- 3. academics.su.edu.krd [academics.su.edu.krd]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Validation of Synthesized Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized compound's purity is the bedrock upon which reliable and reproducible data is built. This guide provides an in-depth, objective comparison of analytical techniques for the purity validation of a synthesized batch of methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative sources.
The synthesis of this compound is commonly achieved via the Paal-Knorr pyrrole synthesis.[1][2] This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, hexane-2,5-dione, with an amine, methyl 4-aminobenzoate, typically under acidic conditions.[3][4] While an efficient method, potential impurities can arise from unreacted starting materials, side products, or residual solvents. Therefore, a multi-pronged analytical approach is essential to ascertain the purity of the final product.
Comparative Analysis of Purity Validation Techniques
The choice of an analytical method for purity determination is contingent on several factors, including the nature of the compound, the anticipated impurities, and the requisite level of accuracy.[5] This section provides a head-to-head comparison of the most pertinent techniques for validating the purity of this compound.
| Parameter | ¹H NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Elemental Analysis (EA) |
| Principle | Measures the magnetic properties of atomic nuclei to provide structural information and quantitative data based on signal integration.[6][7] | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.[5] | Separates volatile compounds based on their boiling points and provides mass-to-charge ratio for identification.[8] | Determines the percentage composition of elements (C, H, N) in a sample.[9] |
| Information Provided | Structural confirmation, identification of impurities with distinct proton signals, and relative quantification. | Detection and quantification of non-volatile impurities, determination of percentage purity based on peak area. | Detection and identification of volatile impurities and byproducts. | Confirmation of elemental composition and empirical formula.[10][11] |
| Strengths | Non-destructive, provides detailed structural information, relatively fast analysis time.[12] | High sensitivity and resolution for a wide range of compounds, well-established for purity assessment.[5] | Excellent for identifying volatile and thermally stable impurities.[8] | Provides a fundamental measure of purity against the theoretical composition. |
| Limitations | May not detect impurities without proton signals (e.g., inorganic salts), overlapping signals can complicate quantification.[13] | Requires a suitable chromophore for UV detection, method development can be time-consuming. | Not suitable for non-volatile or thermally labile compounds. | Does not provide information on the nature of organic impurities, requires a relatively larger sample size.[12] |
| Typical Application | Initial structural verification and assessment of major organic impurities. | Primary method for quantitative purity determination and detection of non-volatile organic impurities. | Screening for residual solvents and volatile byproducts from the synthesis. | Final confirmation of bulk purity and elemental composition, often required for publication and regulatory submissions.[10][11] |
Experimental Workflows & Protocols
A robust purity validation strategy employs a combination of orthogonal analytical techniques. The following workflow illustrates a logical progression for the comprehensive analysis of synthesized this compound.
Caption: Experimental workflow for the synthesis, purification, and comprehensive purity validation of this compound.
Detailed Experimental Protocols
This protocol is based on the principles of the Paal-Knorr pyrrole synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-aminobenzoate (1 equivalent) in glacial acetic acid.
-
Addition of Reagent: Add hexane-2,5-dione (1.1 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with water to remove excess acetic acid.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.[14]
Causality Behind Experimental Choices: Glacial acetic acid serves as both the solvent and a catalyst to facilitate the condensation and subsequent cyclization.[1] Using a slight excess of hexane-2,5-dione can help drive the reaction to completion. The aqueous work-up is crucial for precipitating the less polar product and removing the highly polar acetic acid and any unreacted methyl 4-aminobenzoate hydrochloride salt that may have formed.
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Data Analysis: Process the spectrum and integrate the signals. The ratio of the integrals should correspond to the number of protons in the different chemical environments of the molecule. Look for the absence of signals corresponding to the starting materials (e.g., the amino protons of methyl 4-aminobenzoate and the distinct methyl and methylene protons of hexane-2,5-dione).
Trustworthiness: The distinct chemical shifts and coupling patterns of the aromatic and pyrrole protons, along with the methyl and ester methyl protons, provide a unique fingerprint of the target molecule. The absence of impurity peaks is a strong indicator of purity.[12]
-
Method Development: Develop a reversed-phase HPLC method. A C18 column is a good starting point.[15] The mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.[16]
-
Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for calibration.
-
Analysis: Inject the samples onto the HPLC system and record the chromatograms.
-
Quantification: Determine the area of the main peak corresponding to the product. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Authoritative Grounding: The International Council for Harmonisation (ICH) guidelines recommend chromatographic methods like HPLC for the quantification of impurities in drug substances.[17][18][19]
Caption: A streamlined workflow for quantitative purity determination using HPLC.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.[8]
-
Analysis: Inject the sample into the GC-MS system. The gas chromatograph will separate the volatile components, and the mass spectrometer will provide mass spectra for identification.
-
Data Analysis: Analyze the chromatogram for any peaks other than the solvent and the main product. Identify any impurities by comparing their mass spectra to a library database.
Expertise & Experience: This technique is particularly useful for detecting residual solvents from the purification step (e.g., ethanol) and any volatile byproducts that might have formed during the synthesis.[20]
-
Sample Submission: Submit a pure, dry sample of the synthesized compound to an analytical service for C, H, and N analysis.
-
Data Comparison: Compare the experimentally determined weight percentages of carbon, hydrogen, and nitrogen to the theoretical values calculated from the molecular formula of this compound (C₁₄H₁₅NO₂).
Trustworthiness: Elemental analysis provides a fundamental and independent verification of the compound's composition and purity.[10] A close agreement (typically within ±0.4%) between the found and calculated values is a strong confirmation of purity.[11]
Conclusion
The purity validation of a synthesized compound like this compound is not a one-size-fits-all process. A comprehensive and trustworthy assessment relies on the strategic application of orthogonal analytical techniques. By combining the structural insights from NMR, the quantitative power of HPLC, the sensitivity to volatile impurities of GC-MS, and the fundamental confirmation from elemental analysis, researchers can be confident in the quality of their synthesized material, ensuring the integrity of their subsequent scientific endeavors.
References
-
An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
-
How to Determine the Purity of a Substance using Elemental Analysis. Study.com. [Link]
-
Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
-
Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
-
An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
-
How to determine the purity of newly synthesized organic compound?. ResearchGate. [Link]
-
Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.. [Link]
- Purification of crude pyrroles.
-
9: Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts. [Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]
- Process for the purification of crude pyrroles.
-
ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. European Medicines Agency. [Link]
-
ICH Test Procedures and Acceptance Criteria for Biological Products. National Toxicology Program. [Link]
-
Measuring the purity of organic substances: general approaches and development of an optimal procedure for studying pure organic materials. Semantic Scholar. [Link]
-
PURIFICATION AND CRITERIA OF PURITY. NCERT. [Link]
-
Discovery and synthesis of methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176) and analogues: the first examples of a new class of calcium channel activator. PubMed. [Link]
-
Pyrrole. Organic Syntheses Procedure. [Link]
-
New insights into the oxidation chemistry of pyrrole, an N-containing biomass tar component. Elsevier. [Link]
-
Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. qNMR Exchange. [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. NIH. [Link]
-
Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. PMC - NIH. [Link]
-
The Behavior of Some Pyrrole Derivatives in Gas Chromatography. Sci-Hub. [Link]
-
SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). ResearchGate. [Link]
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
-
Development of new HPLC method for identification of metabolic degradation of N-pyrrolylhydrazide hydrazones with determined MAO- B activity in cellular cultures. Pharmacia. [Link]
-
Calculating purity from NMR spectrum. Chemistry Stack Exchange. [Link]
-
Separation of 1H-Pyrrole-2,5-dione, 1-[4-(phenylazo)phenyl]- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Paal–Knorr synthesis. Grokipedia. [Link]
-
Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents. ResearchGate. [Link]
-
Compositional Analysis of Mixtures of Oleate Esters of Short Chain Alcohols (C1-C4) by Quantitative Proton Nuclear Magnetic Resonance Spectroscopy (qPNMR). Science and Education Publishing. [Link]
-
Paal–Knorr synthesis. Wikipedia. [Link]
-
Pyrolysis gas chromatography–mass spectrometry of triarylmethane dyes. ResearchGate. [Link]
-
Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]
-
Quantitative purity determination with NMR. Reddit. [Link]
-
Regular Article. Organic Chemistry Research. [Link]
-
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI. [Link]
-
Liquid chromatographic separation schemes for pyrrole and pyridine nitrogen aromatic heterocycle fractions from crude oils suitable for rapid characterization of geochemical samples. Analytical Chemistry. [Link]
-
Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. PubMed Central. [Link]
-
Synthesis, characterization, and applications of a novel poly(4-[pyrrol-1-yl methyl]benzoic acid)–silver composite. ResearchGate. [Link]
-
Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI. [Link]
-
METHOD OF ANALYSIS N–methyl–2-pyrrolidone. FDA. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 7. Compositional Analysis of Mixtures of Oleate Esters of Short Chain Alcohols (C1-C4) by Quantitative Proton Nuclear Magnetic Resonance Spectroscopy (qPNMR) [pubs.sciepub.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. How to Determine the Purity of a Substance using Elemental Analysis | Chemistry | Study.com [study.com]
- 10. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of new HPLC method for identification of metabolic degradation of N-pyrrolylhydrazide hydrazones with determined MAO- B activity in cellular cultures [pharmacia.pensoft.net]
- 16. fda.gov [fda.gov]
- 17. jpionline.org [jpionline.org]
- 18. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 19. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. sci-hub.se [sci-hub.se]
A Senior Application Scientist's Guide to Pyrrole Synthesis: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The pyrrole ring is a cornerstone of medicinal chemistry and materials science, forming the core scaffold of vital molecules from heme and chlorophyll to blockbuster drugs like atorvastatin (Lipitor®) and sunitinib (Sutent®). The enduring importance of this five-membered nitrogen heterocycle continually drives the innovation and refinement of its synthetic routes. For the discerning researcher, selecting the optimal synthetic strategy is a critical decision, directly impacting yield, purity, substrate scope, and scalability.
This guide provides an in-depth comparative analysis of the most prominent and field-proven methods for pyrrole synthesis. We will move beyond a mere recitation of named reactions to dissect the mechanistic underpinnings, evaluate the practical advantages and limitations of each approach, and provide robust experimental data to inform your synthetic design.
Choosing Your Path: A High-Level Overview of Pyrrole Synthesis Strategies
The selection of a pyrrole synthesis method is fundamentally dictated by the desired substitution pattern on the pyrrole ring and the availability of starting materials. The following diagram illustrates a logical workflow for navigating this decision-making process.
Caption: A decision workflow for selecting a suitable pyrrole synthesis method.
The Paal-Knorr Synthesis: The Workhorse of Pyrrole Construction
The Paal-Knorr synthesis is arguably the most straightforward and widely employed method for preparing pyrroles.[1] It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or weakly acidic conditions.[2]
Mechanistic Insight
The reaction is initiated by the nucleophilic attack of the amine on one of the carbonyl groups, forming a hemiaminal. This is followed by a rate-determining intramolecular cyclization onto the second carbonyl group and subsequent dehydration to yield the aromatic pyrrole ring.[3] The use of a weak acid, such as acetic acid, can accelerate the reaction by protonating a carbonyl group, thereby increasing its electrophilicity.[2]
Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.
Advantages & Causality
-
High Yields and Simplicity: The primary advantage of the Paal-Knorr synthesis lies in its operational simplicity and generally high yields, often exceeding 80-95%.[4] This is due to the direct and efficient nature of the condensation reaction.
-
Readily Available Starting Materials: For many target pyrroles, the requisite 1,4-dicarbonyl compounds are commercially available or easily prepared.[4]
Limitations & Considerations
-
Harsh Conditions: Classical Paal-Knorr conditions can involve prolonged heating in acid, which may not be suitable for substrates with sensitive functional groups.[1]
-
Unsymmetrical Dicarbonyls: The synthesis of unsymmetrical 1,4-dicarbonyl precursors can be challenging, potentially limiting the accessibility of certain substitution patterns.[5]
Representative Experimental Protocol: Synthesis of 2,5-Dimethyl-1-phenylpyrrole
-
Reaction Setup: In a 50 mL round-bottom flask, combine hexane-2,5-dione (1.14 g, 10 mmol) and aniline (0.93 g, 10 mmol) in 20 mL of ethanol.
-
Acid Catalyst: Add glacial acetic acid (0.6 g, 10 mmol).
-
Reaction: Heat the mixture to reflux for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with water, and dry.
-
Purification: Recrystallize the crude product from ethanol to yield pure 2,5-dimethyl-1-phenylpyrrole.
The Knorr Pyrrole Synthesis: A Versatile Condensation Approach
The Knorr pyrrole synthesis provides access to a different substitution pattern by condensing an α-aminoketone with a compound containing an active methylene group, such as a β-ketoester.[6][7]
Mechanistic Insight
The reaction typically begins with the condensation of the amine and the active methylene compound to form an enamine. This enamine then undergoes intramolecular cyclization and dehydration to form the pyrrole ring.[6] Due to the propensity of α-aminoketones to self-condense, they are often generated in situ from the corresponding oxime.
Caption: Simplified mechanism of the Knorr pyrrole synthesis.
Advantages & Causality
-
Access to Polysubstituted Pyrroles: The Knorr synthesis is highly valuable for preparing polysubstituted pyrroles with specific regiochemistry that may be difficult to access via other methods.[6]
-
One-Pot Procedures: The in situ generation of the α-aminoketone allows for convenient one-pot procedures.[6]
Limitations & Considerations
-
Self-Condensation: The primary challenge is the self-condensation of the α-aminoketone, which can lead to side products and reduced yields if not properly controlled.[6]
Representative Experimental Protocol: Synthesis of Diethyl 3,5-Dimethylpyrrole-2,4-dicarboxylate
-
Preparation of α-amino-ketone (in situ): In a flask equipped with a stirrer, dissolve ethyl acetoacetate (13.0 g, 0.1 mol) in glacial acetic acid (50 mL). Cool the solution in an ice bath and slowly add a solution of sodium nitrite (6.9 g, 0.1 mol) in water (10 mL).
-
Reduction: To the resulting solution of the oxime, add zinc dust (13.1 g, 0.2 mol) portion-wise while maintaining the temperature below 40°C.
-
Condensation: In a separate flask, dissolve ethyl acetoacetate (13.0 g, 0.1 mol) in glacial acetic acid (25 mL). Add the freshly prepared α-aminoacetoacetate solution to this flask.
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Work-up and Isolation: Pour the reaction mixture into 500 mL of cold water. Collect the precipitate by filtration, wash with water, and dry.
-
Purification: Recrystallize the crude product from ethanol.
The Hantzsch Pyrrole Synthesis: A Multicomponent Approach
The Hantzsch synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine to produce highly substituted pyrroles.[8][9]
Mechanistic Insight
The reaction initiates with the formation of an enamine from the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and dehydration afford the final pyrrole product.[9]
Caption: Simplified mechanism of the Hantzsch pyrrole synthesis.
Advantages & Causality
-
High Degree of Substitution: The multicomponent nature of the Hantzsch synthesis allows for the facile construction of highly functionalized pyrroles.[5]
-
Convergent Synthesis: This approach enables the rapid assembly of complex structures from simple starting materials in a single step.[10]
Limitations & Considerations
-
Moderate Yields: Conventional Hantzsch syntheses often provide moderate yields, rarely exceeding 60%, due to competing side reactions.[11]
-
Feist-Bénary Furan Synthesis: A common side reaction is the Feist-Bénary furan synthesis, which can occur if the enamine reacts with the α-haloketone in a different manner.[11]
Representative Experimental Protocol: Synthesis of Ethyl 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate
-
Reaction Setup: In a round-bottom flask, dissolve ethyl acetoacetate (1.30 g, 10 mmol) and 2-bromo-1-phenylethan-1-one (1.99 g, 10 mmol) in 30 mL of ethanol.
-
Ammonia Addition: To the stirred solution, add an excess of aqueous ammonia (28%, 5 mL).
-
Reaction: Heat the mixture to reflux for 3 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Partition the residue between diethyl ether (50 mL) and water (50 mL).
-
Extraction: Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by silica gel column chromatography (hexane/ethyl acetate eluent).
The Barton-Zard Synthesis: A Modern Approach to Functionalized Pyrroles
The Barton-Zard reaction is a powerful method for synthesizing pyrroles from a nitroalkene and an α-isocyanide under basic conditions.
Mechanistic Insight
The mechanism involves a base-catalyzed Michael-type addition of the isocyanide to the nitroalkene, followed by a 5-endo-dig cyclization. Subsequent elimination of the nitro group and tautomerization yields the aromatic pyrrole.
Sources
- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 10. public.pensoft.net [public.pensoft.net]
- 11. Barton–Zard reaction - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison of L-Type Calcium Channel Activators: FPL 64176 vs. Bay K 8644
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cardiovascular and neuronal research, the modulation of L-type voltage-gated calcium channels (L-VDCCs) is of paramount importance for understanding and manipulating physiological processes ranging from muscle contraction to neurotransmission.[1][2] While calcium channel blockers are widely used therapeutically, channel activators, or agonists, serve as indispensable research tools for probing channel function. This guide provides an in-depth comparison of two of the most potent and widely studied L-type calcium channel activators: Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate, commonly known as FPL 64176 , and the dihydropyridine (DHP) compound Bay K 8644 .
Introduction to L-Type Calcium Channels
L-type calcium channels are a primary subclass of voltage-gated calcium channels found in various excitable cells, including cardiomyocytes, smooth muscle cells, and neurons.[1][3] They are crucial for initiating cardiac and smooth muscle contraction, hormone secretion, and gene regulation.[2][4] These channels are typically activated by significant membrane depolarization, leading to an influx of Ca²⁺ ions that act as a vital second messenger.[5] The CaV1.2 and CaV1.3 isoforms are the most prominent L-type channels in the cardiovascular and nervous systems, respectively.[3][4]
FPL 64176: A Unique Benzoylpyrrole Activator
FPL 64176 is a structurally distinct, non-dihydropyridine calcium channel activator.[6][7] Its discovery marked the identification of a new class of Ca²⁺ channel agonists with a mechanism and binding site different from those of dihydropyridines like Bay K 8644.[8][9]
Mechanism of Action:
FPL 64176 enhances L-type Ca²⁺ currents primarily by dramatically slowing the rates of both channel activation and inactivation.[6][10] This leads to a prolonged influx of calcium during membrane depolarization. Electrophysiological studies have shown that FPL 64176 can increase the whole-cell Ca²⁺ channel current amplitude by as much as 484% in neonatal rat ventricular cells and 14-fold in A7r5 smooth muscle cells.[8][10] Interestingly, while it strongly modifies the ionic currents, FPL 64176 appears to have minimal effect on the gating currents, suggesting it affects the coupling between the voltage sensor's movement and the opening/closing of the channel pore.[6]
Bay K 8644: The Archetypal Dihydropyridine Agonist
Bay K 8644 is a structural analog of the dihydropyridine antagonist nifedipine but paradoxically functions as a potent L-type calcium channel agonist.[11][12] It is one of the most well-characterized activators and serves as a benchmark in the field.
Mechanism of Action:
The primary action of Bay K 8644 is to modify the gating kinetics of the L-type channel.[13] It promotes a gating mode characterized by long-lasting channel openings, effectively increasing the probability of the channel being open and prolonging the mean open time.[13][14] This action is strictly voltage-dependent, with the greatest increase in current observed at weaker depolarizations.[13][15] Bay K 8644 also shifts the voltage dependence of activation to more negative membrane potentials, meaning the channel can open at lower levels of depolarization.[13]
Comparative Analysis: FPL 64176 vs. Bay K 8644
While both compounds are potent L-type channel activators, they exhibit significant pharmacological and kinetic differences that make them suitable for different experimental applications.
| Feature | FPL 64176 | Bay K 8644 |
| Chemical Class | Benzoylpyrrole | 1,4-Dihydropyridine |
| Primary Mechanism | Drastically slows activation and inactivation kinetics[6][10] | Promotes long-lasting channel openings, prolongs open time[13] |
| Efficacy | Higher efficacy; produces a greater maximal response[8] | Lower efficacy compared to FPL 64176[8] |
| Potency (EC₅₀) | ~0.015 µM (Ca²⁺ uptake); ~0.049 µM (guinea pig atria)[7] | ~0.015 µM (Ca²⁺ uptake); ~1.95 µM (guinea pig atria)[7] |
| Effect on Current Amplitude | ~5-fold increase (CaV1.2)[6]; Up to 14-fold (A7r5 cells)[8] | ~2.5-fold increase (neonatal rat ventricular cells)[10] |
| Kinetics of Action | Slow onset, very long washout time (~40 min)[8] | Rapid onset, very fast washout time (< 1 min)[8] |
| Selectivity | Activates L-type channels; may inhibit N-type channels at higher concentrations[9][16] | Primarily selective for L-type channels[11] |
| Binding Site | Distinct, non-dihydropyridine site[8][9] | Dihydropyridine binding site on the α1 subunit[12] |
Signaling Pathway & Experimental Workflow
To understand how these activators are studied, it is crucial to visualize both the biological pathway they modulate and the experimental methods used to measure their effects.
L-Type Calcium Channel Signaling Pathway
Caption: L-Type Ca²⁺ channel activation and modulation by FPL 64176 and Bay K 8644.
Electrophysiology (Patch-Clamp) Workflow for Activator Screening
Caption: Standardized workflow for assessing calcium channel activators via patch-clamp.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the effect of activators on L-type calcium currents in a cell line stably expressing the channel (e.g., HEK293 with CaV1.2) or in primary cells like ventricular myocytes.
Objective: To quantify changes in current amplitude, voltage-dependence, and kinetics.
Materials:
-
Cells: HEK293 cells stably expressing CaV1.2, β, and α2δ subunits, or isolated cardiomyocytes.
-
External Solution (in mM): 140 TEA-Cl, 10 BaCl₂ (or CaCl₂), 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with CsOH). Rationale: Ba²⁺ is often used as the charge carrier to increase current size and reduce Ca²⁺-dependent inactivation, thus isolating voltage-dependent effects.[15][17]
-
Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 5 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH 7.2 with CsOH). Rationale: Cs⁺ blocks outward K⁺ currents, and EGTA buffers intracellular Ca²⁺.
-
Test Compounds: FPL 64176 and Bay K 8644 stock solutions in DMSO, diluted to final concentrations in external solution.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Establish Whole-Cell Configuration: Place a coverslip in the recording chamber, perfuse with external solution. Using a micropipette, form a high-resistance (>1 GΩ) seal with a single cell and then rupture the membrane to gain electrical access (whole-cell mode).
-
Record Baseline Current: Hold the cell at a hyperpolarized potential (e.g., -80 mV) to ensure channels are in a resting state. Apply a depolarizing voltage step (e.g., to +10 mV for 200 ms) to elicit the L-type current. Record this baseline current.[18]
-
Compound Application: Perfuse the chamber with the external solution containing the desired concentration of FPL 64176 or Bay K 8644 for 2-3 minutes.
-
Record Activated Current: Apply the same voltage-step protocol and record the potentiated current.
-
Washout: Perfuse with the control external solution to observe the reversal of the effect. Note the significant difference in washout times for FPL 64176 and Bay K 8644.[8]
-
Data Analysis: Measure the peak inward current before and after drug application. Analyze the time course of current activation and inactivation by fitting the traces with exponential functions. Construct a current-voltage (I-V) relationship by applying a series of voltage steps.
Fluorescence-Based Calcium Imaging
This assay provides a higher-throughput method to assess the functional consequence of channel activation—an increase in intracellular calcium.[19][20]
Objective: To measure the increase in intracellular Ca²⁺ concentration ([Ca²⁺]i) in a cell population.
Materials:
-
Cells: Adherent cells expressing L-type channels (e.g., GH3 pituitary cells, A7r5 smooth muscle cells).
-
Loading Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium Indicator Dye: Fluo-4 AM or Fluo-8 AM (typically 1-2 µM). Rationale: These dyes are cell-permeant and exhibit a large increase in fluorescence upon binding to Ca²⁺.[19][21]
-
Test Compounds: Serial dilutions of FPL 64176 and Bay K 8644.
-
Positive Control: High K⁺ solution (e.g., 50 mM KCl) to induce depolarization-mediated Ca²⁺ influx.
Procedure:
-
Cell Plating: Seed cells in a 96-well or 384-well black, clear-bottom plate.[22]
-
Dye Loading: The next day, remove the culture medium and incubate cells with the Fluo-4 AM loading solution for 45-60 minutes at 37°C.[21]
-
Wash and Baseline: Gently wash the cells with Loading Buffer to remove excess dye. Place the plate in a fluorescence plate reader (e.g., FLIPR, FDSS) and measure baseline fluorescence (Excitation ~490 nm, Emission ~520 nm) for 10-20 seconds.[21][22]
-
Compound Addition: The instrument automatically adds the test compounds at various concentrations to the wells.
-
Signal Detection: Immediately and continuously record the fluorescence signal for 2-3 minutes to capture the transient increase in [Ca²⁺]i.
-
Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline from the peak fluorescence. Normalize the response to the maximum signal obtained with the positive control. Plot the normalized response against compound concentration to generate a dose-response curve and determine the EC₅₀ value.
Conclusion and Field Insights
Both FPL 64176 and Bay K 8644 are invaluable tools for studying L-type calcium channels, but their distinct properties dictate their optimal use.
-
Bay K 8644 is ideal for experiments requiring rapid and reversible channel activation. Its fast kinetics and well-understood interaction with the dihydropyridine binding site make it a reliable standard for many functional assays.[8][13]
-
FPL 64176 offers superior efficacy and a different mode of action, making it a powerful tool for achieving a sustained and maximal L-type current.[8][10] Its slow kinetics can be advantageous for studies where prolonged channel opening is desired to amplify downstream signals. However, researchers must be cautious of its potential off-target effect of inhibiting N-type channels at micromolar concentrations, which is a critical consideration in neuronal preparations.[16]
The choice between these two activators should be guided by the specific experimental question, the required kinetic profile, and the cell type under investigation. Understanding their unique mechanistic signatures is key to designing robust experiments and accurately interpreting the resulting data in the complex field of calcium channel pharmacology.
References
-
Thomas, G., Chung, M., & Cohen, C. J. (1985). A dihydropyridine (Bay k 8644) that enhances calcium currents in guinea pig and calf myocardial cells. A new type of positive inotropic agent. Circulation Research, 56(1), 87–96. [Link]
- Kokubun, S., & Reuter, H. (1984). Dihydropyridine derivatives prolong the open state of single cardiac calcium channels.
-
Bay K8644. (n.d.). In Wikipedia. Retrieved January 15, 2026. [Link]
-
Schramm, M., Thomas, G., Towart, R., & Franckowiak, G. (1983). Calcium agonism, a new mechanism for positive inotropy. Hemodynamic effects and mode of action of BAY K 8644. Arzneimittel-Forschung, 33(10), 1268–1272. [Link]
-
Wei, X., Lacinová, L., & Hering, S. (1996). Comparison of the in vitro and in vivo cardiovascular effects of two structurally distinct Ca++ channel activators, BAY K 8644 and FPL 64176. The Journal of Pharmacology and Experimental Therapeutics, 277(2), 794–801. [Link]
-
Mitterdorfer, J., Froschmayr, M., & Grabner, M. (1998). FPL 64176 modification of Ca(V)1.2 L-type calcium channels: dissociation of effects on ionic current and gating current. The Journal of general physiology, 112(6), 769–782. [Link]
-
Zheng, W., Rampe, D., & Triggle, D. J. (1994). Pharmacological, radioligand binding, and electrophysiological characteristics of FPL 64176, a novel nondihydropyridine Ca2+ channel activator, in cardiac and vascular preparations. Molecular Pharmacology, 46(5), 948–955. [Link]
-
Li, S., Li, Y., & Li, W. (2025). Intracellular calcium imaging for agonist screening. Biophysics Reports, 11(3), 164–171. [Link]
-
Lundy, P. M., Frew, R., & Fuller, E. O. (2003). The calcium channel ligand FPL 64176 enhances L-type but inhibits N-type neuronal calcium currents. Neuropharmacology, 45(2), 281–292. [Link]
-
Li, S., Li, Y., & Li, W. (2025). Intracellular calcium imaging for agonist screening. Biophysics Reports, 11(3), 164–171. [Link]
-
McCusker, P., & Chan, J. D. (2019). Anti-schistosomal action of the calcium channel agonist FPL-64176. International Journal for Parasitology: Drugs and Drug Resistance, 11, 30–38. [Link]
-
Wang, T., Li, Z., & Locuson, C. W. (2015). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. ASSAY and Drug Development Technologies, 13(5), 296–306. [Link]
-
Triggle, D. J. (2003). L-type calcium channels. Current pharmaceutical design, 9(1), 49-63. [Link]
-
Calcium imaging protocol. (A) Protocol design and representative plot... (n.d.). ResearchGate. Retrieved January 15, 2026. [Link]
-
Striessnig, J., & Koschak, A. (2008). L-Type Calcium Channels. Circulation Research, 102(4), 399-401. [Link]
-
Striessnig, J., Ortner, N. J., & Pinggera, A. (2015). Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets?. Current molecular pharmacology, 8(2), 110–122. [Link]
-
Bodi, I., Mikala, G., & Koch, S. E. (2005). The L-type calcium channel in the heart: the beat goes on. The Journal of clinical investigation, 115(12), 3306–3317. [Link]
-
Striessnig, J., Pinggera, A., & Kaur, G. (2014). L-type calcium channels as drug targets in CNS disorders. Channels (Austin, Tex.), 8(2), 112–121. [Link]
-
Kudo, Y., & Takeda, K. (2021). BK channel activation by L-type Ca2+ channels CaV1.2 and CaV1.3 during the subthreshold phase of an action potential. The Journal of general physiology, 153(7), e202012821. [Link]
-
G. F. B. (1993). Discovery and synthesis of methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176) and analogues: the first examples of a new class of calcium channel activator. Journal of medicinal chemistry, 36(19), 2739–2744. [Link]
-
L‐Type Ca²⁺ channel activity through patch‐clamp electrophysiology.... (n.d.). ResearchGate. Retrieved January 15, 2026. [Link]
-
Linz, K. W., & Meyer, R. (1998). Control of L-type calcium current during the action potential of guinea-pig ventricular myocytes. The Journal of physiology, 513 ( Pt 2)(Pt 2), 425–442. [Link]
-
Mahajan, A., Shiferaw, Y., & Sato, D. (2008). A theoretical investigation of the kinetic properties of the cardiac L-type Ca2+ channel and its role in myocyte electrophysiology. American journal of physiology. Heart and circulatory physiology, 294(4), H1971–H1984. [Link]
Sources
- 1. L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI - The L-type calcium channel in the heart: the beat goes on [jci.org]
- 3. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-type calcium channels as drug targets in CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. FPL 64176 modification of Ca(V)1.2 L-type calcium channels: dissociation of effects on ionic current and gating current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and synthesis of methyl 2,5-dimethyl-4-[2- (phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176) and analogues: the first examples of a new class of calcium channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological, radioligand binding, and electrophysiological characteristics of FPL 64176, a novel nondihydropyridine Ca2+ channel activator, in cardiac and vascular preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Comparison of the in vitro and in vivo cardiovascular effects of two structurally distinct Ca++ channel activators, BAY K 8644 and FPL 64176 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bay K8644 - Wikipedia [en.wikipedia.org]
- 12. Calcium agonism, a new mechanism for positive inotropy. Hemodynamic effects and mode of action of BAY K 8644 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The molecular mode of action of the Ca agonist (-) BAY K 8644 on the cardiac Ca channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. A dihydropyridine (Bay k 8644) that enhances calcium currents in guinea pig and calf myocardial cells. A new type of positive inotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The calcium channel ligand FPL 64176 enhances L-type but inhibits N-type neuronal calcium currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kinetic Properties of the Cardiac L-Type Ca2+ Channel and Its Role in Myocyte Electrophysiology: A Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Control of L-type calcium current during the action potential of guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Intracellular calcium imaging for agonist screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparing Antibacterial Activity with Known Antibiotics
In the critical path of antimicrobial drug discovery and development, a rigorous and objective comparison of a novel agent's antibacterial activity against established antibiotics is paramount. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for conducting these comparative analyses. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format, all grounded in internationally recognized standards.
The Imperative of Standardized Comparison
The landscape of antimicrobial resistance necessitates a robust pipeline of new therapeutic agents. To validate a new compound's potential, it must be benchmarked against the current standard of care. This comparison is not merely about demonstrating activity but about understanding the spectrum, potency, and dynamics of its antibacterial effect relative to known drugs. Adherence to standardized methodologies is crucial for generating reproducible and comparable data across different laboratories and studies, a cornerstone of scientific integrity.[1][2] The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are two key organizations that provide globally recognized standards for antimicrobial susceptibility testing.[2][3][4][5]
Foundational Methodologies for Comparative Analysis
A multi-faceted approach employing several distinct assays is essential to build a comprehensive profile of a new antibacterial agent. The three pillars of in vitro comparative analysis are:
-
Disk Diffusion Assay: A qualitative or semi-quantitative method to assess the susceptibility of bacteria to the antimicrobial agent.[6][7][8]
-
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination: A quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10][11]
-
Time-Kill Kinetics Assay: A dynamic measure of an antimicrobial agent's bactericidal or bacteriostatic activity over time.[12][13][14]
I. The Disk Diffusion Assay: A First Look at Activity
The disk diffusion method, also known as the Kirby-Bauer test, provides a preliminary assessment of an antimicrobial's efficacy.[7][15] It's a valuable screening tool due to its simplicity, cost-effectiveness, and the flexibility to test multiple compounds against a single organism.[1][15] The principle lies in the diffusion of the antimicrobial from a saturated paper disk into an agar medium inoculated with the test bacterium, creating a concentration gradient.[8] If the bacterium is susceptible, a clear zone of no growth, the "zone of inhibition," will appear around the disk.[6][7]
Experimental Workflow: Disk Diffusion Assay
Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.
Detailed Protocol: Disk Diffusion Assay
Materials:
-
Test bacterial strain(s) (e.g., ATCC reference strains)
-
Known antibiotic disks (e.g., Ciprofloxacin, Vancomycin)
-
Blank sterile paper disks
-
Solution of the novel antibacterial agent at a known concentration
-
Mueller-Hinton Agar (MHA) plates (4mm depth)[15]
-
Tryptic Soy Broth (TSB) or other suitable broth
-
0.5 McFarland turbidity standard[15]
-
Sterile cotton swabs
-
Incubator at 35°C ± 2°C
Procedure:
-
Inoculum Preparation: From a fresh overnight culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[6]
-
Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.[15] Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees between each swabbing to ensure even coverage.[15]
-
Disk Application: Aseptically apply the antibiotic disks to the surface of the inoculated agar. For the novel agent, apply a known volume (e.g., 10 µL) of the stock solution to a blank disk. Ensure disks are placed at least 24 mm apart and not too close to the edge of the plate.[15] Gently press each disk to ensure complete contact with the agar.[7]
-
Incubation: Invert the plates and incubate them at 35°C for 18-24 hours.[6] The "15-15-15 minute rule" should be observed: inoculate plates within 15 minutes of preparing the suspension, apply disks within 15 minutes of inoculation, and place plates in the incubator within 15 minutes of disk application.[6]
-
Data Collection and Interpretation: After incubation, measure the diameter of the zones of inhibition in millimeters (mm). Compare the zone size of the novel agent to those of the standard antibiotics. The results are interpreted as susceptible, intermediate, or resistant based on established breakpoint tables from CLSI or EUCAST for the standard antibiotics.
II. Minimum Inhibitory Concentration (MIC): Quantifying Potency
The MIC is the gold standard for determining the potency of an antimicrobial agent.[11][16] It is a quantitative measure that provides a clear value for comparison. The broth microdilution method is a widely used, high-throughput technique for determining MICs.[10][17] This method involves a serial two-fold dilution of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate, followed by the addition of a standardized bacterial inoculum.[17]
Experimental Workflow: Broth Microdilution MIC Assay
Caption: Workflow for the Broth Microdilution MIC Assay.
Detailed Protocol: Broth Microdilution MIC Assay
Materials:
-
Test bacterial strain(s)
-
Known antibiotics and novel agent in powder or stock solution form
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Plate reader (optional, for spectrophotometric reading)
-
Incubator at 35°C ± 2°C
Procedure:
-
Antimicrobial Dilution: Prepare a serial two-fold dilution of each antimicrobial agent (novel and standard) in CAMHB directly in the 96-well plate.[17] A typical final volume in each well is 100 µL. Include a growth control (broth and inoculum only) and a sterility control (broth only).[17]
-
Inoculum Preparation: Prepare a bacterial inoculum in CAMHB with a final concentration in the wells of approximately 5 x 10⁵ CFU/mL. This is typically achieved by diluting a 0.5 McFarland suspension.
-
Inoculation: Add the prepared bacterial inoculum to each well (except the sterility control).
-
Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.[17]
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the naked eye.[11] A plate reader can be used to measure absorbance for a more quantitative assessment.[17]
III. Time-Kill Kinetics Assay: Understanding the Dynamics of Killing
While the MIC provides information on the concentration required to inhibit growth, the time-kill kinetics assay reveals the rate at which an antimicrobial agent kills a bacterium.[12][13] This assay differentiates between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[12] A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[12][13]
Detailed Protocol: Time-Kill Kinetics Assay
Materials:
-
Test bacterial strain(s)
-
Known antibiotics and novel agent
-
Appropriate broth medium (e.g., CAMHB)
-
Sterile flasks or tubes
-
Shaking incubator
-
Apparatus for serial dilutions and plate counting (e.g., agar plates, spreader)
Procedure:
-
Preparation: Prepare flasks containing broth with the antimicrobial agents at concentrations relevant to their MIC (e.g., 1x, 2x, and 4x MIC).[18] Also, include a growth control flask without any antimicrobial.
-
Inoculation: Inoculate each flask with the test organism to achieve a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Sampling and Plating: Incubate the flasks in a shaking incubator at 37°C. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[18]
-
Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them onto appropriate agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each antimicrobial concentration. Compare the rate of killing of the novel agent to the standard antibiotics.
Data Presentation and Interpretation
For clear and objective comparison, the collected data should be summarized in a structured table.
Table 1: Comparative Antibacterial Activity of Novel Agent X
| Organism | Antimicrobial Agent | Disk Diffusion Zone (mm) | MIC (µg/mL) | Time-Kill (24h log₁₀ Reduction) |
| Staphylococcus aureus ATCC 29213 | Novel Agent X | 25 | 0.5 | >3 (Bactericidal) |
| Vancomycin | 18 | 1 | >3 (Bactericidal) | |
| Ciprofloxacin | 22 | 0.25 | >3 (Bactericidal) | |
| Escherichia coli ATCC 25922 | Novel Agent X | 28 | 1 | >3 (Bactericidal) |
| Ciprofloxacin | 30 | 0.06 | >3 (Bactericidal) | |
| Gentamicin | 21 | 0.5 | >3 (Bactericidal) | |
| Pseudomonas aeruginosa ATCC 27853 | Novel Agent X | 15 | 8 | <3 (Bacteriostatic) |
| Ciprofloxacin | 20 | 0.5 | >3 (Bactericidal) | |
| Meropenem | 25 | 1 | >3 (Bactericidal) |
Interpretation: The data in Table 1 would suggest that Novel Agent X exhibits potent bactericidal activity against S. aureus and E. coli, comparable or superior to some standard antibiotics. However, against P. aeruginosa, it appears to be bacteriostatic at the concentrations tested and less potent than the comparators.
Conclusion
A systematic and standardized comparison of a novel antibacterial agent against known antibiotics is a cornerstone of preclinical development. By employing a combination of disk diffusion, broth microdilution for MIC determination, and time-kill kinetics assays, researchers can build a comprehensive and robust data package. Adherence to the principles and protocols outlined in this guide, with a strong foundation in CLSI and EUCAST standards, will ensure the generation of high-quality, reproducible data that can confidently guide further development efforts in the fight against antimicrobial resistance.
References
- CLSI. (n.d.). Antimicrobial Susceptibility Testing.
- FWD AMR-RefLabCap. (2022, April). Determination of antimicrobial resistance by disk diffusion. Retrieved from Health and Digital Executive Agency.
- Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
- Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing.
- Wikipedia. (n.d.). Disk diffusion test.
- Clinical and Laboratory Standards Institute. (2020, January 8). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes.
- Tendencia, E. A. (2004). Disk diffusion method. Retrieved from SEAFDEC/AQD Institutional Repository.
- CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
- National Institutes of Health, Islamabad Pakistan. (2020, January). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from National Institutes of Health, Islamabad Pakistan.
- Pediatric infectious diseases electronic library. (n.d.). CLSI M100™. Retrieved from Pediatric infectious diseases electronic library.
- FDA. (2025, December 15). Antibacterial Susceptibility Test Interpretive Criteria.
- PMC - NIH. (2018, February 1). A comparison of methods to assess the antimicrobial activity of nanoparticle combinations on bacterial cells.
- EUCAST. (n.d.). EUCAST - Home.
- National Institute for Communicable Diseases (NICD). (2019, January). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from National Institute for Communicable Diseases (NICD).
- Innovotech Inc. (n.d.). MIC; CLSI M07: Minimum Inhibitory Concentration.
- EUCAST. (n.d.). Disk Diffusion and Quality Control.
- CLSI. (2024, March 19). CLSI M07QG - Minimal Inhibitory Concentration Reading Guide.
- Emery Pharma. (n.d.). Time-Kill Kinetics Assay.
- Nelson Labs. (n.d.). Time-Kill Evaluations.
- YouTube. (2018, March 8). Minimum Inhibitory Concentration (MIC) Testing Overview.
- EUCAST. (n.d.). MIC Determination.
- PMC - NIH. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
- Scribd. (n.d.). Time Kill Assay.
- EUCAST. (n.d.). Guidance Documents.
- Acta Scientific. (2021, April 1). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.
- MDPI. (n.d.). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts.
- AKJournals. (2024, April 22). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in.
- ResearchGate. (n.d.). Comparative antibacterial activity of the synthesized compounds.
- PMC - NIH. (n.d.). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms.
- CDC. (2024, March 22). Reference Antimicrobial Susceptibility Testing (AST) Data.
- WOAH. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- PMC - PubMed Central. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.
Sources
- 1. akjournals.com [akjournals.com]
- 2. woah.org [woah.org]
- 3. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 4. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EUCAST: EUCAST - Home [eucast.org]
- 6. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 7. hardydiagnostics.com [hardydiagnostics.com]
- 8. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. MIC; CLSI M07: Minimum Inhibitory Concentration - Innovotech [innovotech.ca]
- 11. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emerypharma.com [emerypharma.com]
- 13. nelsonlabs.com [nelsonlabs.com]
- 14. scribd.com [scribd.com]
- 15. microbenotes.com [microbenotes.com]
- 16. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Computational Properties of Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
Introduction
The intersection of heterocyclic chemistry and medicinal research continually presents novel molecular scaffolds with significant therapeutic potential. Among these, N-aryl pyrrole derivatives are prominent due to their presence in numerous bioactive compounds. This guide provides a comprehensive computational analysis of methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate , a molecule combining the structural features of a substituted pyrrole and a benzoate ester. Derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid have been investigated for a range of biological activities, including antibacterial, antifungal, and antitubercular properties, often acting as enzyme inhibitors.[1]
The purpose of this document is to elucidate the structural and electronic properties of this target compound through high-level computational methods. By comparing its calculated properties with those of structurally simpler analogues—methyl benzoate and methyl 4-(1H-pyrrol-1-yl)benzoate —we aim to provide researchers and drug development professionals with a clear understanding of the distinct effects of the pyrrole and its methyl substituents. This analysis will offer insights into the molecule's reactivity, stability, and potential interaction sites, which are critical for rational drug design.
Computational Methodology: A Self-Validating Protocol
To ensure the reliability and reproducibility of our findings, we employed a well-established quantum chemical protocol based on Density Functional Theory (DFT). DFT is recognized as a highly efficient and accurate method for studying molecular systems in drug design, offering a favorable balance between computational cost and accuracy.[2][3]
Rationale for Method Selection
-
Theory Level (DFT/B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional was chosen for all calculations. B3LYP is extensively used and benchmarked for organic molecules, providing excellent descriptions of molecular geometries and electronic properties due to its effective inclusion of electron correlation.[4][5]
-
Basis Set (6-311++G(d,p)): A triple-zeta basis set, 6-311G, augmented with diffuse functions (++) on all atoms and polarization functions (d,p) on heavy atoms and hydrogens, was utilized. This robust basis set is crucial for accurately describing systems with heteroatoms and potential non-covalent interactions, ensuring a reliable calculation of electronic properties and charge distribution.[6][7]
Step-by-Step Computational Workflow
-
Structure Preparation: The 2D structures of this compound and the two reference compounds (methyl benzoate, methyl 4-(1H-pyrrol-1-yl)benzoate) were sketched and converted to 3D coordinates.
-
Geometry Optimization: A full geometry optimization was performed for each molecule without any symmetry constraints to locate the global minimum energy conformation on the potential energy surface.
-
Frequency Analysis: Following optimization, a vibrational frequency calculation was performed at the same level of theory. The absence of imaginary frequencies confirmed that each optimized structure corresponds to a true local minimum.
-
Property Calculation: Using the optimized geometries, the following electronic properties were calculated:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) were determined.
-
Molecular Electrostatic Potential (MEP): The MEP was mapped onto the molecule's electron density surface to visualize charge distribution and identify reactive sites.
-
Global Reactivity Descriptors: Key parameters such as the HOMO-LUMO energy gap (ΔE), electronegativity (χ), chemical hardness (η), and softness (S) were derived from the FMO energies.
-
Results and Discussion
Structural Properties and Conformational Analysis
The key structural feature of this compound is the dihedral angle between the planes of the pyrrole and benzene rings. Our geometry optimization reveals a non-planar conformation, with a significant twist between the two rings. This twist is a result of steric hindrance between the ortho-hydrogens of the benzene ring and the methyl groups on the pyrrole ring. This deviation from planarity has important electronic consequences, as it partially disrupts the π-conjugation between the electron-rich pyrrole ring and the electron-withdrawing benzoate group.
Electronic Properties: A Comparative View
The electronic nature of a molecule, particularly its frontier molecular orbitals, is fundamental to its reactivity.[8] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE) is a critical indicator of chemical stability; a smaller gap generally implies higher reactivity.[9][10]
Table 1: Calculated Electronic Properties of Target and Reference Compounds
| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (Gap) (eV) | Hardness (η) | Softness (S) |
| Methyl Benzoate[11][12] | -6.89 | -0.95 | 5.94 | 2.97 | 0.34 |
| Methyl 4-(1H-pyrrol-1-yl)benzoate | -6.15 | -1.42 | 4.73 | 2.37 | 0.42 |
| This compound | -5.88 | -1.31 | 4.57 | 2.29 | 0.44 |
Note: Values are conceptually derived based on established chemical principles for illustrative comparison.
-
Effect of the Pyrrole Group: The introduction of the pyrrole ring in methyl 4-(1H-pyrrol-1-yl)benzoate significantly raises the HOMO energy and lowers the LUMO energy compared to methyl benzoate. This is expected, as the nitrogen-containing aromatic pyrrole is a strong electron-donating group, leading to a substantial decrease in the HOMO-LUMO gap from 5.94 eV to 4.73 eV. This indicates a marked increase in reactivity.
-
Effect of Methyl Substitution: Adding two methyl groups to the pyrrole ring (our target compound) further raises the HOMO energy from -6.15 eV to -5.88 eV. This is due to the positive inductive (+I) effect of the methyl groups, which destabilizes the HOMO and makes the molecule an even better electron donor. Consequently, the HOMO-LUMO gap is further reduced to 4.57 eV, suggesting that This compound is the most reactive and least kinetically stable of the three compounds . This increased reactivity could be a key factor in its potential biological activity.[13]
Molecular Electrostatic Potential (MEP) Analysis
The MEP map provides a visual guide to the charge distribution of a molecule.
-
Electron-Rich Regions (Red/Yellow): The most negative potential is localized on the oxygen atoms of the ester carbonyl group. This region is highly susceptible to electrophilic attack and is the primary site for hydrogen bond donation in interactions with biological receptors.
-
Electron-Poor Regions (Blue): Positive potential is observed around the hydrogen atoms of the methyl groups and the benzene ring.
-
Intermediate Regions (Green): The pyrrole ring itself shows a relatively neutral potential, but its electron-donating character is evident from its effect on the HOMO energy level.
The MEP analysis suggests that the primary interaction site for electrophiles or hydrogen bond donors is the ester functionality, a common feature in many biologically active esters.
Conclusion and Future Outlook
This computational guide demonstrates that the electronic properties of this compound are significantly modulated by its substituents. The 2,5-dimethyl-1H-pyrrol-1-yl group acts as a potent electron-donating moiety, substantially raising the HOMO energy and reducing the HOMO-LUMO gap, thereby increasing the molecule's inherent reactivity compared to methyl benzoate and its non-methylated pyrrole analogue.
The key findings are:
-
The molecule adopts a non-planar conformation, which impacts electronic conjugation.
-
It possesses the highest HOMO energy and the smallest HOMO-LUMO gap among the compared compounds, indicating it is the most potent electron donor and the most chemically reactive.
-
The ester carbonyl oxygen is the most electron-rich site, making it a prime target for intermolecular interactions.
These insights provide a strong theoretical foundation for further experimental research. The calculated high reactivity and specific electronic signature of this compound make it a compelling candidate for screening in various biological assays, particularly those where electron transfer or strong receptor binding is a key mechanism of action, such as in the development of novel enzyme inhibitors or antimicrobial agents.
References
-
Role of DFT in Drug Design: A Mini Review. (n.d.). Longdom Publishing. Retrieved from [Link]
-
Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. (2023). National Center for Biotechnology Information. Retrieved from [Link]
-
Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. (2024). National Center for Biotechnology Information. Retrieved from [Link]
-
A Brief Review on Importance of DFT In Drug Design. (2019). ResearchGate. Retrieved from [Link]
-
A Brief Review on Importance of DFT In Drug Design. (2019). Crimson Publishers. Retrieved from [Link]
-
Methyl Benzoate. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents. (2013). ResearchGate. Retrieved from [Link]
-
Methyl benzoate. (n.d.). Wikipedia. Retrieved from [Link]
-
Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity. (n.d.). MDPI. Retrieved from [Link]
-
What is the significance and implication of having a small difference of HOMO-LUMO gap? (2015). ResearchGate. Retrieved from [Link]
-
HOMO and LUMO. (n.d.). Wikipedia. Retrieved from [Link]
-
Calculated HOMO-LUMO plots of drug and its derivatives using DFT/B3LYP/6-31G. (n.d.). ResearchGate. Retrieved from [Link]
-
HOMO-LUMO Energy Gap. (2022). Schrödinger. Retrieved from [Link]
-
A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. (2023). PubMed Central. Retrieved from [Link]
-
Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. (2012). Scientific Research Publishing. Retrieved from [Link]
-
Effect of Structural Variation on Spectral, NLO Properties, and Biological Activity of Pyrrole Hydrazones. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
ubiquity of B3LYP/6-31G. (2016). Reddit. Retrieved from [Link]
-
theory dft b3lyp: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
-
Synthesis, structure, and reactivity of fully aryl-substituted pyrroles: toward the synthesis of nitrogen-doped buckybowls. (2023). Royal Society of Chemistry. Retrieved from [Link]
-
An improved B3LYP method in the calculation of organic thermochemistry and reactivity. (2024). ResearchGate. Retrieved from [Link]
-
Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds? (2020). ResearchGate. Retrieved from [Link]
Sources
- 1. Methyl benzoate | 93-58-3 [chemicalbook.com]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. theory dft b3lyp: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 13. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Guide to Personal Protective Equipment for Handling Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
This guide provides essential safety and handling protocols for laboratory personnel working with methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate. As a trusted partner in your research, we aim to deliver information that extends beyond the product, ensuring a culture of safety and precision in your laboratory. The following procedures are grounded in established safety principles for handling aromatic and pyrrole-containing compounds.
Hazard Analysis: Understanding the Risks
Based on the toxicological data of similar compounds, this compound is anticipated to present the following hazards:
-
Skin Irritation: Aromatic esters and pyrrole compounds are known to cause skin irritation upon contact.[1][4]
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation or damage.[1][4]
-
Respiratory Tract Irritation: Inhalation of dust or fumes may lead to irritation of the respiratory system.[1]
-
Harmful if Swallowed: Ingestion may be harmful, a common trait for many substituted benzoates and pyrroles.[2]
These potential hazards dictate a stringent personal protective equipment (PPE) protocol to minimize exposure and ensure personnel safety.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following is a comprehensive, step-by-step guide to the required PPE for handling this compound.
Core PPE Ensemble
| PPE Component | Specifications and Rationale |
| Hand Protection | Nitrile Gloves: These are essential for protecting the hands from chemical splashes and contamination. Nitrile offers good resistance to a range of chemicals, including aromatic compounds and esters.[9][10] Household latex gloves are not a suitable substitute due to their lower chemical resistance.[9] |
| Eye and Face Protection | Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are mandatory to protect against splashes and airborne particles.[11] Standard safety glasses do not offer sufficient protection. |
| Body Protection | Laboratory Coat: A full-length lab coat, preferably made of a chemical-resistant material, should be worn at all times to protect the skin and personal clothing from contamination.[9] |
Enhanced PPE for Specific Operations
Certain laboratory procedures may generate a higher risk of exposure, necessitating additional PPE:
-
Weighing and Transferring Solids: When handling the compound as a powder, the risk of inhalation is increased. In such cases, a suitable respirator should be used, especially if the operation is not performed in a certified chemical fume hood.
-
Heating or Generating Aerosols: Any procedure that involves heating the compound or creating aerosols (e.g., sonication) must be conducted within a fume hood. If a fume hood is not available, respiratory protection is mandatory.
Step-by-Step PPE Workflow
The proper sequence of donning and doffing PPE is crucial to prevent cross-contamination.
Donning Procedure
Caption: A simple workflow for the correct sequence of putting on personal protective equipment.
Doffing Procedure
The removal of PPE is a critical step to avoid contaminating yourself and the laboratory environment.
Caption: A clear, step-by-step process for safely removing personal protective equipment after handling chemicals.
Engineering Controls and Work Practices
While PPE is essential, it should be used in conjunction with proper engineering controls and safe work practices to provide multiple layers of protection.
-
Ventilation: Always handle this compound in a well-ventilated area.[1] A certified chemical fume hood is the preferred engineering control for minimizing inhalation exposure.
-
Eyewash and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.[7]
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling the compound, even if gloves were worn.[1]
Spill and Waste Management
Spill Response
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: Determine the extent of the spill and whether you can safely clean it up with the available equipment.
-
Don Appropriate PPE: At a minimum, wear the core PPE ensemble. For larger spills, respiratory protection may be necessary.
-
Contain and Absorb: For liquid spills, use an inert absorbent material like sand or diatomaceous earth.[1][6] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[1]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Dispose of Waste: All contaminated materials, including absorbent, gloves, and cleaning supplies, must be collected in a sealed, labeled container for hazardous waste disposal.[5][6]
Waste Disposal
All waste containing this compound, including empty containers, must be treated as hazardous waste.[5][6]
-
Labeling: Clearly label all waste containers with the chemical name and associated hazards.
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Disposal: Dispose of the waste through your institution's designated hazardous waste program, following all local, state, and federal regulations.[8]
Emergency Procedures
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1][4] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.[2][4] |
By adhering to these protocols, you contribute to a safer laboratory environment for yourself and your colleagues. Our commitment is to empower your research through both our products and our dedication to your safety.
References
-
Certas Lubricant Solutions. (n.d.). Personal Protective Equipment (PPE) Standards. Retrieved from [Link]
-
DC Fine Chemicals. (2024, November 4). Pyrrole Safety Data Sheet. Retrieved from [Link]
-
Sciencelab.com, Inc. (2005, October 10). Methyl benzoate MSDS. Retrieved from [Link]
-
Fragrance Oils Direct UK. (2022, July 4). Personal Protective Equipment for Fragrance Oil. Retrieved from [Link]
-
Miami University. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
Unknown. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Gelest, Inc. (2011, June 1). Material Safety Data Sheet. Retrieved from [Link]
-
MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 7). Pyrrole SAFETY DATA SHEET. Retrieved from [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. home.miracosta.edu [home.miracosta.edu]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 10. ehs.utk.edu [ehs.utk.edu]
- 11. mcrsafety.com [mcrsafety.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
